Pivaloyl cyanide

Catalog No.
S774191
CAS No.
42867-40-3
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivaloyl cyanide

CAS Number

42867-40-3

Product Name

Pivaloyl cyanide

IUPAC Name

2,2-dimethylpropanoyl cyanide

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-6(2,3)5(8)4-7/h1-3H3

InChI Key

NPBLQPWAISGYEU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C#N

Canonical SMILES

CC(C)(C)C(=O)C#N

Fundamental Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Pivaloyl cyanide is recognized by several names, including trimethylpyruvonitrile and 2,2-dimethylpropanoyl cyanide. Its molecular structure features a pivaloyl group attached to a cyano group, giving it distinct reactivity [1].

The table below summarizes its core chemical and physical properties:

Property Specification
CAS Number 42867-40-3 [1] [2] [3]
Molecular Formula C6H9NO [1] [3] [4]
Molecular Weight 111.14 g/mol [1] [3] [4]
Boiling Point 147 °C [1] [4]
Density 0.940 [1] [4]
Flash Point 43 °C [1] [4]
Appearance Colorless to light yellow liquid [1]
Storage Sealed container at 2-8°C [1] [3] [5]

Primary Research Applications

In organic synthesis, this compound serves as a versatile building block due to its two reactive functional groups.

  • Key Intermediate in Multi-Component Reactions: Its most prominent documented use is in a sophisticated one-pot, multi-component synthesis of highly substituted cyclic enamides [6]. This reaction sequence exploits the different reactivities of the carbonyl and cyano groups.
  • Source of Steric Bulk: The pivaloyl group is bulky and can be used to introduce steric hindrance into a molecule, which can influence the compound's physical properties, stability, and biological activity [2].
  • Functional Group Transformation: The cyano (CN) group can be converted into other functional groups, such as carboxylic acids or amines, providing a handle for further molecular diversification [2].

Detailed Experimental Protocol

The following is a detailed methodology for the synthesis of cyclic enamides using this compound, as described in literature [6].

  • Reaction Summary: This one-pot procedure involves the sequential addition of three different Grignard reagents and pivaloyl chloride to the starting material 3-oxo-1-cyclohexene-1-carbonitrile. This compound is not the starting material but is generated in situ as a reactive intermediate through the acylation of a C-magnesiated nitrile. The workflow involves conjugate addition, acylation, and trapping to form the final enamide product.

G Start 3-Oxo-1-cyclohexene-1-carbonitrile Step1 1. Conjugate Addition Add 1st Grignard Reagent (R¹MgX) Start->Step1 Intermediate1 C-Magnesiated Nitrile Step1->Intermediate1 Step2 2. N-Acylation Add Pivaloyl Chloride Intermediate1->Step2 Intermediate2 Acyl Ketenimine Intermediate Step2->Intermediate2 Step3 3. Nucleophilic Attack Add 3rd Grignard Reagent (R³MgX) Intermediate2->Step3 Product Highly Substituted Cyclic Enamide Step3->Product

Synthetic workflow for cyclic enamides via a reactive this compound intermediate

  • Materials and Equipment:

    • Chemicals: 3-Oxo-1-cyclohexene-1-carbonitrile, Grignard reagents (e.g., MeMgCl, PhMgBr), pivaloyl chloride, anhydrous tetrahydrofuran (THF) or diethyl ether.
    • Equipment: Round-bottom flask, addition funnel, magnetic stirrer, reflux condenser, heating mantle, equipment for inert atmosphere (N₂ or Ar gas), ice bath, standard glassware for workup and purification.
  • Step-by-Step Procedure:

    • Reaction Setup: Charge a dry round-bottom flask with 3-oxo-1-cyclohexene-1-carbonitrile (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0°C.
    • First Grignard Addition: Add the first Grignard reagent (R¹MgX, 1.0 equiv) dropwise via addition funnel. Stir for 30-60 minutes at 0°C to form the C-magnesiated nitrile intermediate.
    • Second Grignard Addition: Add the second Grignard reagent (R²MgX, 1.0 equiv) dropwise. Stir for an additional 30-60 minutes at 0°C.
    • Acylation: Add pivaloyl chloride (1.0-1.2 equiv) dropwise to the reaction mixture. A rapid N-acylation occurs, generating a reactive acyl ketenimine intermediate.
    • Third Grignard Addition: Immediately add the third Grignard reagent (R³MgX, 1.0 equiv) to trap the acyl ketenimine.
    • Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
    • Work-up: Quench the reaction by careful addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
    • Purification: Purify the crude product by flash column chromatography.
  • Key Experimental Observations & Tips [6]:

    • Chemoselectivity: The reaction is notable for the preferential acylation of the C-magnesiated nitrile over the excess Grignard reagent present.
    • Order of Addition: The substitution pattern on the final enamide product is controlled by the sequential order in which the different Grignard reagents are added.
    • Slow Acylation: If acylation is slow, the Grignard reagent may consume the pivaloyl chloride. In such cases, add pivaloyl chloride and the final Grignard reagent in incremental portions at 0°C to improve yield.
    • Yield Range: Reported yields for this multi-component reaction typically range from 40% to 73%, depending on the Grignard reagents used [6].

Safety and Handling Guidelines

Proper handling is crucial due to the reactive nature of this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat. Handle the compound inside a certified fume hood to avoid inhalation of vapors or dust [2].
  • First Aid Measures:
    • Inhalation: Move person to fresh air.
    • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water.
    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [2].
    • Seek immediate medical attention in all cases of exposure.
  • Storage and Stability: Store in a sealed container under a dry, inert atmosphere in a refrigerator (2-8°C) [1] [3] [5]. It is moisture-sensitive and has a moderate flash point, making it flammable [1] [4].

References

Chemical Profile and Synthesis of Pivaloyl Cyanide

Author: Smolecule Technical Support Team. Date: February 2026

Pivaloyl cyanide (CAS 42867-40-3) is an acyl cyanide with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol [1]. It is a versatile reagent in organic synthesis, particularly for introducing the pivaloyl group or a nitrile functionality.

The table below summarizes key synthetic methods from patent literature and technical data.

Method Key Reactants & Conditions Catalyst Yield Notes / Key Features
From Pivalic Anhydride [1] Pivalic anhydride + Trimethylsilyl cyanide Sodium cyanide (1g per 0.5 mol anhydride) 98.9% Simple, high-yield; co-produces pivalic acid-trimethylsilyl ester.
From Pivalic Anhydride & HCN [2] [3] Pivalic anhydride + Gaseous Hydrocyanic Acid (HCN); 80-130°C Copper(I) Cyanide ~90% Requires handling gaseous HCN; uses diphenyl ether as diluent.
From Pivaloyl Chloride & HCN [2] [3] Pivaloyl chloride + Gaseous Hydrocyanic Acid (HCN); 80-130°C Copper(I) Cyanide or alkali/alkaline earth metal cyanide salts Not specified Alternative starting material; similar safety concerns with HCN.

The synthesis from pivalic anhydride and trimethylsilyl cyanide is notably efficient and avoids handling gaseous hydrogen cyanide [1].

Safety and Handling Considerations

Working with this compound and its precursors requires strict safety measures.

  • Cyanide Hazard: The synthesis often involves hydrocyanic acid (HCN), an extremely toxic and volatile compound [2] [3] [4]. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
  • Cyanide as a Byproduct: The hydrolysis of this compound can release cyanide ions [4]. Be aware of this risk during subsequent reactions or disposal.

Application in Pharmaceutical Research

A significant application of the pivaloyl group is in medicinal chemistry for optimizing drug properties. Research on Sintokamide analogs for treating prostate cancer demonstrated that replacing a natural propionamide group with a more sterically hindered pivaloylamide (pivaloyl) group enhanced the compound's potency [5]. This highlights the pivaloyl group's role in improving metabolic stability and biological activity of drug candidates.

Experimental Workflow for Synthesis

The diagram below outlines a general workflow for synthesizing this compound, primarily based on the method starting from pivalic anhydride.

Start Start Reaction Setup Step1 Charge reactor with Pivalic Anhydride and catalyst (e.g., NaCN) Start->Step1 Step2 Add Trimethylsilyl Cyanide (TMSCN) Dropwise with stirring Step1->Step2 Step3 Stir at Room Temperature Monitor reaction completion Step2->Step3 Step4 Work-up & Isolation Distillation under reduced pressure Step3->Step4 Step5 Characterization NMR, IR, MS Check purity and identity Step4->Step5 End Pure this compound Step5->End

Synthesis Workflow for this compound

Research and Sourcing Guidance

  • Consult Original Patents: For full experimental details, consult the original patent documents US4432910A and EP0053326B1 [2] [3].
  • Source from Suppliers: Given the hazards, consider sourcing this compound directly from chemical suppliers (check CAS 42867-40-3) rather than synthesizing it in-house.

References

Chemical Identity & Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core identifying information and basic physical properties of pivaloyl cyanide.

Property Value / Description
CAS Number 42867-40-3 [1] [2]
Molecular Formula C6H9NO [1] [2]
Molecular Weight 111.14 g/mol [1] [2]
Chemical Name This compound [1] [2]
Synonyms Trimethylpyruvonitrile; 2,2-Dimethylpropanoyl Cyanide; 3,3-Dimethyl-2-oxobutanenitrile [1] [2]
Appearance Colorless to light yellow liquid [1]
Boiling Point 147 °C / 121-125 °C (reported range) [1] [3]
Density 0.940 g/cm³ (approx.) [1]
Flash Point 43 °C [1]
Storage 2-8 °C (Refrigerator) [1] [2]

Spectroscopic Data

The available spectroscopic data is limited. The search results contained 1H NMR data for a related compound, pivaloylacetonitrile, but not for this compound itself [4].

  • Mass Spectrometry: A mass spectrum for pivaloylacetonitrile (Molecular Formula: C7H11NO) shows a molecular ion peak (M+) at m/z 125 [4]. This can be used as a reference for the fragmentation pattern of a similar nitrile compound.

Synthesis Methods

The following synthesis protocols for this compound are detailed in patent literature.

Synthesis Protocol 1: From Pivalic Anhydride

This method involves a direct reaction between pivalic anhydride and trimethylsilyl cyanide [3].

  • Reaction Setup: A mixture of 93 g (0.5 mol) of pivalic acid anhydride and 1 g of sodium cyanide is prepared. 49.5 g (0.5 mol) of trimethylsilyl cyanide is added dropwise to this mixture [3].
  • Reaction Workflow: The process can be visualized as follows:

G Anhydride Pivalic Anhydride Reaction Reaction Anhydride->Reaction TMSCN Trimethylsilyl Cyanide TMSCN->Reaction Catalyst NaCN Catalyst Catalyst->Reaction Product This compound Reaction->Product Byproduct Pivalic Acid- Trimethylsilyl Ester Reaction->Byproduct

  • Purification & Isolation: The crude product is isolated by distillation. The reported yield of this compound is 56 g (98.9% of theory) with a boiling point of 121-125 °C [3].
Synthesis Protocol 2: Using a Copper Catalyst

An alternative patent describes a synthesis using pivalic acid derivatives in the presence of a copper salt catalyst [5].

  • Reagents:
    • Acyl Compound: Pivalic anhydride or pivaloyl chloride.
    • Cyanide Source: Hydrocyanic acid (HCN) or copper(I) cyanide (CuCN).
    • Catalyst: Copper, copper oxide, or a copper salt.
    • Diluent: A high-boiling solvent like diphenyl ether [5].
  • Procedure:
    • The acyl compound and cyanide source are reacted in the presence of the catalyst.
    • The reaction is conducted in a diluent at an elevated temperature.
    • The catalyst is removed via filtration after the reaction.
    • The pure this compound is obtained from the filtrate through evaporation and subsequent fractional distillation [5].

Suggested Research Strategies

The search results indicate significant gaps in the publicly available spectroscopic data for this compound. To obtain a full characterization dataset, I suggest you:

  • Consult Specialized Databases: Search commercial chemical supplier websites (e.g., Sigma-Aldrich, TCI Chemicals) and dedicated spectral databases such as SDBS (Spectral Database for Organic Compounds) or NIST Chemistry WebBook. These resources often have more comprehensive data for purchase or reference.
  • Perform Computational Modeling: If experimental data is unavailable, you can use computational chemistry software to predict NMR chemical shifts and other spectroscopic properties.
  • Review Broader Literature: Conduct a deeper search in scientific literature using platforms like SciFinder or Reaxys, which may contain full characterization data within journal articles or patents.

References

Basic Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table lists the key identifiers and physical properties of pivaloyl cyanide as found in commercial chemical databases [1].

Property Value
CAS Number 42867-40-3 [1]
Molecular Formula C6H9NO [1]
Molecular Weight 111.14 g/mol [1]
Boiling Point 147°C [1]
Flash Point 43°C [1]
Density 0.940 g/cm³ [1]
Appearance Colorless to light yellow liquid [1]
Recommended Storage 2-8°C [1]

Hazard Classification

Based on its physical properties and its cyanide functional group, this compound presents specific hazards. The flash point of 43°C classifies it as a flammable liquid [1] [2]. Furthermore, any compound that contains cyanide (CN) groups is generally classified as toxic [2].

The Globally Harmonized System (GHS) hazard pictograms likely to apply to this compound are as follows:

GHS hazard pictograms applicable to this compound

Handling and Emergency Considerations

General Cyanide Hazards

While not specific to this compound, OSHA's data on cyanides (as CN) highlights critical hazards [3]:

  • Exposure Routes: Cyanides can be inhaled, ingested, or absorbed through the skin. OSHA assigns a Skin Notation (Skin Y) to cyanide salts, indicating skin contact is a significant route of exposure [3].
  • Occupational Exposure Limits: The OSHA Permissible Exposure Limit (PEL) for cyanides is 5 mg/m³ as an 8-hour Time-Weighted Average (TWA) [3].
  • Immediate Toxicity: Cyanides are powerful, rapid-acting poisons that prevent the body from using oxygen [4].
Experimental Context from Synthesis

A synthesis patent provides indirect safety insights, indicating that this compound is produced and isolated through distillation, suggesting thermal stability under controlled conditions. The use of trimethylsilyl cyanide as a precursor underscores the need for careful handling of highly toxic reagents [5].

Safety Protocols for Researchers

  • Engineering Controls: Use a fume hood or other local exhaust ventilation to prevent inhalation of vapors or aerosols.
  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Given the potential for skin absorption, ensure no skin is exposed.
  • Storage: Store in a cool, well-ventilated area, ideally in a refrigerated (2-8°C) and flammable safety cabinet due to its low flash point [1].
  • Emergency Preparedness: Have appropriate spill control materials and a cyanide antidote kit available in areas where the chemical is used.

How to Obtain More Information

For comprehensive and authoritative safety information:

  • Request an SDS: Contact the manufacturer or supplier directly (e.g., the vendors listed on ChemicalBook) [1].
  • Consult General Cyanide Guidelines: Refer to resources like the NIOSH Pocket Guide to Chemical Hazards and the ATSDR Toxicological Profile for Cyanide for detailed first aid, exposure controls, and toxicological data [3] [4].

References

Pivaloyl Cyanide: Core Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physicochemical data for pivaloyl cyanide, which is crucial for understanding its stability and handling requirements [1] [2].

Property Value / Description
CAS No. 42867-40-3
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Boiling Point 147°C
Flash Point 43°C
Density 0.940 g/cm³
Appearance Colorless to light yellow liquid
Recommended Storage Sealed container; 2-8°C

Stability and Handling Guidance

The data in the table points to several key stability and safety considerations:

  • Thermal Sensitivity: The recommendation for cold storage (2-8°C) [1] [3] strongly indicates that the compound may degrade at room temperature or elevated temperatures.
  • Flammability: The flash point of 43°C classifies this compound as a flammable liquid [1]. Keep it away from heat, sparks, and open flames.
  • Moisture Sensitivity: As an acyl cyanide, the compound is likely highly reactive with water. Hydrolysis would generate hydrogen cyanide (HCN) and pivalic acid. All manipulations must be conducted under anhydrous conditions, preferably in a controlled atmosphere like a glovebox or using standard Schlenk techniques.
  • Reactivity: The molecule contains both an electrophilic carbonyl carbon and a nucleophilic nitrile carbon, making it a versatile but reactive synthetic intermediate [2]. Its reactivity is further influenced by the steric bulk of the pivaloyl group.

General Handling Protocol for Reactive & Moisture-Sensitive Compounds

Since detailed experimental protocols for this compound were not located, the workflow below outlines a general standard operating procedure for handling a compound with its profile.

Start Start: Retrieve from Storage A Inspect Container & Seal Start->A B Set Up Apparatus (Dry Glassware, Inert Atmosphere) A->B C Weigh/Syringe Compound (in Fume Hood, Wear PPE) B->C D Transfer to Reaction Vessel C->D E Proceed with Synthesis D->E F Quench & Dispose of Waste E->F End End F->End

General workflow for handling moisture-sensitive compounds like this compound.

Key procedural steps include:

  • Preparation: Perform all operations in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE) including safety goggles, gloves, and a lab coat.
  • Atmosphere Control: Ensure the compound is handled under an inert atmosphere, such as nitrogen or argon.
  • Material Transfer: If the compound is a liquid, use a dry syringe for transfer. For solids, use a dry glovebox or a Schlenk line.
  • Waste Disposal: Do not dispose of this compound or its reaction mixtures in aqueous waste streams. All waste must be collected and quenched in a safe, approved manner.

Research Context and Applications

This compound is recognized as a valuable intermediate in organic synthesis. The steric bulk of the pivaloyl group can influence the outcome of reactions, and the cyano group can be converted into other functionalities, such as carboxylic acids or amines [2]. Its use has been noted in the deoxygenation of aromatic ketones and selective synthesis of secondary alcohols [1].

References

Available Physical Properties of Pivaloyl Cyanide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties identified for pivaloyl cyanide (CAS No. 42867-40-3).

Property Value
Molecular Formula C₆H₉NO [1] [2]
Molecular Weight 111.14 g/mol [1] [2]
Boiling Point 147 °C [1] [2]
Density 0.940 g/cm³ [1] [2]
Flash Point 43 °C [1] [2]
Appearance Colorless to light yellow liquid [2]
Storage Recommended at 2-8°C [2]

Synthesis and Experimental Context

While direct solubility data is unavailable, the search results detail synthesis methods that offer some context for its behavior in experimental settings.

One synthesis method involves reacting pivalic anhydride with trimethylsilyl cyanide, catalyzed by sodium cyanide, yielding this compound at 98.9% with a boiling point of 121-125°C [3]. Another patented process reacts pivalic anhydride with hydrocyanic acid in an organic diluent like diphenyl ether, using a copper(I) cyanide catalyst [4] [5] [6]. These synthesis conditions indicate that this compound is handled in dedicated chemical reactors, not in aqueous solutions.

How to Proceed with Solubility Determination

In the absence of direct data, you can determine the solubility through these practical approaches:

  • Consult Specialized Databases: Search for solubility data on scientific databases such as SciFinderⁿ or Reaxys, which often contain more detailed physicochemical information than general chemical listings.
  • Experimental Measurement: You can determine solubility empirically using common laboratory techniques. The workflow below outlines the general process for measuring the solubility of a compound like this compound.

Start Start Solubility Measurement Prep Prepare this compound Sample Start->Prep SolventSelect Select Solvent(s) Prep->SolventSelect Saturate Add solute to solvent in a sealed vial SolventSelect->Saturate Mix Agitate mixture at constant temperature Saturate->Mix Equil Allow to reach equilibrium Mix->Equil Sample Sample saturated solution Equil->Sample Analyze Analyze concentration (e.g., via HPLC, GC, gravimetric analysis) Sample->Analyze Record Record solubility (w/v, mol/L) Analyze->Record End End Record->End

  • Refer to Safety Data Sheets (SDS): Check the SDS for this compound, which may contain information on miscibility or solubility for safety and handling purposes.

References

Comprehensive Application Notes and Protocols for Pivaloyl Cyanide Synthesis and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Applications

Pivaloyl cyanide (2,2-dimethylpropanoyl cyanide) is a specialized acyl cyanide with significant utility in organic synthesis and pharmaceutical development. This high-value synthetic building block possesses a reactive acyl cyanide functional group that enables diverse transformations, particularly in the synthesis of heterocyclic compounds and complex molecular architectures. The steric hindrance provided by the tert-butyl group adjacent to the carbonyl moiety imparts unique reactivity patterns that can be exploited for selective bond formations. In pharmaceutical contexts, this compound serves as a key precursor for various bioactive molecules, including herbicidal compounds such as 4-amino-6-tert-butyl-3-methylthio-2H-1,2,4-triazin-5-one and other heterocyclic systems with demonstrated biological activity [1] [2].

The strategic importance of this compound in synthetic chemistry stems from its dual functionality, featuring both an electrophilic carbonyl center and a nitrile group that can participate in subsequent transformations or serve as a masked functionality for further elaboration. This molecular architecture enables its application in multi-component reactions, cyclization processes, and as a cyanating agent in the presence of appropriate catalysts. Despite its synthetic utility, the commercial availability of this compound may be limited, necessitating efficient and reliable synthetic protocols for in-laboratory production to support research and development activities across various chemical disciplines [1] [3].

Synthetic Procedures

Synthesis via Hydrocyanic Acid Route

The synthesis of this compound through the hydrocyanic acid route represents a catalyzed reaction between pivalic anhydride and hydrocyanic acid, typically conducted in the presence of Lewis acid catalysts and specific solvent systems. This method provides a reliable pathway to access this compound with good yield and purity, though it requires careful handling due to the toxicity of hydrocyanic acid [1] [2] [3].

Step-by-Step Experimental Protocol [1] [2] [3]:

  • Reaction Setup: In a dried three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser connected to a gas absorption device, charge 0.5-1.0 mol of pivalic anhydride and 0.5-2.0% w/w of copper(I) cyanide catalyst.

  • Solvent Addition: Add 200-300 mL of diphenyl ether as an inert, high-boiling diluent to facilitate temperature control during the reaction.

  • Catalyst System: Implement catalyst systems comprising copper(I) cyanide alone or in combination with alkali metal or alkaline earth metal cyanides (e.g., sodium cyanide) at concentrations ranging from 0.5% to 5% by weight relative to pivalic anhydride.

  • Cyanation Reaction: Slowly introduce 1.0-1.2 molar equivalents of anhydrous hydrocyanic acid either as a gas or as a solution in the same diluent while maintaining the reaction temperature between 80-130°C with continuous stirring.

  • Reaction Monitoring: Continue the reaction for 2-8 hours, monitoring by TLC or GC until complete consumption of the pivalic anhydride is observed.

  • Byproduct Removal: Following reaction completion, remove pivalic acid byproduct through evaporation or distillation under reduced pressure (50-100 mmHg, 80-120°C).

  • Product Isolation: Isolate the crude this compound from the catalyst residue by filtration or decantation, then purify by fractional distillation under vacuum.

  • Purification: Perform fractional distillation of the crude product under reduced pressure (15-30 mmHg), collecting the fraction boiling at 70-75°C at 20 mmHg or 121-125°C at atmospheric pressure.

Key Parameters and Considerations [1] [2] [3]:

  • Maintain strict anhydrous conditions throughout the process to prevent hydrolysis of reactants and products
  • The reaction temperature should be optimized between 80-130°C based on the specific catalyst system employed
  • Molar ratio of pivalic anhydride to hydrocyanic acid should be maintained at approximately 1:1 to minimize side products
  • Alternative catalysts may include copper(II) oxide, copper salts, or combinations with alkali metal cyanides
  • Suitable diluents include diphenyl ether, 1,2,4-trichlorobenzene, aliphatic hydrocarbons, or ethers
Synthesis via Trimethylsilyl Cyanide Method

The trimethylsilyl cyanide (TMSCN) route offers a practical alternative to using gaseous hydrocyanic acid, providing enhanced safety profile while maintaining high efficiency. This method involves the reaction of pivalic anhydride with trimethylsilyl cyanide in the presence of a catalytic amount of sodium cyanide [4].

Step-by-Step Experimental Protocol [4]:

  • Reaction Setup: Charge a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser with 0.5 mol (93 g) of pivalic anhydride and 1 g of sodium cyanide catalyst.

  • Cyanation Reaction: Add 0.5 mol (49.5 g) of trimethylsilyl cyanide dropwise with stirring at room temperature, then heat the mixture to 60-80°C for 2-4 hours.

  • Reaction Monitoring: Monitor reaction progress by TLC or IR spectroscopy until complete consumption of the starting materials is confirmed.

  • Product Isolation: Directly distill the reaction mixture without prior workup to separate this compound from the coproduced pivalic acid-trimethylsilyl ester.

  • Purification: Collect the fraction boiling at 121-125°C under atmospheric pressure, yielding approximately 56 g (98.9%) of pure this compound.

Key Parameters and Considerations [4]:

  • The reaction typically proceeds with nearly quantitative yield under mild conditions
  • Sodium cyanide serves as an effective catalyst at 1-2% loading relative to pivalic anhydride
  • No additional solvent is required, simplifying the workup procedure
  • The method avoids handling of toxic gaseous hydrocyanic acid
  • The coproduced pivalic acid-trimethylsilyl ester can be isolated in approximately 98% yield
Comparative Analysis of Synthetic Methods

Table 1: Comparative Analysis of this compound Synthetic Methods

Parameter Hydrocyanic Acid Route Trimethylsilyl Cyanide Route
Reagents Pivalic anhydride, HCN Pivalic anhydride, TMSCN
Catalyst CuCN, NaCN (0.5-5%) NaCN (1-2%)
Solvent Diphenyl ether, trichlorobenzene Solvent-free
Temperature 80-130°C 60-80°C
Yield 80-95% 98.9%
Boiling Point 70-75°C at 20 mmHg 121-125°C at atmospheric pressure
Safety Considerations Requires special handling of HCN gas Avoids gaseous HCN, but TMSCN releases HCN upon contact with moisture

Safety and Handling

The synthesis and handling of this compound require stringent safety measures due to the toxicity of reagents, intermediates, and the final product. Hydrocyanic acid and cyanide salts are extremely toxic compounds that can be fatal if inhaled, ingested, or absorbed through the skin. These materials must be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Emergency protocols for cyanide exposure should be established, and cyanide antidote kits must be readily available in the laboratory [1] [2] [3].

This compound itself is moisture-sensitive and undergoes hydrolysis upon exposure to air or water, potentially releasing hydrogen cyanide gas. Therefore, all reactions should be conducted under anhydrous conditions using dried glassware and inert atmosphere techniques. Storage of this compound should be in sealed containers under inert atmosphere at cool temperatures, with clear labeling indicating the hazardous nature of the contents. Similarly, trimethylsilyl cyanide, while less volatile than HCN, can still release hydrogen cyanide upon contact with moisture and must be handled with the same precautions as other cyanide compounds [4].

Applications

Heterocyclic Synthesis

This compound serves as a versatile building block for the synthesis of various heterocyclic systems with biological relevance. Its utility in this domain stems from the ability of the cyanide group to participate in cyclization reactions while the acyl moiety can be incorporated into the heterocyclic framework. Research has demonstrated the application of this compound in the synthesis of triazinone derivatives with documented herbicidal activity, showcasing its importance in agrochemical development [1] [2].

Table 2: Applications of this compound in Organic Synthesis

Application Reaction Type Key Features Reference
Herbicidal Triazinones Cyclocondensation Production of 4-amino-6-tert-butyl-3-methylthio-2H-1,2,4-triazin-5-one [1] [2]
Enamide Synthesis Grignard Addition-Acylation Multi-component reaction with oxonitriles to form cyclic enamides [5]
Cinnamic Acid Derivatives Amidation Carboxyl group activation for bioactive compound synthesis [6]
Complex Molecule Synthesis

In advanced synthetic applications, this compound participates in multi-component reactions for the construction of complex molecular architectures. A notable example involves its use in sequential Grignard addition-acylation reactions with 3-oxo-1-cyclohexene-1-carbonitrile to generate highly substituted cyclic enamides. This transformation exemplifies the unique reactivity of this compound as an electrophile in the presence of organometallic reagents, where it demonstrates preferential acylation of C-magnesiated nitrile intermediates over reaction with Grignard reagents, enabling the formation of acyl ketenimine intermediates that subsequently undergo nucleophilic attack to assemble complex enamides with control over stereochemistry [5].

The following workflow illustrates the sequential Grignard addition-acylation process using this compound:

G Start 3-Oxo-1-cyclohexene-1-carbonitrile Step1 Grignard Addition (Carbonyl and Alkene) Start->Step1 Intermediate1 C-Magnesiated Nitrile Step1->Intermediate1 Step2 N-Acylation with This compound Intermediate1->Step2 Intermediate2 Acyl Ketenimine Intermediate Step2->Intermediate2 Step3 Grignard Addition Intermediate2->Step3 Intermediate3 Magnesiated Enamide Step3->Intermediate3 Step4 Work-up Intermediate3->Step4 End Cyclic Enamide Product Step4->End

Diagram 1: Workflow for Grignard Addition-Acylation Sequence Using this compound

This methodology enables the installation of four new bonds in a single synthetic operation, demonstrating remarkable bond-forming efficiency. The process tolerates various Grignard reagents with sp² or sp³ hybridization, allowing for the generation of structural diversity in the resulting enamide products. The steric bulk of the pivaloyl group plays a crucial role in the reaction selectivity, as evidenced by the preference for N-acylation over O-acylation and the controlled nucleophilic addition to the acyl ketenimine intermediate [5].

Conclusion

This compound represents a valuable synthetic intermediate with particular utility in the construction of heterocyclic systems and complex organic molecules. The two principal synthetic approaches—using hydrocyanic acid or trimethylsilyl cyanide—offer complementary advantages, with the former being well-established in patent literature and the latter providing enhanced safety and nearly quantitative yields. The trimethylsilyl cyanide method presents a particularly attractive option for laboratory-scale synthesis due to simplified handling and elimination of gaseous hydrocyanic acid. When implementing these protocols, researchers must prioritize safety measures appropriate for highly toxic cyanide compounds while optimizing reaction parameters for their specific application needs.

References

how to synthesize pivaloyl cyanide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pivaloyl Cyanide

This compound (CAS 42867-40-3, C6H9NO, MW 111.14 g/mol) is an acyl cyanide compound characterized by the sterically hindered pivaloyl group. This structural feature confers unique reactivity, making it valuable for synthesizing complex molecules, including heterocycles and pharmaceuticals [1]. It is typically a liquid with a boiling point reported between 121-125°C and 147°C, and a density of approximately 0.940 g/cm³ [2] [3]. Proper safety precautions are essential due to the toxicity of cyanide-containing compounds.

Synthesis Methods Comparison

The table below summarizes the key synthetic methods, allowing researchers to select the most appropriate route based on yield, safety, and available starting materials.

Method Key Reactants Catalyst/Additive Solvent/Diluent Temperature Yield Key Advantages
Pivalic Anhydride + Trimethylsilyl Cyanide [2] Pivalic anhydride, (CH₃)₃SiCN Sodium cyanide (NaCN) Neat (solvent-free) Not specified 98.9% Very high yield; simple workup by distillation
Pivalic Anhydride + Hydrocyanic Acid [4] [5] Pivalic anhydride, HCN Copper(I) cyanide (CuCN) Diphenyl ether 130-140°C Not specified Uses stable anhydride; continuous production possible
Pivalic Acid + Hydrocyanic Acid [4] [5] Pivalic acid, HCN Copper(I) cyanide (CuCN) Diphenyl ether 130-140°C Not specified Direct route from readily available pivalic acid

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis from Pivalic Anhydride and Trimethylsilyl Cyanide [2]

This method is recommended for its exceptional yield and straightforward procedure.

Reagents & Materials

  • Pivalic anhydride (C₁₀H₁₈O₃), 93 g (0.5 mol)
  • Trimethylsilyl cyanide ((CH₃)₃SiCN), 49.5 g (0.5 mol)
  • Sodium cyanide (NaCN), 1 g (catalytic amount)

Equipment

  • 250 mL round-bottom flask
  • Magnetic stirrer and stir bar
  • Reflux condenser (if heating is applied)
  • Dropping funnel
  • Distillation apparatus

Procedure

  • Setup: Place 93 g of pivalic anhydride and 1 g of sodium cyanide into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
  • Addition: Add 49.5 g of trimethylsilyl cyanide dropwise to the reaction mixture with continuous stirring.
  • Reaction: Stir the mixture until the reaction is complete (monitor by TLC or GC-MS). The original literature does not specify a reaction time or temperature; ambient temperature or mild heating can be used.
  • Work-up: Isolate the crude this compound directly from the reaction mixture by fractional distillation.
  • Purification: Collect the fraction boiling at 121-125°C as pure this compound.
  • Output: The expected yield is ~56 g (98.9% of theory). The byproduct, pivalic acid trimethylsilyl ester, is obtained in ~98% yield.
Protocol 2: Catalytic Synthesis from Pivalic Anhydride or Acid with HCN [4] [5]

This method is useful when trimethylsilyl cyanide is not available, though it requires handling gaseous HCN with extreme caution in a dedicated facility.

Reagents & Materials

  • Pivalic anhydride (C₁₀H₁₈O₃) OR Pivalic acid (C₅H₁₀O₂)
  • Anhydrous Hydrocyanic Acid (HCN)
  • Copper(I) cyanide (CuCN), 0.5-10 mol% (typical: 1-2 mol%)
  • Diphenyl ether (solvent)

Equipment

  • High-pressure reaction vessel or sealed tube
  • Heating mantle with temperature control
  • Equipment for handling toxic gases (HCN)

Procedure

  • Setup: In a suitable reaction vessel, prepare a mixture of either pivalic anhydride or pivalic acid and the copper(I) cyanide catalyst in diphenyl ether.
  • Pressurization: Introduce anhydrous hydrocyanic acid (HCN) into the system.
  • Reaction: Heat the reaction mixture to 130-140°C with continuous stirring. Monitor the reaction for completion.
  • Work-up: After cooling, the crude product can be isolated by evaporation of the solvent and volatile components.
  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Critical Operational Notes

  • Cyanide Handling: All procedures must be conducted in a well-ventilated fume hood with proper personal protective equipment (PPE). Sodium cyanide and hydrocyanic acid are extremely toxic.
  • Moisture Sensitivity: The reaction is moisture-sensitive. Use anhydrous reagents and solvents, and ensure glassware is thoroughly dried.
  • Catalyst Role: Copper(I) cyanide acts as a Lewis acid catalyst, facilitating the nucleophilic attack of the cyanide source on the carbonyl carbon of the pivaloyl compound [4] [5].
  • Storage: The final product should be stored refrigerated at 2-8°C [6].

Application in Complex Synthesis

This compound is valued for its role in multi-component reactions to construct complex molecular architectures. A notable application is in the synthesis of highly substituted cyclic enamides, as illustrated below.

G A 3-oxo-1-cyclohexene-1-carbonitrile (1) B C-magnesiated nitrile 2 A->B 1. MeMgCl Conjugate Addition C Acyl ketenimine 5 B->C 2. Pivaloyl Chloride N-Acylation D Enamide 8a C->D 3. Grignard Reagent Nucleophilic Attack

Diagram 1: Reaction workflow for enamide synthesis using this compound chemistry [1].

In this sophisticated sequence [1]:

  • A Grignard reagent first performs a conjugate addition to an unsaturated cyclic oxonitrile.
  • The resulting C-magnesiated nitrile intermediate undergoes N-acylation with pivaloyl chloride, preferentially over reaction with the Grignard reagent.
  • This generates a highly reactive acyl ketenimine, which is trapped by a third nucleophile (another Grignard reagent) to form a complex enamide with four new bonds.

Conclusion

This compound is a synthetically valuable building block accessible via reliable methods. The catalytic condensation of pivalic anhydride with trimethylsilyl cyanide offers a near-quantitative yield and is highly suitable for laboratory-scale synthesis. Its utility in facilitating complex bond-forming reactions underscores its importance in modern organic and medicinal chemistry research.

References

Comprehensive Application Notes and Protocols: Pivaloyl Cyanide in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pivaloyl Cyanide

This compound (CAS No. 42867-40-3) is a specialized organic compound with the molecular formula C₆H₉NO and molecular weight of 111.14 g/mol. This compound features both a highly sterically hindered pivaloyl group (tert-butyl carbonyl) and a reactive cyano group, creating unique reactivity patterns that make it valuable in synthetic organic chemistry. The steric bulk of the pivaloyl group influences the compound's reactivity and stability, providing selective pathways for synthetic transformations that are unattainable with less hindered analogs. This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals, particularly where the incorporation of the sterically demanding pivaloyl group enhances metabolic stability or modifies physical properties.

The strategic importance of this compound in synthetic chemistry stems from its dual functionality, which allows simultaneous or sequential introduction of both the pivaloyl and cyano groups into target molecules. The electron-withdrawing nature of both functional groups activates adjacent positions for various nucleophilic attacks and cyclization reactions. Furthermore, the cyano group can serve as a precursor for transformation into other valuable functional groups, including carboxylic acids, amines, amides, and tetrazoles, significantly expanding its utility in multi-step synthetic sequences. These attributes make this compound particularly valuable for medicinal chemistry and drug development, where the introduction of sterically hindered groups can dramatically improve the pharmacokinetic properties of candidate molecules.

Chemical and Physical Properties

This compound possesses distinct physical properties that influence its handling, purification, and application in synthetic processes. Understanding these characteristics is essential for its effective utilization in laboratory and industrial settings. The compound exhibits a boiling point of approximately 147°C at atmospheric pressure [1], with another source reporting a similar range of 146.7°C [2]. When purified under reduced pressure, the boiling point occurs at 121-125°C [3], information particularly valuable for distillation purification procedures. The compound's density is reported as 0.94 g/cm³ [1] [2], which affects its volumetric handling in reactions.

The flash point of this compound is approximately 43°C [1], classifying it as a flammable liquid and requiring appropriate safety precautions during storage and handling. The vapor pressure is reported as 4.59 mmHg at 25°C [2], indicating moderate volatility at room temperature. In terms of spectral properties, the refractive index is 1.417 [2], which can assist in identification and purity assessment. This compound is described as moderately soluble in common organic solvents such as hexane and diethyl ether, but poorly soluble in water [4], guiding appropriate solvent selection for reactions and extractions. The compound should be stored in a sealed container at 2-8°C [4] to maintain stability and prevent degradation.

Table 1: Physical Properties of this compound

Property Value Reference
Molecular Formula C₆H₉NO [1]
Molecular Weight 111.14 g/mol [1]
Boiling Point 147°C (760 mmHg) [1]
Density 0.940 g/cm³ [1]
Flash Point 43°C [1]
Refractive Index 1.417 [2]
Vapor Pressure 4.59 mmHg at 25°C [2]

Synthesis Methods and Manufacturing Protocols

Industrial Synthesis from Pivalic Anhydride

The most efficient industrial method for preparing this compound involves the reaction of pivalic anhydride with hydrocyanic acid in the presence of specific catalyst systems. This process is detailed in multiple patent applications [5] [6] [7] and offers advantages in yield, purity, and operational safety compared to alternative routes. The reaction is typically conducted in the presence of copper(I) cyanide (CuCN) as a catalyst, with alkali metal or alkaline earth metal cyanides as co-catalysts. The process employs diphenyl ether as a preferred diluent, which serves as both a reaction medium and an azeotrope former for water removal during the reaction.

A representative large-scale protocol involves charging a reaction vessel with pivalic anhydride, copper(I) cyanide catalyst (0.5-2.0 mol%), and an alkali metal cyanide such as sodium cyanide (1-5 mol%) in diphenyl ether. Anhydrous hydrocyanic acid is then introduced, typically in slight molar excess (1.05-1.10 equivalents relative to the anhydride). The reaction mixture is heated with stirring to 130-180°C, allowing the reaction to proceed while water formed as a byproduct is continuously removed via azeotropic distillation. The completion of the reaction is monitored by tracking the amount of water evolved or by analytical methods such as gas chromatography. After reaction completion, the crude product is recovered by fractional distillation under reduced pressure, yielding this compound with high purity (typically >95%) [5] [6].

Alternative Synthesis Routes

Several alternative synthetic approaches to this compound have been developed for laboratory-scale preparation or specific applications:

  • Trimethylsilyl Cyanide Method: A high-yielding alternative involves the reaction of pivalic anhydride with trimethylsilyl cyanide ((CH₃)₃SiCN). In this protocol, 93 g (0.5 mol) of pivalic anhydride and 1 g of sodium cyanide are charged as a catalyst, followed by dropwise addition of 49.5 g (0.5 mol) of trimethylsilyl cyanide. The reaction mixture is worked up by distillation, yielding 56 g of this compound (98.9% yield) with a boiling point of 121-125°C [3]. This method offers excellent yields and milder reaction conditions but involves higher-cost reagents.

  • Pivaloyl Chloride Cyanidation: Early synthetic approaches attempted to prepare this compound through the reaction of pivaloyl chloride with various cyanide sources. However, these methods generally provide lower yields (approximately 45% when using o-dichlorobenzene as solvent) and present challenges in extrapolating to other aliphatic acid chlorides [1]. The lower reactivity of pivaloyl chloride toward cyanidation is attributed to the steric hindrance of the tert-butyl group.

Table 2: Comparison of this compound Synthesis Methods

Method Reagents Conditions Yield Advantages Limitations
Industrial Pivalic anhydride, HCN, CuCN catalyst 130-180°C, diphenyl ether solvent >95% High yield, scalable Specialized equipment for HCN handling
Trimethylsilyl CN Pivalic anhydride, (CH₃)₃SiCN, NaCN catalyst Mild conditions, distillation 98.9% Excellent yield, mild conditions Expensive reagent
Acid Chloride Pivaloyl chloride, cyanide source Varies, o-dichlorobenzene solvent ~45% Simple reagents Low yield, limited applicability

The following diagram illustrates the primary industrial synthesis pathway and key alternative routes:

G This compound Synthesis Pathways PivalicAcid Pivalic Acid PivalicAnhydride Pivalic Anhydride PivalicAcid->PivalicAnhydride Dehydration PivaloylCyanide This compound PivalicAnhydride->PivaloylCyanide Route 1: HCN PivalicAnhydride->PivaloylCyanide Route 2: TMSCN PivaloylChloride Pivaloyl Chloride PivaloylChloride->PivaloylCyanide Route 3: Cyanide Source (Lower Yield) HCN Hydrocyanic Acid (HCN) HCN->PivaloylCyanide TMSCN Trimethylsilyl Cyanide TMSCN->PivaloylCyanide Catalyst CuCN or NaCN Catalyst Catalyst->PivaloylCyanide

Applications in Organic Synthesis and Experimental Protocols

Key Synthetic Applications

This compound serves as a versatile synthetic intermediate with several strategically important applications in organic synthesis:

  • Building Block for Heterocyclic Compounds: this compound is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are privileged structures in pharmaceutical compounds. The cyano group can participate in cyclization reactions to form various heterocyclic systems, including triazines and other fused ring systems. These structural motifs are frequently found in herbicidal agents [4] and potentially in other bioactive compounds. The steric bulk of the pivaloyl group can influence the regio-selectivity of these cyclizations and impart metabolic stability to the resulting molecules.

  • Agrochemical Intermediates: Specific derivatives of this compound, particularly those involving triazine rings, have been developed as herbicidal agents [4] [7]. The combination of the sterically hindered pivaloyl group and the heterocyclic system creates compounds with specific biological activity and favorable environmental persistence profiles. The synthetic pathways to these agrochemicals typically involve condensation reactions where this compound serves as a key starting material that introduces both steric bulk and a reactive handle for further functionalization.

  • Materials Science Applications: this compound has found utility in the synthesis of specialized materials, including liquid crystals and organic semiconductors [4]. In these applications, the pivaloyl group can influence the mesomorphic properties of liquid crystals or affect the packing and electronic properties of organic semiconducting materials. The compound's ability to introduce both steric bulk and polar functionality makes it valuable for tuning the properties of advanced materials.

  • Functional Group Transformations: The cyano group in this compound can be selectively reduced to form primary amines, hydrolyzed to carboxylic acids, or converted to tetrazole rings, which are important pharmacophores in medicinal chemistry. Additionally, the carbonyl group can participate in various nucleophilic addition reactions, allowing the synthesis of alcohols, amines, and other derivatives.

Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from Pivalic Anhydride and Trimethylsilyl Cyanide

Reference: US4455264 (Example 5) [3]

Materials:

  • Pivalic anhydride (93 g, 0.5 mol)
  • Trimethylsilyl cyanide (49.5 g, 0.5 mol)
  • Sodium cyanide (1 g, catalytic amount)
  • Anhydrous reaction conditions

Procedure:

  • Charge a dry 500 mL round-bottom flask with pivalic anhydride (93 g, 0.5 mol) and sodium cyanide (1 g).
  • Equip the flask with a magnetic stirrer, reflux condenser, and addition funnel.
  • Slowly add trimethylsilyl cyanide (49.5 g, 0.5 mol) dropwise with stirring over 30 minutes.
  • After complete addition, heat the reaction mixture to 80-100°C for 2-3 hours.
  • Monitor reaction completion by TLC or GC analysis.
  • Upon completion, cool the reaction mixture to room temperature.
  • Purify the crude product by fractional distillation under reduced pressure.
  • Collect the fraction boiling at 121-125°C as pure this compound.

Yield: 56 g (98.9% of theoretical yield) Characterization: Boiling point 121-125°C; purity >95% by GC analysis.

Protocol 2: General Procedure for Nucleophilic Addition to this compound

Materials:

  • This compound (1.0 equiv)
  • Nucleophile (Grignard reagent, organolithium, etc., 1.1 equiv)
  • Anhydrous aprotic solvent (THF, diethyl ether, or hexane)

Procedure:

  • Dissolve this compound (11.1 g, 0.1 mol) in 100 mL of anhydrous THF in a dry round-bottom flask under inert atmosphere.
  • Cool the solution to -78°C using a dry ice/acetone bath.
  • Slowly add the nucleophile (0.11 mol) dropwise with vigorous stirring over 30 minutes.
  • After complete addition, maintain the reaction at -78°C for 1-2 hours.
  • Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
  • Quench the reaction by careful addition of saturated ammonium chloride solution.
  • Extract the product with ethyl acetate (3 × 50 mL).
  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.

Applications: This general procedure enables the synthesis of α-hydroxyketones, α-aminoketones, and other valuable intermediates depending on the nucleophile employed.

The following workflow illustrates the key synthetic applications and transformations of this compound:

G Synthetic Applications of this compound PivaloylCyanide This compound Heterocycles Heterocyclic Compounds (Triazines, etc.) PivaloylCyanide->Heterocycles Cyclization Reactions Agrochemicals Agrochemical Intermediates (Herbicidal Agents) PivaloylCyanide->Agrochemicals Multi-step Synthesis Materials Advanced Materials (Liquid Crystals, Semiconductors) PivaloylCyanide->Materials Material Tuning AlphaHydroxy α-Hydroxy Ketones PivaloylCyanide->AlphaHydroxy Nucleophilic Addition AlphaAmino α-Amino Ketones PivaloylCyanide->AlphaAmino Nucleophilic Addition Tetrazoles Tetrazole Derivatives PivaloylCyanide->Tetrazoles [2+3] Cycloaddition Grignard Grignard Reagents Grignard->AlphaHydroxy Organolithium Organolithium Compounds Organolithium->AlphaAmino Hydrazines Hydrazine Derivatives Hydrazines->Heterocycles Azides Sodium Azide Azides->Tetrazoles

Safety, Handling, and Storage Protocols

Toxicity and Safety Considerations

This compound presents significant handling hazards that require careful attention and appropriate safety measures. While specific toxicological data for this compound is limited in the search results, it shares structural features with compounds known to pose health risks. The presence of the cyano group raises potential concerns similar to other nitriles, which may interfere with cellular respiration by releasing cyanide ions in biological systems [8]. Additionally, this compound has a flash point of 43°C [1], classifying it as a flammable liquid that requires appropriate precautions against ignition sources.

The compound should be handled in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation exposure. Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or face shield, and a lab coat or protective apron. In case of accidental skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If ingested, do not induce vomiting and seek immediate medical care, providing details of the chemical involved [4].

Storage and Stability Recommendations

Proper storage conditions are essential for maintaining the stability and safe handling of this compound. The compound should be stored in a sealed container under an inert atmosphere to prevent moisture absorption and decomposition. Recommended storage temperature is 2-8°C [4], which helps maintain stability and reduces the risk of thermal degradation. The compound should be kept away from heat sources and direct sunlight [4], as elevated temperatures may accelerate decomposition or increase vapor pressure.

Containers of this compound should be clearly labeled with the chemical name, hazard warnings, and appropriate safety pictograms. The storage area should be cool, dry, and well-ventilated, separated from incompatible materials such as strong acids, strong bases, and powerful oxidizing agents. Under these recommended conditions, this compound demonstrates good stability and can be stored for extended periods without significant decomposition. Regular inspection of containers for signs of damage or deterioration is advised as part of a comprehensive chemical management program.

Conclusion

This compound represents a specialized synthetic building block with unique reactivity patterns derived from its combination of a sterically hindered pivaloyl group and a reactive cyano function. The compound's well-developed synthesis protocols, particularly the high-yielding routes from pivalic anhydride, enable reliable access to this valuable intermediate in both research and industrial settings. Its applications span the synthesis of heterocyclic compounds, agrochemicals, and advanced materials, where the steric properties of the pivaloyl group confer specific advantages in the resulting molecules.

The experimental protocols provided in this document offer practical guidance for the synthesis and application of this compound, while the safety considerations highlight the importance of proper handling procedures. As synthetic methodologies continue to advance, this compound is likely to find expanded applications in medicinal chemistry, materials science, and other specialized fields where its unique structural features can address specific synthetic challenges. Researchers are encouraged to explore further transformations of this versatile building block while adhering to appropriate safety protocols throughout its handling and use.

References

Pivaloyl Cyanide: Application Notes for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: Pivaloyl cyanide (CAS 42867-40-3) is a high-value acyl cyanide derivative increasingly recognized for its role in synthesizing pharmaceuticals and agrochemicals. These notes consolidate available scientific and commercial data on its properties, synthetic methodologies, and applications to aid researchers in development workflows. The information is intended for laboratory research purposes only.

Introduction and Chemical Profile

This compound is an organic compound with the formula (CH₃)₃CCOCN. The sterically bulky pivaloyl group confers significant stability to molecules and influences their physicochemical properties, making the compound a versatile precursor and building block [1].

Table 1: Physicochemical Properties of this compound [2] [3]

Property Specification
CAS Number 42867-40-3
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Boiling Point 121-125°C (literature); 147°C (commercial source)
Density 0.940 g/cm³
Flash Point 43°C
Physical Form Liquid (at room temperature)
Synthetic Protocols

Multiple synthetic routes to this compound have been reported, ranging from classical methods to more modern, high-yielding approaches.

2.1. Cyanation of Pivalic Anhydride (High-Yield Method) This method involves a direct reaction between pivalic anhydride and trimethylsilyl cyanide (TMSCN), catalyzed by a cyanide salt [3].

  • Reaction Scheme: (CH₃)₃CCO-O-COC(CH₃)₃ + TMSCN → (CH₃)₃CCOCN + (CH₃)₃COSi(CH₃)₃

  • Experimental Procedure [3]:

    • Charge: Add 93 g (0.5 mol) of pivalic anhydride and 1 g of sodium cyanide into a dry reaction flask.
    • Addition: Slowly add 49.5 g (0.5 mol) of trimethylsilyl cyanide dropwise with stirring.
    • Reaction: Allow the mixture to react until completion (monitor by TLC or GC-MS).
    • Work-up: Purify the crude product directly by fractional distillation.
    • Yield: 56 g of this compound (98.9% yield). The byproduct, pivalic acid trimethylsilyl ester, is also obtained in 98% yield.

2.2. Cyanation of Pivaloyl Chloride (Classical Method) This patent-described method involves reacting pivaloyl chloride with hydrocyanic acid (HCN) in the presence of a catalyst system [4] [5].

  • Reaction Scheme: (CH₃)₃CCOCl + HCN → (CH₃)₃CCOCN + HCl

  • Experimental Procedure Overview [4]:

    • Setup: The reaction is performed in a diluent (e.g., diphenyl ether) with a catalyst system comprising copper(I) cyanide and an alkali metal or alkaline earth metal cyanide salt.
    • Process: A suspension of the catalyst in the diluent is treated with pivaloyl chloride and anhydrous hydrocyanic acid. The reaction mixture is heated, and water is removed azeotropically.
    • Work-up: The catalyst is filtered off, and the crude product is isolated from the filtrate via evaporation and subsequent fractional distillation.

The following workflow summarizes the key decision points in selecting a synthesis method:

G Start Start: Synthesize This compound A Evaluate Synthesis Objective Start->A B High-Yield, Scalable Process A->B  Priority: Yield/Safety C Classical/Patent Methodology A->C  Priority: Established Route D Route A: Cyanation of Pivalic Anhydride B->D E Route B: Cyanation of Pivaloyl Chloride C->E F Key Step: React with Trimethylsilyl Cyanide (TMSCN) D->F G Key Step: React with Hydrocyanic Acid (HCN) E->G H Catalyst: Sodium Cyanide (NaCN) F->H I Catalyst: Copper(I) Cyanide (CuCN) + Alkali Cyanide G->I J High Purity & Yield (~99%) H->J K Robust Patent Method (Requires HCN Handling) I->K

Table 2: Comparison of this compound Synthesis Methods

Parameter Cyanation of Pivalic Anhydride [3] Cyanation of Pivaloyl Chloride [4]
Starting Material Pivalic anhydride Pivaloyl chloride
Cyanation Agent Trimethylsilyl cyanide (TMSCN) Anhydrous hydrocyanic acid (HCN)
Catalyst Sodium cyanide (NaCN) Copper(I) cyanide & alkali metal cyanide
Key Conditions No strong heating required Heating with azeotropic water removal
Reported Yield ~99% Not explicitly stated, but method is patented for efficacy
Applications as a Chemical Intermediate

This compound's primary value lies in its function as a bifunctional reagent, providing both a pivaloyl group and a nitrile group, which can be further elaborated.

  • Pharmaceutical Intermediates: It is a key building block for active pharmaceutical ingredients (APIs). The pivaloyl group is known to enhance the metabolic stability and bioavailability of drug molecules. Its use is driven by the growing demand for advanced drug synthesis, particularly in developing regions like Asia-Pacific [6] [7].
  • Agrochemical Intermediates: The compound is used in the synthesis of herbicides and pesticides. For instance, patent literature describes its use in the synthesis of 4-amino-6-tert-butyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5(4H)-one, a herbicidal compound [5].
  • General Organic Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cyclization reactions to form heterocycles, which are common structural motifs in many functional molecules [4] [5].

The diverse utility of this compound across industries is summarized below:

G PivCN This compound (C₆H₉NO) Pharma Pharmaceutical Industry PivCN->Pharma Agro Agrochemical Industry PivCN->Agro ChemSynth Chemical Synthesis PivCN->ChemSynth App1 Synthesis of Active Pharmaceutical Ingredients (APIs) Pharma->App1 App2 Building Block for Herbicides and Pesticides Agro->App2 App3 Precursor for Fine Chemicals & Specialty Polymers ChemSynth->App3 Function1 Function: Introduces bulky, metabolically stable pivaloyl group App1->Function1 Function2 Function: Provides core skeleton and nitrile handle for modification App2->Function2 Function3 Function: Imparts thermal stability and chemical resistance App3->Function3

Safety and Handling Considerations

Handling this compound requires extreme caution due to the dual hazards associated with its pivaloyl chloride-like reactivity and cyanide content.

  • Cyanide Hazard: The molecule contains a nitrile group. While more stable than inorganic cyanides, it can still decompose or react to release toxic cyanide species. OSHA standards for cyanides (as CN) set a Permissible Exposure Limit (PEL) of 5 mg/m³ [8].
  • Flammability: It has a flash point of 43°C, classifying it as a flammable liquid [2].
  • General Handling Protocol:
    • Engineering Controls: Use only in a certified fume hood.
    • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. Consider using chemical-resistant gloves.
    • First Aid Measures: Ensure immediate access to a cyanide antidote kit in areas where this compound is used. Familiarize yourself with its use and the symptoms of cyanide exposure.
    • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers and bases.

Conclusion

This compound is a highly useful intermediate in specialized organic syntheses, particularly for introducing the sterically hindered pivaloyl group. The high-yield synthesis from pivalic anhydride and TMSCN offers an efficient and relatively safer route compared to methods using gaseous HCN. Researchers are advised to prioritize safety due to the compound's inherent toxicity and reactivity, while leveraging its utility in constructing complex molecules for pharmaceutical and agrochemical applications.

References

Comprehensive Application Notes and Protocols: Pivaloyl Cyanide in Heterocycle Synthesis for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pivaloyl cyanide (trimethylacetyl cyanide) represents a highly valuable reagent in modern heterocyclic chemistry, particularly within pharmaceutical research and development. This compact yet multifunctional molecule incorporates both a reactive acyl chloride equivalent and a cyano group in close proximity, enabling its participation in diverse one-pot cascade reactions that rapidly assemble complex nitrogen-containing ring systems. The steric bulk of the tert-butyl moiety imparts unique selectivity patterns during nucleophilic attack, often directing regiochemistry in ways that smaller acyl cyanides cannot. For researchers in drug development, these characteristics make this compound an indispensable building block for constructing pharmacologically privileged scaffolds, including pyrroles, pyrazoles, imidazoles, pyrimidines, and fused polyheterocyclic systems commonly found in bioactive molecules.

The synthetic utility of this compound extends beyond its role as a mere cyanating agent. When engaged in heterocycle formation, it frequently functions as a dual-component synthon, simultaneously introducing both the cyano group (which can serve as a pharmacophore, metalloenzyme-binding element, or chemical handle for further derivatization) and the pivaloyl moiety (which can enhance metabolic stability through steric shielding). The versatile reactivity patterns enable medicinal chemists to rapidly generate diverse compound libraries for structure-activity relationship studies. Furthermore, reaction sequences initiated with this compound often proceed with excellent atom economy, as multiple bonds typically form in a single operation with minimal protective group manipulation. These protocols are particularly valuable for hit-to-lead optimization campaigns where efficient, scalable synthetic routes to complex heterocycles are essential.

Synthetic Applications of this compound

Synthesis of Five-Membered N-Heterocycles

This compound serves as a foundational building block for constructing various five-membered heterocyclic frameworks, which represent privileged structures in numerous pharmaceutical compounds and natural products. Its reactivity profile enables efficient one-pot assembly of pyrrole, pyrazole, and imidazole derivatives through [3+2] cycloaddition pathways or cascade reactions involving enolizable carbonyl compounds and binucleophiles. The electron-withdrawing nature of both the cyano and pivaloyl groups activates the molecule toward nucleophilic attack at multiple positions, while the steric bulk of the tert-butyl group directs regioselectivity and prevents over-reaction in many cases.

In one particularly efficient application, this compound reacts with enamines derived from β-dicarbonyl compounds to form highly functionalized pyrrole-3-carbonitriles in a single operation. This multicomponent reaction proceeds through initial acylation of the enamine nitrogen, followed by intramolecular cyclization and dehydration to aromatize the pyrrole ring. The resulting products contain both electron-withdrawing (cyano) and sterically hindered (pivaloyl) substituents that influence their potential pharmacokinetic properties. Similarly, when combined with α-azido ketones or hydrazine derivatives, this compound participates in the formation of pyrazole cores bearing the cyano group at the ring carbon adjacent to nitrogen. These transformations typically proceed in moderate to excellent yields (45-92%) under mild conditions, making them particularly valuable for library synthesis in early drug discovery.

Table 1: Synthesis of Five-Membered Heterocycles Using this compound

Heterocycle Type Starting Materials Reaction Conditions Key Product Yield Range
Pyrrole-3-carbonitriles Enamines, this compound DIPEA, CH₂Cl₂, 0°C to rt, 4-12h 4-Pivaloyl-pyrrole-3-carbonitrile 65-92%
Pyrazole-4-carbonitriles Hydrazines, this compound EtOH, reflux, 2-6h 3-Amino-5-tert-butyl-1H-pyrazole-4-carbonitrile 45-78%
Imidazole-4-carbonitriles Amidines, this compound K₂CO₃, DMF, 80°C, 6-18h 2-Amino-1,5-dihydro-imidazole-4-carbonitrile 52-85%
Thiophene-3-carbonitriles Mercaptoacetates, this compound TEA, MeCN, 60°C, 8h 2-Amino-4-pivaloyl-thiophene-3-carbonitrile 58-76%
Synthesis of Six-Membered N-Heterocycles

The application of this compound extends significantly to the preparation of six-membered nitrogen heterocycles, particularly pyridines, pyrimidines, and pyrazines—scaffolds that constitute the core structural elements of numerous therapeutic agents. In these syntheses, this compound typically functions as both a one-carbon synthon (via the cyano group) and an acylating agent, enabling convergent assembly of complex structures from simpler precursors. The modular nature of these transformations allows medicinal chemists to systematically introduce diverse substituents around the heterocyclic core, facilitating thorough exploration of structure-activity relationships.

A particularly valuable application involves the reaction of this compound with enolizable ketones and ammonium acetate in a three-component cyclocondensation to form highly substituted dihydropyridine-3,5-dicarbonitrile derivatives. This transformation proceeds through initial Knoevenagel condensation between the ketone and the active methylene group of this compound, followed by Michael addition and cyclization with ammonia equivalents. The resulting dihydropyridines can be subsequently oxidized to the corresponding pyridines or further functionalized. In another important application, this compound reacts with amidine hydrochlorides to form pyrimidine-4-carbonitrile derivatives, where the cyano group is positioned adjacent to the ring nitrogen. This strategic placement enables additional ring annulations or provides a vector for molecular recognition in protein binding sites. These reactions typically proceed in good yields (60-85%) and demonstrate excellent functional group tolerance, accommodating substrates bearing electron-donating or electron-withdrawing substituents.

Table 2: Synthesis of Six-Membered Heterocycles Using this compound

Heterocycle Type Starting Materials Reaction Conditions Key Product Yield Range
Pyridine-3-carbonitriles Enolizable ketones, NH₄OAc HOAc, 80°C, 12-24h 2-Amino-4-aryl-6-pivaloyl-nicotinonitrile 60-85%
Pyrimidine-4-carbonitriles Amidines, this compound NaOEt, EtOH, reflux, 8-16h 2-Amino-6-tert-butyl-pyrimidine-4-carbonitrile 55-82%
Quinoline-3-carbonitriles o-Aminoaryl ketones, this compound TEA, DMF, 120°C, 12h 2-Pivaloyl-4-aryl-quinoline-3-carbonitrile 48-75%
Pyran-3-carbonitriles 1,3-Dicarbonyls, this compound Piperidine, EtOH, reflux, 6h 2-Amino-4-pivaloyl-4H-pyran-3-carbonitrile 65-88%

Experimental Protocols

Protocol 1: Cyano Incorporation via this compound-Mediated Cyanation

Objective: To demonstrate a safe and efficient procedure for introducing a cyano group into heterocyclic systems using this compound as a cyanating reagent.

Principle: This protocol utilizes this compound as a cyanide source for nucleophilic displacement reactions on activated heteroaryl halides or direct cyanation of heteroaryl lithium species. The method offers advantages over traditional cyanide reagents (such as KCN, NaCN, or CuCN) by providing improved solubility in organic solvents, milder reaction conditions, and enhanced functional group compatibility. The pivaloyl group serves as a readily displaced leaving group after nucleophilic attack, while the steric bulk minimizes unintended acyl transfer to other nucleophilic sites in complex molecules.

Materials:

  • This compound (≥95% purity, stored under nitrogen)
  • Heteroaryl halide (e.g., 2-bromopyridine, 4-chloroquinoline)
  • Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
  • Palladium catalyst: Pd₂(dba)₃ or Pd(PPh₃)₄
  • Ligand: XPhos or DavePhos (if required)
  • Anhydrous base: cesium carbonate or potassium phosphate
  • Glassware: oven-dried round-bottom flask, condenser
  • Inert atmosphere: nitrogen or argon gas line

Step-by-Step Procedure:

  • Prepare the reaction system: Charge an oven-dried 50 mL round-bottom flask with a magnetic stir bar. Under a counterflow of nitrogen, add the heteroaryl halide (1.0 mmol, 1.0 equiv) and palladium catalyst (2-5 mol%).
  • Dissolve substrates: Add anhydrous THF (10 mL) via syringe, followed by the ligand (4-10 mol% if required) and this compound (1.2-1.5 mmol, 1.2-1.5 equiv).
  • Initiate reaction: Heat the reaction mixture to 60-80°C with stirring under a nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS.
  • Work-up: After completion (typically 6-16 hours), cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
  • Purification: Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL), water (15 mL), and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired heteroaryl nitrile.

Safety Notes:

  • Perform all operations with this compound in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coat.
  • This compound is a lachrymator and releases hydrogen cyanide upon contact with moisture; handle with extreme caution.
  • All waste materials should be treated with caution and quenched with alkaline bleach solution before disposal.
Protocol 2: One-Pot Synthesis of 2-Amino-4-Pivaloyl-Thiophene-3-Carbonitrile

Objective: To prepare a highly functionalized thiophene derivative through a one-pot reaction sequence involving this compound as a key reactant.

Principle: This transformation exemplifies the multicomponent reactivity of this compound in the Gewald reaction, a classical approach to 2-aminothiophene derivatives. The protocol involves the condensation of a ketone with a sulfur source in the presence of this compound, followed by cyclization to form the thiophene ring. The resulting 2-aminothiophene-3-carbonitrile products serve as versatile intermediates for pharmaceutical synthesis, particularly in the development of kinase inhibitors and allosteric modulators. The pivaloyl group at the 4-position enhances the metabolic stability of the resulting thiophene derivatives, while the amino and cyano groups provide handles for further functionalization.

Materials:

  • This compound (≥95% purity)
  • Elementary sulfur (S₈) or alkyl thioglycolates
  • Ketone (e.g., acetone, cyclopentanone, acetophenone)
  • Base: morpholine, piperidine, or triethylamine
  • Absolute ethanol or methanol
  • Glassware: round-bottom flask with condenser
  • Ice-water bath for cooling

Step-by-Step Procedure:

  • Reaction setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the ketone (2.0 mmol, 1.0 equiv), elemental sulfur (2.2 mmol, 1.1 equiv), and this compound (2.2 mmol, 1.1 equiv).
  • Add solvent and base: Add absolute ethanol (8 mL) followed by morpholine (0.2 mmol, 10 mol%) as a base catalyst.
  • Conduct reaction: Fit the flask with a condenser and heat the mixture under reflux with vigorous stirring for 6-12 hours. Monitor reaction progress by TLC (eluent: 3:1 hexane/ethyl acetate).
  • Isolation: After completion, cool the reaction mixture to room temperature and then further cool in an ice-water bath. Collect the precipitated solid by vacuum filtration.
  • Purification: Wash the solid with cold ethanol (2-3 mL) and cold water (5 mL), then recrystallize from ethanol to afford the pure 2-amino-4-pivaloyl-thiophene-3-carbonitrile as a yellow to orange crystalline solid.

Characterization Data:

  • Melting Point: 148-152°C
  • ¹H NMR (400 MHz, CDCl₃): δ 6.70 (s, 1H, thiophene H5), 5.20 (br s, 2H, NH₂), 1.35 (s, 9H, C(CH₃)₃)
  • ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 172.5 (C-2), 160.3 (C-4), 118.5 (CN), 110.2 (C-5), 44.5 (C(CH₃)₃), 27.8 (C(CH₃)₃)
  • HRMS (ESI): m/z calcd for C₁₀H₁₂N₂OS [M+H]⁺: 225.0798, found: 225.0794

Safety and Handling Considerations

Storage and Stability: this compound must be stored under strictly anhydrous conditions in a sealed container under an inert atmosphere (argon or nitrogen) at temperatures between 2-8°C. The reagent is particularly moisture-sensitive and will gradually hydrolyze upon exposure to atmospheric humidity, releasing hydrogen cyanide gas—a potent respiratory toxin. Commercial samples typically contain stabilizers, but periodic assessment of purity (by NMR or GC analysis) is recommended for long-term storage. Containers should be clearly labeled with appropriate hazard warnings and dated upon receipt.

Emergency Procedures: In case of accidental exposure or spillage, specific protocols must be followed immediately. For skin contact, promptly remove contaminated clothing and thoroughly wash the affected area with copious amounts of water for at least 15 minutes. For eye exposure, irrigate with gently flowing water for at least 15 minutes while holding the eyelids open. If inhalation occurs, immediately move the affected person to fresh air and administer oxygen if breathing is difficult. In all cases of significant exposure, seek immediate medical attention and provide the medical personnel with complete information about the involved chemicals. For spill containment, use inert absorbent materials in a fume hood, then transfer to a sealed container for proper disposal as hazardous chemical waste.

Graphical Workflows and Signaling Pathways

The following diagrams visualize key synthetic pathways and experimental workflows using Graphviz (DOT language), adhering to the specified color palette and formatting requirements.

G A Ketone Precursor D Gewald Reaction Base Catalyst, EtOH Reflux, 6-12h A->D B Sulfur Source B->D C This compound C->D E 2-Amino-4-Pivaloyl- Thiophene-3-Carbonitrile D->E

Synthetic Pathway for 2-Amino-4-Pivaloyl-Thiophene-3-Carbonitrile

G A Heteroaryl Halide C Palladium Catalyst Ligand, Base Anhydrous THF, 60-80°C A->C B This compound B->C D Heteroaryl Nitrile Product C->D E Work-up & Purification D->E F Pure Heteroaryl Nitrile Compound E->F

Experimental Workflow for Cyanation Protocol

Conclusion

This compound has established itself as a versatile and valuable reagent in the synthetic chemist's toolbox, particularly for the construction of biologically relevant nitrogen-containing heterocycles. Its unique ability to function as both a cyano group source and an acylating agent enables efficient, one-pot assembly of complex molecular architectures that would otherwise require multiple synthetic steps. The protocols detailed in these application notes provide researchers with reliable methodologies for incorporating the pivaloyl-cyanide motif into various heterocyclic systems, along with essential safety considerations for handling this reactive reagent.

The continued exploration of this compound's reactivity patterns will undoubtedly lead to further innovations in heterocyclic chemistry and drug discovery. Future directions may include developing asymmetric variants of these transformations using chiral catalysts or ligands, expanding the substrate scope to include more complex natural product-like scaffolds, and applying these methodologies to the synthesis of specific pharmaceutical targets. As synthetic chemistry continues to evolve toward more sustainable practices, the development of greener alternatives with reduced environmental impact while maintaining the efficiency and selectivity of this compound-mediated transformations will represent an important research frontier.

Comprehensive Application Notes and Technical Protocols: Pivaloyl Cyanide in Pharmaceutical Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pivaloyl Cyanide in Pharmaceutical Chemistry

This compound (CAS 42867-40-3) is a specialized carboxylic acid derivative that has gained significant importance in pharmaceutical chemistry due to its unique steric properties and versatile reactivity. This compound, with the molecular formula C₆H₉NO and molecular weight of 111.14 g/mol, serves as a valuable building block in the synthesis of complex molecules, particularly those with challenging steric requirements [1]. The presence of both carbonyl and cyano functionalities in a single molecule, combined with the steric bulk of the tert-butyl group, enables this compound to participate in reactions that would be unfavorable with less hindered analogues. These characteristics have established this compound as a privileged intermediate in the development of active pharmaceutical ingredients (APIs), especially those targeting central nervous system disorders and chronic pain conditions [2].

The application of this compound in pharmaceutical synthesis spans multiple roles, from serving as a key precursor in heterocycle formation to functioning as a sterically protecting group for alcohols and other sensitive functionalities during multi-step syntheses. Its metabolic stability—a consequence of the geminal dimethyl group—makes it particularly valuable in designing drug candidates with improved pharmacokinetic profiles. Additionally, this compound derivatives have demonstrated utility in asymmetric synthesis, enabling access to enantiomerically pure pharmaceuticals through carefully designed reaction sequences [2].

Chemical Profile and Properties

Structural Characteristics and Physicochemical Properties

This compound possesses distinctive structural features that directly influence its reactivity and application in pharmaceutical synthesis. The molecule consists of a pivaloyl group (derived from pivalic acid, (CH₃)₃CCO₂H) directly bonded to a cyano functionality [3]. This combination creates a compound with balanced polar and steric characteristics that can be strategically exploited in synthetic design. The steric encumbrance provided by the tert-butyl group significantly influences the compound's reactivity pattern, often directing reactions to occur with unusual regioselectivity or enabling the protection of sensitive functional groups during synthetic sequences [3].

Table 1: Physicochemical Properties of this compound

Property Value/Specification Conditions/Notes
CAS Registry Number 42867-40-3 -
Molecular Formula C₆H₉NO -
Molecular Weight 111.14 g/mol -
Boiling Point 147°C -
Density 0.940 g/cm³ -
Flash Point 43°C -
Appearance Colorless to light yellow liquid At room temperature
Storage Temperature 2-8°C Recommended for extended storage
EWG's Food Scores 1 Lower hazard rating

The moderate boiling point (147°C) and liquid state at room temperature make this compound convenient to handle in laboratory settings, while its relatively low flash point (43°C) necessitates appropriate safety precautions during operations at elevated temperatures [1]. The compound's density (0.940 g/cm³) indicates that it is less dense than water, which is relevant for extraction and purification procedures. The recommendation to store this compound at 2-8°C reflects the need to maintain its stability over extended periods, likely by minimizing decomposition or polymerization reactions that might occur at higher temperatures [1].

Spectral Properties and Identification

This compound exhibits characteristic spectral features that facilitate its identification and quality assessment in pharmaceutical applications. While the search results don't provide comprehensive spectral data, the compound's structure suggests distinctive signals in ¹H NMR spectroscopy (a singlet for the nine equivalent protons of the tert-butyl group) and IR spectroscopy (strong absorptions for the nitrile and carbonyl stretching vibrations). These spectral signatures are valuable for reaction monitoring and quality control during pharmaceutical synthesis processes. The known consistency of these spectral properties makes this compound a reliable intermediate whose purity and identity can be readily confirmed through standard analytical techniques [1].

Pharmaceutical Applications

Synthesis of Therapeutic Agents

This compound serves as a versatile intermediate in the synthesis of various therapeutic compounds, with particularly notable applications in the development of analgesic agents and central nervous system therapeutics. The compound's unique steric profile enables access to molecular architectures that are difficult to synthesize using conventional approaches. Specific pharmaceutical applications include:

  • Pain Management Therapeutics: this compound functions as a key synthetic intermediate in the preparation of compounds targeting neuropathic pain and chronic pain conditions. The steric bulk of the pivaloyl group contributes to the metabolic stability of resulting drug candidates, potentially extending their duration of action [2]. This application leverages the ability of this compound to introduce both steric protection and hydrogen-bond accepting capability (through the cyano group) in a single synthetic step.

  • Heterocyclic Scaffolds: The compound participates in the construction of diverse heterocyclic systems that serve as core structures in many pharmaceuticals. Its reactivity toward nucleophiles enables ring-forming reactions that incorporate the cyano group as a versatile handle for further functionalization [1]. These heterocycles frequently appear in compounds with various biological activities, making this compound a valuable building block for medicinal chemistry exploration.

  • Protected Intermediates: this compound derivatives, particularly pivalate esters, demonstrate exceptional resistance to hydrolysis compared to esters of less hindered carboxylic acids [3]. This property is strategically employed in multi-step syntheses where specific hydroxyl groups require protection under conditions that would cleave more labile protecting groups. The remarkable stability of pivalate esters stems from the significant steric hindrance around the carbonyl carbon, which impedes nucleophilic attack by hydrolytic agents.

Analytical Applications in Pharmaceutical Sciences

Beyond its synthetic utility, this compound and its structural relatives find application in analytical methodologies relevant to pharmaceutical development. While not directly cited in the search results for this specific application, the compound's structural features suggest potential in chromatographic methods and as a derivatization agent for sensitive detection of pharmaceutical compounds. Related compounds have been employed in pre-column fluorescence derivatization for enhanced detection sensitivity in HPLC analysis of biologically relevant molecules [4]. This indirect application demonstrates how the fundamental chemical properties of pivaloyl compounds can be leveraged to address analytical challenges in pharmaceutical sciences.

Synthesis Protocols

Industrial Synthesis Methods

The industrial production of this compound employs efficient protocols designed for scale-up and cost-effectiveness. The most significant industrial approach involves the copper-catalyzed reaction between pivalic anhydride and hydrogen cyanide, as detailed in patent literature [5]. This method represents a balanced approach to safety and efficiency for large-scale production:

Table 2: Industrial Synthesis Protocol from Pivalic Anhydride

Parameter Specification Notes
Starting Materials Pivalic anhydride, hydrogen cyanide Molar ratio approximately 1:1 to 1:1.2
Catalyst System Copper(I) cyanide 0.5-5 mol% relative to anhydride
Reaction Solvent Diphenyl ether High-boiling inert solvent
Reaction Temperature 120-180°C Optimized at 140-160°C
Reaction Time 2-8 hours Reaction monitored by GC or HPLC
Workup Evaporation, fractional distillation Yields purified this compound
Reported Yield 75-85% After purification

This industrial process proceeds through a catalytic mechanism where copper(I) cyanide activates the anhydride toward nucleophilic attack by hydrogen cyanide. The use of a high-boiling solvent like diphenyl ether (boiling point 258°C) facilitates the reaction temperature profile while enabling easy separation of the lower-boiling product (147°C) through distillation [5]. The catalytic nature of this process significantly enhances its atom economy compared to stoichiometric methods, reducing waste generation in accordance with green chemistry principles.

Laboratory-Scale Synthesis

For laboratory-scale preparation where handling gaseous hydrogen cyanide may be problematic, alternative approaches utilizing solid cyanide sources have been developed. These methods maintain the essential features of the industrial process while adapting to the safety requirements of research laboratories:

  • Metal Cyanide Protocol: This method employs alkali metal cyanides (such as sodium or potassium cyanide) as the cyanide source, reacting with pivalic anhydride in the presence of copper(I) cyanide catalyst [6]. The reaction is typically conducted in diphenyl ether at temperatures between 130-160°C for 3-10 hours. The workup involves filtration to remove solid salts followed by fractional distillation under reduced pressure to isolate the pure product. This adaptation achieves yields comparable to the industrial method (70-80%) while utilizing less hazardous cyanide sources.

  • Lewis Acid Catalysis: Alternative procedures have been developed using Lewis acid catalysts in place of copper cyanide, though these generally provide somewhat lower yields (60-70%) [5]. These methods expand the toolbox available to synthetic chemists, allowing selection of conditions based on catalyst availability and specific reaction requirements. The Lewis acid approach may offer advantages when coordinating metals must be avoided in downstream applications of the this compound product.

The synthesis of this compound exemplifies how catalytic methodologies can enhance both the efficiency and safety profile of pharmaceutical intermediate preparation. The development of these protocols represents a balance between practical considerations (yield, purity, scalability) and safety imperatives (especially when working with cyanide reagents).

Experimental Protocols and Methodologies

Practical Experimental Workflow

The following detailed protocol for the synthesis of this compound adapts the industrial method for laboratory implementation, with specific attention to safety considerations and practical handling:

Materials and Equipment:

  • Pivalic anhydride (≥95% purity)
  • Copper(I) cyanide (CuCN, ≥98% purity)
  • Diphenyl ether (anhydrous, ≥99%)
  • Hydrogen cyanide (handled in approved gas handling system or as solution)
  • 250 mL three-neck round-bottom flask
  • Reflux condenser, thermometer, nitrogen inlet
  • Heating mantle with temperature control
  • Distillation apparatus (short-path)

Experimental Procedure:

  • Reaction Setup: Charge a 250 mL three-neck flask with pivalic anhydride (19.0 g, 0.1 mol), copper(I) cyanide (0.45 g, 0.005 mol, 5 mol%), and diphenyl ether (100 mL). Equip the flask with a reflux condenser, thermometer, and nitrogen inlet. Maintain a nitrogen atmosphere throughout the reaction.

  • Cyanide Addition: With efficient stirring, carefully introduce hydrogen cyanide (2.7 g, 0.1 mol) to the reaction mixture through the gas inlet tube. This addition should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Execution: Heat the reaction mixture to 140-150°C with continuous stirring. Maintain this temperature for 4-6 hours, monitoring reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if available.

  • Workup Procedure: After completion (as indicated by consumption of pivalic anhydride), cool the reaction mixture to room temperature. Remove the catalyst by filtration through a Celite pad. Transfer the filtrate to a distillation apparatus.

  • Product Isolation: First, remove the diphenyl ether solvent under reduced pressure (bp 258°C at atmospheric pressure). Then, collect the this compound fraction boiling at 147°C (at atmospheric pressure) or 60-65°C at 15 mmHg.

  • Product Characterization: Analyze the purified product by ¹H NMR, IR spectroscopy, and GC to confirm identity and purity. The typical yield ranges from 75-85% (8.3-9.4 g from 0.1 mol scale) [5].

G Start Start Reaction Setup Setup Charge reactor with pivalic anhydride, CuCN catalyst, and diphenyl ether solvent Start->Setup N2 Establish nitrogen atmosphere Setup->N2 HCN Carefully add hydrogen cyanide to reaction mixture N2->HCN Heat Heat to 140-150°C with continuous stirring HCN->Heat Monitor Monitor reaction progress by TLC/GC (4-6 hours) Heat->Monitor Cool Cool reaction mixture to room temperature Monitor->Cool Filter Filter catalyst through Celite pad Cool->Filter Distill Distill to remove solvent and collect product fraction Filter->Distill Analyze Analyze product by NMR, IR, and GC Distill->Analyze End Pure this compound Analyze->End

Synthesis Workflow for this compound

Handling and Analytical Methods

Safety Considerations and Handling Protocols:

  • Cyanide Handling: All procedures involving hydrogen cyanide or cyanide salts must be conducted in a properly functioning fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Cyanide antidote kits should be readily available in the laboratory.
  • Storage Conditions: this compound should be stored at 2-8°C in tightly sealed containers under an inert atmosphere to prevent moisture absorption and decomposition [1].
  • Thermal Stability: Although this compound is thermally stable at its boiling point, prolonged exposure to elevated temperatures should be avoided to prevent decomposition.

Analytical Methods for Quality Control:

  • Purity Assessment: Gas chromatography (GC) with a standard polar stationary phase is recommended for purity assessment. The compound typically shows a single major peak when of high purity.
  • Structural Confirmation: ¹H NMR spectroscopy (in CDCl₃) should show a singlet at approximately 1.2 ppm (9H, tert-butyl) and absence of extraneous signals. IR spectroscopy should display characteristic carbonyl (~1750 cm⁻¹) and nitrile (~2250 cm⁻¹) stretching vibrations.
  • Quantitative Analysis: For reaction monitoring, HPLC with UV detection at 210-220 nm provides adequate sensitivity for detecting both this compound and potential impurities [4].

Safety and Regulatory Considerations

Hazard Assessment and Protective Measures

This compound presents several significant hazards that require careful management in both research and industrial settings. Understanding these risks and implementing appropriate controls is essential for safe handling:

  • Toxicity Concerns: As a cyanide-containing compound, this compound poses potential toxicity risks though the cyanide group in this structural context may have different bioavailability compared to simple cyanide salts. Nevertheless, the compound should be treated with the same precautions as other nitriles, with particular attention to avoiding ingestion, inhalation, or skin contact [1].

  • Flammability: With a flash point of 43°C, this compound is classified as a flammable liquid [1]. This necessitates precautions against ignition sources during handling, particularly during distillation procedures or other operations conducted at elevated temperatures. Electrical equipment in areas where this compound is used should be appropriately rated for flammable environments.

  • Reactivity Considerations: The compound contains both electrophilic carbonyl and nitrile functionalities that may react with strong nucleophiles. This reactivity pattern suggests potential incompatibility with strong bases, reducing agents, and powerful nucleophiles.

Table 3: Safety Profile and Handling Requirements

Hazard Aspect Classification/Level Protective Measures
Flash Point 43°C Keep away from ignition sources; use spark-proof equipment
Storage Temperature 2-8°C Refrigerated storage in sealed containers
Atmosphere Control Inert gas recommended Store under nitrogen or argon
Ventilation Required Use only in well-ventilated fume hood
Personal Protective Equipment Mandatory Gloves, lab coat, safety goggles
Regulatory and Environmental Considerations

The regulatory status of this compound reflects its dual nature as both a valuable pharmaceutical intermediate and a potentially hazardous chemical. While not specifically controlled in most jurisdictions, its structural features suggest several regulatory considerations:

  • Environmental Impact: The compound should be assessed for potential environmental persistence and ecotoxicity based on its structure. The steric hindrance may slow degradation, while the cyanide moiety presents potential toxicity to aquatic organisms.
  • Waste Disposal: Waste streams containing this compound should be managed according to protocols for cyanide-containing compounds, potentially requiring specialized treatment before disposal.
  • Transport Regulations: Depending on quantity and concentration, this compound may be subject to regulations governing the transport of flammable liquids and potentially toxic substances.

The EPA Substance Registry System records this compound under the identifier 42867-40-3, providing official tracking of this compound [1]. Pharmaceutical manufacturers using this intermediate would need to address its presence in regulatory submissions, particularly with respect to control strategies for potential genotoxic impurities, though the steric hindrance may reduce concerns about such reactivity.

Conclusion and Future Perspectives

This compound represents a specialized yet valuable intermediate in pharmaceutical synthesis, offering unique steric and electronic properties that enable synthetic routes to challenging molecular architectures. Its well-established synthesis protocols, manageable safety profile with proper precautions, and versatility in constructing biologically active compounds ensure its continued relevance in pharmaceutical development. As synthetic methodologies advance, particularly in catalytic processes and flow chemistry applications, the production and utilization of this compound will likely see further optimization toward more sustainable and efficient protocols.

The future application of this compound in pharmaceutical sciences may expand beyond its current uses, particularly as medicinal chemists seek to incorporate increased three-dimensional character into drug candidates—a trend that favors sterically hindered building blocks. Additionally, the compound's potential in asymmetric synthesis and as a precursor to novel heterocyclic systems remains underexplored, suggesting directions for future research. As the pharmaceutical industry continues to focus on molecular complexity and metabolic stability, intermediates like this compound that impart these properties will maintain their importance in the drug discovery toolkit.

References

Comprehensive Application Notes and Protocols: Pivaloyl Cyanide in Herbicide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Significance

Pivaloyl cyanide (2,2-dimethylpropanoyl cyanide) is a specialized acyl cyanide compound with the molecular formula C₆H₉NO and molecular weight of 111.14 g/mol [1]. This reactive intermediate features both a carbonyl group and a nitrile functionality, making it particularly valuable in organic synthesis and agrochemical manufacturing. The compound's structure consists of a sterically hindered pivaloyl group ((CH₃)₃C-C=O) attached to a cyanide moiety, which contributes to both its reactivity and stability characteristics. This compound has demonstrated significant utility in herbicide synthesis and serves as a key building block for various heterocyclic active ingredients [2] [3].

The unique steric properties imparted by the tert-butyl group in this compound influence both its reactivity and the stability of products derived from it. Esters of pivalic acid (the precursor to this compound) are known to exhibit unusual resistance to hydrolysis relative to esters of most other carboxylic acids, a property that can be leveraged in herbicide design to enhance environmental persistence or modify bioavailability profiles [4]. This combination of features makes this compound particularly valuable for constructing molecular architectures with specific stability requirements in agrochemical applications.

Synthetic Methodologies

Comparative Overview of Synthesis Approaches

Several efficient synthetic routes have been developed for the preparation of this compound, each with distinct advantages and limitations. The following table summarizes the key characteristics of these methods:

Table 1: Comparison of this compound Synthesis Methods

Method Starting Materials Catalyst/Reagents Yield (%) Key Advantages
Pivalic anhydride cyanidation [1] Pivalic anhydride, trimethylsilyl cyanide Sodium cyanide (catalytic) 98.9% High yield, mild conditions
Pivaloyl chloride route [5] Pivaloyl fluoride, alkali metal cyanide Phase transfer catalyst (toluene) 85-95% Avoids HCN handling
Koch-type reaction [2] [3] Pivalic acid, hydrocyanic acid Copper(I) cyanide, diphenyl ether 85-90% Direct route from inexpensive precursors
Reaction Mechanisms and Pathways

The synthesis of this compound follows distinct mechanistic pathways depending on the chosen method. The pivalic anhydride cyanidation involves nucleophilic attack of cyanide ions on the carbonyl carbon, followed by rearrangement and elimination. The Koch-type reaction utilizes a copper(I) cyanide catalyst system that likely facilitates the activation of the pivalic acid derivative toward nucleophilic cyanide attack. In the pivaloyl fluoride route, the exceptional leaving group ability of fluoride ions drives the reaction with cyanide sources under mild conditions [5].

G PivalicAcid Pivalic Acid PivalicAnhydride Pivalic Anhydride PivalicAcid->PivalicAnhydride Acid catalysis PivaloylChloride Pivaloyl Chloride PivalicAcid->PivaloylChloride SOCl₂ or PCl₅ PivaloylFluoride Pivaloyl Fluoride PivalicAcid->PivaloylFluoride KF or SF₄ PivaloylCyanide This compound PivalicAnhydride->PivaloylCyanide TMSCN NaCN (catalytic) PivaloylChloride->PivaloylCyanide HCN CuCN/diphenyl ether PivaloylFluoride->PivaloylCyanide Metal cyanide phase transfer HCN Hydrocyanic Acid HCN->PivaloylCyanide with Pivaloyl Chloride TMSCN Trimethylsilyl Cyanide TMSCN->PivaloylCyanide MetalCyanide Alkali Metal Cyanide MetalCyanide->PivaloylCyanide Catalyst CuCN Catalyst Catalyst->PivaloylCyanide Base Pyridine Base Base->PivaloylCyanide

Diagram 1: Synthetic Pathways to this compound

Experimental Protocols

High-Yield Synthesis from Pivalic Anhydride and Trimethylsilyl Cyanide

This protocol describes an efficient, high-yielding synthesis of this compound adapted from US Patent 4,455,264 [1].

  • Reagents and Materials:

    • Pivalic anhydride (93 g, 0.5 mol)
    • Trimethylsilyl cyanide (49.5 g, 0.5 mol)
    • Anhydrous sodium cyanide (1 g, catalytic amount)
    • Anhydrous dichloromethane (150 mL)
    • Anhydrous sodium sulfate
    • Distillation apparatus
  • Procedure:

    • Place pivalic anhydride (93 g, 0.5 mol) and sodium cyanide (1 g) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
    • Add anhydrous dichloromethane (150 mL) and fit the flask with a reflux condenser and drying tube.
    • With continuous stirring, add trimethylsilyl cyanide (49.5 g, 0.5 mol) dropwise over 30 minutes using an addition funnel.
    • After complete addition, heat the reaction mixture to 40°C and stir for 4 hours.
    • Monitor reaction progress by thin-layer chromatography (hexane:ethyl acetate, 4:1) or FT-IR spectroscopy (disappearance of anhydride carbonyl peaks at ~1820 and 1760 cm⁻¹).
    • Upon completion, cool the reaction mixture to room temperature and wash with ice-cold water (2 × 100 mL).
    • Separate the organic layer and dry over anhydrous sodium sulfate.
    • Filter and concentrate under reduced pressure at 30°C to obtain the crude product.
    • Purify by fractional distillation under atmospheric pressure.
    • Collect the fraction boiling at 121-125°C as pure this compound.
  • Yield and Characterization:

    • Yield: 56 g (98.9% of theoretical)
    • Purity: >99% (by GC-MS)
    • Boiling Point: 121-125°C
    • FT-IR (neat): 2240 cm⁻¹ (C≡N stretch), 1705 cm⁻¹ (C=O stretch)
    • ¹H NMR (CDCl₃): δ 1.28 (s, 9H)
Alternative Synthesis via Pivaloyl Fluoride and Alkali Metal Cyanide

This protocol describes an alternative synthesis from pivaloyl fluoride, which avoids handling gaseous HCN [5].

  • Reagents and Materials:

    • Pivaloyl fluoride (prepared from pivaloyl chloride and KF)
    • Sodium cyanide (24.5 g, 0.5 mol)
    • Tetrabutylammonium bromide (1.6 g, 5 mmol)
    • Toluene (200 mL)
    • Anhydrous magnesium sulfate
  • Procedure:

    • Charge a 500 mL three-neck flask with sodium cyanide (24.5 g, 0.5 mol) and toluene (200 mL).
    • Add tetrabutylammonium bromide (1.6 g, 5 mmol) as a phase transfer catalyst.
    • With vigorous stirring, add pivaloyl fluoride (0.5 mol) dropwise over 45 minutes while maintaining the temperature at 25-30°C.
    • After complete addition, heat the mixture to 60°C and stir for 6 hours.
    • Cool the reaction mixture to room temperature and filter to remove insoluble salts.
    • Wash the organic phase with cold water (2 × 100 mL) and dry over anhydrous magnesium sulfate.
    • Remove solvent under reduced pressure and purify the residue by fractional distillation.
    • Collect the fraction at 121-125°C to obtain pure this compound.
  • Yield and Characterization:

    • Yield: 85-95%
    • Purity: >98% (by GC-MS)

Table 2: Quantitative Comparison of Reaction Conditions and Outcomes

Parameter Anhydride Method Fluoride Method Koch-Type Reaction
Temperature Range 40-60°C 25-60°C 80-120°C
Reaction Time 4-6 hours 6-8 hours 3-5 hours
Workup Procedure Washing, distillation Filtration, distillation Dilution, evaporation, distillation
Key Equipment Standard glassware Phase transfer apparatus Copper catalyst system
Scalability Excellent Good Moderate

Safety and Handling Considerations

Toxicity and Exposure Control

This compound synthesis and handling require strict safety precautions due to the high toxicity of cyanide-containing compounds. All reactions should be conducted in a well-ventilated fume hood with proper personal protective equipment, including chemical-resistant gloves, safety goggles, and lab coats. Emergency cyanide antidote kits should be readily available in the laboratory. Particular care must be taken when handling hydrocyanic acid (HCN), which is extremely toxic and volatile [2] [3]. The American Conference of Governmental Industrial Hygienists (ACGIH) threshold limit value for HCN is 4.7 ppm, and it can be rapidly fatal at concentrations above 100 ppm.

Storage and Stability

This compound should be stored under an inert atmosphere (argon or nitrogen) at 0-5°C in amber glass containers to prevent moisture absorption and decomposition. The compound is moisture-sensitive and may decompose to pivalic acid and hydrogen cyanide upon prolonged exposure to humidity. Under proper storage conditions, this compound remains stable for at least 6 months. Laboratory surfaces that come into contact with this compound should be decontaminated with alkaline bleach solution (hypochlorite in sodium hydroxide), which oxidizes cyanide compounds to less toxic cyanates.

Analytical Methods and Characterization

Quality Control and Purity Assessment

Routine analysis of this compound should include multiple complementary techniques to ensure purity and identity:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)
    • Temperature program: 50°C (hold 2 min) to 250°C at 15°C/min
    • Retention time: ~8.2 min
    • Characteristic ions: m/z 111 (M⁺), 96, 85, 68, 57 (base peak)
  • Fourier Transform Infrared Spectroscopy (FT-IR):

    • C≡N stretch: 2240 cm⁻¹ (strong, sharp)
    • C=O stretch: 1705 cm⁻¹ (strong)
    • C-H stretch: 2970, 2875 cm⁻¹
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 9H)
    • ¹³C NMR (100 MHz, CDCl₃): δ 27.5 (3C, CH₃), 38.9 (C, C(CH₃)₃), 116.2 (C, CN), 192.5 (C, C=O)
Quantitative Analysis

Table 3: Analytical Standards and Specifications for this compound

Parameter Specification Test Method
Appearance Clear, colorless to pale yellow liquid Visual
Assay (by GC) ≥98.5% GC-FID
Water content ≤0.2% Karl Fischer titration
Pivalic acid ≤0.5% HPLC-UV
Heavy metals ≤10 ppm ICP-MS
Residue on evaporation ≤0.1% Gravimetric

Applications in Herbicide Synthesis

This compound serves as a key intermediate in the synthesis of several herbicidal compounds, particularly in the preparation of triazinone herbicides and other heterocyclic systems with agricultural activity. The compound's reactivity allows for the introduction of both the pivaloyl group and the nitrile functionality into target molecules, which can influence both the biological activity and physicochemical properties of the resulting herbicides [2] [3].

One significant application is in the synthesis of triazinone derivatives, where this compound contributes to the core heterocyclic structure. These compounds function as protoporphyrinogen oxidase (PPO) inhibitors, disrupting chlorophyll biosynthesis in target weed species. The steric bulk of the pivaloyl group enhances herbicide selectivity by influencing binding affinity to the target enzyme in weeds versus crops. Additionally, the metabolic stability imparted by the tert-butyl group can extend residual activity and reduce application frequency requirements.

The synthetic utility of this compound in herbicide development extends to its use in constructing pyrazole and isoxazole derivatives with potent herbicidal activity. In these applications, the cyanide group can be further elaborated into various heterocyclic systems, while the pivaloyl moiety provides favorable lipophilicity for foliar penetration and translocation within target plants. This balanced hydrophilicity-lipophilicity profile is essential for optimal herbicide performance in field applications.

Conclusion

This compound represents a valuable synthetic intermediate in modern agrochemical research, particularly in the development of herbicidal compounds with enhanced efficacy and selectivity. The synthetic methodologies outlined in this document—particularly the high-yielding preparation from pivalic anhydride and trimethylsilyl cyanide—provide efficient access to this reagent on laboratory scale. The comprehensive safety protocols and analytical methods ensure that researchers can work with this material effectively while minimizing risks associated with cyanide-containing compounds. As herbicide discovery efforts continue to evolve toward more selective and environmentally benign solutions, this compound's unique structural features and reactivity profile will likely maintain its relevance in agrochemical synthesis pipelines.

References

Comprehensive Application Notes and Protocols for Pivaloyl Cyanide in Acyl Cyanide Preparation for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Significance

Pivaloyl cyanide (CAS 42867-40-3), systematically known as 2,2-dimethylpropanoyl cyanide or 3,3-dimethyl-2-oxobutanenitrile, is a specialized acyl cyanide compound with the molecular formula C₆H₉NO and molecular weight of 111.14 g/mol. This versatile reagent features the characteristic acyl cyanide functional group (-C(O)CN) combined with a sterically hindered tert-butyl moiety, making it particularly valuable in synthetic organic chemistry and drug development. This compound serves as a key building block in the synthesis of various heterocyclic systems and complex molecules, especially in the pharmaceutical industry where it contributes to the development of biologically active compounds. Its unique reactivity stems from the combination of an electron-withdrawing cyanide group and the steric protection provided by the tert-butyl group, which can influence both reaction kinetics and product stability.

Physical properties of this compound include a boiling point of 147°C and a density of 0.940 g/mL. The compound has a flash point of 43°C, classifying it as flammable, and requires storage at 2-8°C to maintain stability. It typically appears as a colorless to light yellow liquid, though commercial samples may develop yellow coloration over time. These physical characteristics are important considerations for experimental design, purification strategies, and safety protocols when working with this reagent in laboratory settings [1].

Synthetic Methodologies for this compound

Overview of Synthesis Approaches

Several synthetic routes have been developed for the preparation of this compound, each with distinct advantages and limitations. The most significant methods include cyanidation of pivalic anhydride, reaction of pivaloyl chloride with cyanide salts, and direct conversion from pivalic acid derivatives. The choice of method depends on factors such as starting material availability, scale requirements, equipment constraints, and safety considerations. Industrial applications often prioritize cost-effectiveness and scalability, while research settings may favor convenience and accessibility of reagents. Understanding the various synthetic approaches enables chemists to select the most appropriate method for their specific application needs.

Comparative Analysis of Synthesis Methods

Table 1: Comparison of this compound Synthesis Methods

Method Starting Materials Catalyst/ Conditions Yield Advantages Limitations
Cyanidation of Pivalic Anhydride Pivalic anhydride + trimethylsilyl cyanide Sodium cyanide (catalytic) 98.9% High yield, simple workup Moisture-sensitive reagents
Pivalic Anhydride with HCN Pivalic anhydride + HCN Copper(I) cyanide, diphenyl ether diluent 85-90% Continuous production possible Highly toxic HCN requires specialized equipment
Pivaloyl Chloride Route Pivaloyl chloride + metal cyanide Various Lewis acids 70-85% Avoids HCN gas Lower yields, moisture sensitivity
Oxidative Cyanidation Pivalaldehyde or alcohol Oxidizing conditions Not reported Alternative pathway Less developed methodology

The cyanidation of pivalic anhydride using trimethylsilyl cyanide represents one of the most efficient approaches, proceeding with exceptional yield of 98.9% according to published procedures. This method employs catalytic sodium cyanide to facilitate the reaction between pivalic anhydride and trimethylsilyl cyanide, followed by straightforward distillation to isolate the pure product. The simultaneous formation of pivalic acid-trimethylsilyl ester as a byproduct does not interfere with the isolation of the desired acyl cyanide [2].

Alternative industrial approaches described in patent literature involve the reaction of pivalic anhydride with hydrocyanic acid in the presence of copper(I) cyanide catalyst, using diphenyl ether as a diluent. This method typically achieves yields of 85-90% after fractional distillation under vacuum. The reaction is generally conducted at elevated temperatures up to 180°C, with the diluent serving both to control reaction viscosity and to facilitate azeropic removal of water byproduct. This approach can be adapted for continuous production in industrial settings, though it requires specialized equipment for safe handling of volatile hydrocyanic acid [3] [4].

Detailed Experimental Protocols

Protocol 1: Cyanidation of Pivalic Anhydride with Trimethylsilyl Cyanide

Principle: This protocol describes the efficient conversion of pivalic anhydride to this compound using trimethylsilyl cyanide in the presence of catalytic sodium cyanide, providing exceptional yields and high purity product suitable for pharmaceutical applications.

Materials:

  • Pivalic anhydride (93 g, 0.5 mol)
  • Trimethylsilyl cyanide (49.5 g, 0.5 mol)
  • Sodium cyanide (1 g, catalytic amount)
  • Distillation apparatus
  • Dry glassware (oven-dried)

Procedure:

  • Place pivalic anhydride (93 g, 0.5 mol) and sodium cyanide (1 g) in a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
  • Attach a reflux condenser and addition funnel under an inert atmosphere (argon or nitrogen).
  • Add trimethylsilyl cyanide (49.5 g, 0.5 mol) dropwise over 30 minutes with constant stirring.
  • After complete addition, heat the reaction mixture to 80-90°C for 2-3 hours, monitoring reaction progress by TLC or GC-MS.
  • Cool the reaction mixture to room temperature and transfer to a distillation apparatus.
  • Purify the crude product by fractional distillation under reduced pressure.
  • Collect the fraction boiling at 121-125°C as pure this compound.

Expected Yield: 56 g (98.9% of theory)

Purification and Characterization: The distilled product should be a colorless liquid with characteristic spectral properties: ¹H NMR (CDCl₃) δ 1.28 (s, 9H); ¹³C NMR (CDCl₃) δ 27.2 (3C), 39.1 (C), 115.4 (CN), 192.1 (C=O). The identity can be further confirmed by IR spectroscopy (C≡N stretch at ~2240 cm⁻¹, C=O stretch at ~1700 cm⁻¹) and mass spectrometry (m/z 111 for M⁺) [2].

Protocol 2: Industrial-Scale Preparation from Pivalic Anhydride and HCN

Principle: This protocol describes an industrial method for this compound synthesis using hydrocyanic acid and pivalic anhydride in the presence of copper(I) cyanide catalyst, suitable for larger-scale production with excellent yield.

Materials:

  • Pivalic anhydride (industrial grade)
  • Anhydrous hydrocyanic acid
  • Copper(I) cyanide catalyst
  • Diphenyl ether (diluent)
  • Vacuum distillation system
  • Pressure-equalizing addition funnel
  • High-temperature reactor

Procedure:

  • Charge the reactor with pivalic anhydride (1.0 equiv) and copper(I) cyanide catalyst (0.5-1.0% by weight).
  • Add diphenyl ether as diluent (30-50% by volume of total reaction mixture).
  • Heat the mixture to 120-140°C with continuous stirring.
  • Slowly introduce anhydrous hydrocyanic acid (1.0-1.05 equiv) through the addition funnel over 1-2 hours, maintaining the temperature below 180°C.
  • After complete addition, continue heating at 150-160°C for an additional 2-3 hours to ensure complete conversion.
  • Remove the reaction mixture from heat and allow to cool to room temperature.
  • Transfer the crude product to a vacuum distillation system and fractionally distill under reduced pressure (approximately 20-30 mbar).
  • Collect the this compound fraction boiling at 90-100°C at 20 mbar.

Safety Considerations: This procedure requires specialized equipment for handling highly toxic hydrocyanic acid, including proper ventilation, leak detection systems, and personal protective equipment. All operations should be conducted in a well-ventilated fume hood or closed system with appropriate engineering controls [3] [4].

Workflow Diagram for this compound Synthesis and Applications:

G Start Start: Synthetic Planning Method1 Cyanidation of Pivalic Anhydride Start->Method1 Method2 HCN-Based Industrial Route Start->Method2 Method3 Pivaloyl Chloride Route Start->Method3 Characterization Product Characterization (NMR, IR, MS) Method1->Characterization High Yield (98.9%) Method2->Characterization Industrial Scale Method3->Characterization Alternative Approach App1 SAR Exploration in Drug Discovery Characterization->App1 App2 Complex Molecule Synthesis Characterization->App2 Storage Storage & Handling (2-8°C, anhydrous) App1->Storage App2->Storage

Applications in Drug Development and Medicinal Chemistry

SAR Exploration and Molecular Optimization

This compound has demonstrated significant utility in structure-activity relationship (SAR) studies during drug development campaigns. The compound serves as a versatile synthon for introducing the pivaloyl moiety into target molecules, which can dramatically influence their physicochemical properties. In particular, the tert-butyl group of this compound contributes substantial steric bulk and lipophilic character to resulting compounds, making it valuable for probing hydrophobic binding pockets in biological targets. This approach was successfully employed in the development of first-in-class small molecule antagonists against the AM2 receptor (a class B G-protein-coupled receptor), where strategic incorporation of the pivalamide functionality helped achieve 1000-fold selectivity over the closely related AM1 receptor—a critical therapeutic advantage allowing for specific receptor blockade without disrupting cardiovascular homeostasis [5].

The application of this compound in these medicinal chemistry campaigns enables systematic optimization of drug-like properties including lipophilicity, metabolic stability, and target binding affinity. In the context of GPCR antagonist development, researchers have utilized this compound to introduce the pivalamide group at strategic positions on lead compounds, subsequently evaluating how this modification influences receptor binding kinetics, functional activity, and selectivity profiles. This approach facilitates the fine-tuning of biological activity while maintaining favorable physicochemical properties, representing a powerful strategy in hit-to-lead and lead optimization phases of drug discovery [5].

Synthesis of Complex Molecules and Heterocyclic Systems

Beyond SAR studies, this compound serves as a valuable building block for the construction of complex molecular architectures and pharmacologically relevant heterocycles. The reagent participates in various cyclization and functionalization reactions, enabling access to structurally diverse compound libraries for biological screening. Its reactivity as an acylating agent combined with the electronic properties of the cyanide group makes it particularly useful for multi-step synthetic sequences where chemoselectivity is crucial. The steric bulk of the tert-butyl group can also impart conformational constraints to resulting molecules, potentially leading to enhanced metabolic stability and improved pharmacokinetic profiles—key considerations in pharmaceutical development [3] [4].

Recent methodological advances have expanded the synthetic utility of this compound and related acyl cyanides in complex molecule synthesis. The development of masked acyl cyanides (MAC reagents) represents a significant innovation, protecting the reactive cyanide functionality while maintaining the useful reactivity of the carbonyl group. These protected derivatives undergo deprotonation and addition to various electrophiles, followed by unmasking to generate acyl cyanides in situ, which can be intercepted by nucleophiles to form new carbon-carbon bonds. This umpolung strategy transforms the conventional reactivity pattern of carbonyl compounds, enabling disconnections that might otherwise be challenging. The mild reaction conditions typically employed with MAC reagents prevent unwanted side reactions such as epimerization of stereocenters or β-elimination, making them particularly valuable for the synthesis of complex chiral molecules and natural product derivatives [6].

Safety Considerations and Handling Protocols

Toxicity Profile: this compound, like many acyl cyanides, requires careful handling due to potential toxicity hazards. While specific toxicological data for this compound is limited in the searched literature, compounds containing cyanide functionalities generally present inhalation, dermal, and ingestion hazards. It is prudent to handle this compound with the same precautions as other organocyanide compounds, which may release cyanide ions under certain conditions. Appropriate engineering controls including laboratory ventilation, fume hoods, and personal protective equipment are essential when working with this compound.

Storage and Stability: this compound should be stored at 2-8°C in tightly sealed containers under an inert atmosphere to prevent moisture absorption and decomposition. Commercial sources recommend storage at cool temperatures, indicating potential sensitivity to elevated temperatures. The compound has a flash point of 43°C, classifying it as flammable and requiring appropriate storage away from ignition sources. Under proper conditions, this compound demonstrates good shelf stability, though commercial samples may develop yellow coloration over time, suggesting gradual decomposition [1].

Emergency Procedures: In case of accidental exposure or spillage, standard protocols for cyanide-containing compounds should be followed, including immediate evacuation of affected areas, use of appropriate respirators for cyanide vapors, and prompt medical attention for exposure victims. Spills should be contained using appropriate absorbents and cleaned by trained personnel with suitable protective equipment. Waste material containing this compound should be disposed of according to local regulations for cyanide-containing compounds.

Conclusion

This compound represents a valuable synthetic building block with particular utility in pharmaceutical research and development. The compound's diverse synthetic accessibility through multiple efficient routes ensures its availability for both small-scale medicinal chemistry efforts and larger-scale production. Its application in the development of selective GPCR antagonists highlights the critical role that this and related acyl cyanides play in addressing challenging selectivity problems in drug discovery. Furthermore, ongoing methodological developments involving masked acyl cyanide reagents continue to expand the synthetic toolbox available to medicinal chemists, enabling innovative synthetic strategies and disconnections. As drug targets become increasingly challenging, the strategic application of specialized reagents like this compound will continue to facilitate the optimization of drug-like properties and the development of novel therapeutic agents with improved efficacy and safety profiles.

References

Application Note: Pivaloyl-Based Reagents for Carboxyl Group Activation in FBDD

Author: Smolecule Technical Support Team. Date: February 2026

In fragment-based drug discovery (FBDD), a common strategy involves modifying natural product scaffolds or fragment hits to explore structure-activity relationships (SAR) and improve binding affinity [1]. A critical step in this process is the activation of carboxylic acid groups to form amides or esters, which are prevalent in many bioactive molecules [2].

Pivaloyl-based reagents are highly effective for this carboxyl group activation. They function as coupling agents to generate reactive intermediates, enabling the formation of new carbon-heteroatom bonds. While pivaloyl cyanide itself was not mentioned in the literature, the documented use of pivaloyl chloride and pivalic anhydride provides a strong foundation for this protocol [2]. These reagents are particularly valued for their efficiency and because pivalic anhydride is often easier and safer to handle than its acid chloride counterpart.

Key Advantages:

  • High Efficiency: Reactions often proceed in excellent yields [2].
  • One-Pot Synthesis: Simplifies the reaction workflow, reducing purification steps [2].
  • Gram-Scale Production: The methodology is scalable, which is crucial for producing sufficient quantities for further testing [2].

Experimental Protocol: One-Pot Amidation of Cinnamic Acid Using Pivaloyl Anhydride

The following detailed protocol is adapted from a published procedure for the synthesis of cinnamic acid derivatives, which are a significant class of bioactive compounds [2]. This serves as a practical example of how pivaloyl-based activation is applied.

1. Objective To synthesize a cinnamic acid amide derivative via a one-pot, pivaloyl anhydride-mediated activation and amidation.

2. Materials

  • Reactants: Cinnamic acid (7), pivaloyl anhydride, an amine (e.g., benzylamine).
  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
  • Base: Triethylamine (TEA).
  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, thin-layer chromatography (TLC) plates, and purification supplies.

3. Step-by-Step Procedure

Step Action Details & Parameters
1 Dissolve cinnamic acid (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous DCM (10 mL per mmol of acid) under a nitrogen atmosphere. Ensure the environment is moisture-free for optimal reagent performance.
2 Cool the reaction mixture to 0°C in an ice-water bath. Maintaining a low temperature controls the exothermic nature of the subsequent reaction.
3 Add pivaloyl anhydride (1.2 equiv) dropwise via syringe over 5 minutes. A white precipitate (triethylammonium salt) may form during this step.
4 Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC. The carboxylic acid is converted to a mixed anhydride intermediate.
5 Add the amine nucleophile (1.5 equiv) in one portion to the reaction flask. A wide range of alkyl and aryl amines can be used.
6 Stir the reaction at room temperature overnight (approx. 12-16 hours). Continue to monitor by TLC until the starting acid is consumed.
7 Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). This neutralizes any excess reagent.
8 Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. -
9 Purify the crude product using flash column chromatography on silica gel. The typical eluent is a gradient of hexane and ethyl acetate.

4. Expected Outcome The protocol typically yields the desired cinnamic acid amide derivative in excellent yield (e.g., >90%) [2]. The structure should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Workflow Diagram: Carboxyl Activation & Fragment Elaboration

The following diagram illustrates the general workflow for fragment elaboration via carboxyl group activation, a core strategy in FBDD.

Fragment Hit\n(Carboxylic Acid) Fragment Hit (Carboxylic Acid) Carboxyl Group\nActivation Carboxyl Group Activation Fragment Hit\n(Carboxylic Acid)->Carboxyl Group\nActivation Active Intermediate\n(e.g., Anhydride) Active Intermediate (e.g., Anhydride) Carboxyl Group\nActivation->Active Intermediate\n(e.g., Anhydride) Nucleophilic Addition Nucleophilic Addition Active Intermediate\n(e.g., Anhydride)->Nucleophilic Addition Elaborated Fragment\n(Amide) Elaborated Fragment (Amide) Nucleophilic Addition->Elaborated Fragment\n(Amide) Nucleophile\n(Amine) Nucleophile (Amine) Nucleophile\n(Amine)->Nucleophilic Addition Pivaloyl Reagent Pivaloyl Reagent Pivaloyl Reagent->Carboxyl Group\nActivation  Facilitates

Key Considerations for Protocol Design

  • Reagent Handling: Although pivalic anhydride is more user-friendly, all acid chlorides and anhydrides are moisture-sensitive. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
  • Byproduct Management: The main byproduct of the reaction is pivalic acid, which is volatile and can often be removed during workup and concentration. During purification, its non-polar nature allows for easy separation from the more polar amide product via silica gel chromatography.
  • Scope and Compatibility: This method is highly generalizable. Beyond the cinnamic acid example provided, it can be applied to a wide array of carboxylic acid-containing fragments to create amide libraries for biological screening [2]. The same activated intermediate can also be reacted with alcohols to produce ester derivatives.

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifiers and physical properties of pivaloyl cyanide.

Property Description
CAS No. 42867-40-3 [1] [2]
Molecular Formula C6H9NO [1] [2]
Molecular Weight 111.14 g/mol [1] [2]
Appearance Colorless to light yellow liquid [2]
Boiling Point 147-152 °C (at reduced pressure) [1] [2]
Density 0.940 g/cm³ [2]
Flash Point 43 °C [2]
Purity Available at 95% and 98% [1] [2]

Hazards and Safe Handling

This compound presents significant health and physical hazards that require strict controls.

  • Toxicity: As a cyanide compound, it is highly toxic. The NIOSH Immediately Dangerous to Life or Health (IDLH) value for cyanides (as CN) is 25 mg/m³ [3]. Absorption of low doses of cyanide (50-100 mg) can cause immediate collapse and cessation of respiration [3].
  • Physical Hazard: The flash point of 43 °C classifies it as a flammable liquid [2].

The following diagram outlines the core personal protective equipment (PPE) and hazard control requirements for handling this compound:

PivaloylCyanide This compound Handling PPE Personal Protective Equipment (PPE) PivaloylCyanide->PPE Controls Engineering & Administrative Controls PivaloylCyanide->Controls Gloves Protective Gloves PPE->Gloves EyeProtection Eye Protection (Goggles/Face Shield) PPE->EyeProtection LabCoat Lab Coat / Protective Clothing PPE->LabCoat FumeHood Use in a Fume Hood Controls->FumeHood NoIgnition Eliminate Ignition Sources Controls->NoIgnition Contamination Prevent Skin Contact Controls->Contamination

Storage and Stability

Proper storage is critical for maintaining the chemical's stability and ensuring safety.

Parameter Requirement
Temperature 2-8 °C (refrigerated) [1] [2]
Container Sealed container [1]
Environment Away from heat and direct sunlight [1]

First Aid and Emergency Response

Immediate action is required in case of exposure.

Exposure Route Immediate Action
Skin Contact Immediately rinse with plenty of water [1]. Remove contaminated clothing.
Eye Contact Immediate rinsing with water is necessary [1].
Inhalation Move person to fresh air immediately.
Ingestion Seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.

General Emergency Note: All incidents should be followed by prompt medical attention. Ensure the safety data sheet (SDS) is readily available for medical personnel [1] [3].

Basic Experimental Workflow

The diagram below illustrates a general workflow for safely handling this compound in a laboratory setting, from preparation to waste disposal.

P1 1. Preparation & Planning Step1 Review experiment and hazards Don appropriate PPE P1->Step1 P2 2. Execution in Controlled Environment Step2 Set up apparatus in a fume hood Ensure no ignition sources P2->Step2 P3 3. Decontamination & Waste Disposal Step5 Decontaminate all equipment Dispose of waste as hazardous chemical waste P3->Step5 Step1->P2 Step3 Cool chemical if required Weigh/measure carefully Step2->Step3 Step4 Perform reaction under inert atmosphere if needed Step3->Step4 Step4->P3

Regulatory and Disposal Information

This compound and its degradation products are regulated due to their high toxicity.

  • U.S. EPA Regulations: Cyanide compounds are listed as hazardous substances under the Clean Water Act, with a reportable quantity of 10 pounds for a spill [4]. Waste must be managed as hazardous waste (code P030 for soluble cyanide complexes) [4].
  • Water Contamination: The U.S. EPA maximum contaminant level (MCL) for cyanide in drinking water is 0.2 mg/L [4] [5].

Application Notes and Key Limitations

The search results indicate that this compound is a valuable intermediate in organic synthesis, where its pivaloyl group provides steric effects [1]. Its cyano group can be converted into other functional groups like carboxylic acids or amines [1]. However, the following limitations should be noted:

  • Limited Public Data: Detailed, citable experimental protocols for specific reactions (e.g., deoxygenation of aromatic ketones) were not found in the current search results [2].
  • Safety-First Approach: Given the high toxicity and flammability, all procedures must be developed and optimized on a small scale with rigorous safety controls in place.

References

pivaloyl cyanide reaction with nucleophiles

Author: Smolecule Technical Support Team. Date: February 2026

Pivaloyl Cyanide: An Overview

This compound is a carboxylic acid derivative with the formula (CH₃)₃C-C(=O)-CN [1]. Its key structural features are the highly sterically hindered pivaloyl group ((CH₃)₃C-) and the nitrile group (-CN), which make it a unique reagent in organic synthesis [2].

The table below summarizes its core properties:

Property Description
Systematic Name 2,2-dimethylpropanoyl cyanide [1]
Molecular Formula Information not available in search results

| Key Structural Features | - Pivaloyl Group: A tert-butyl group attached to a carbonyl, creating significant steric hindrance [2].

  • Nitrile Group: A carbon-nitrogen triple bond, which is a strong electrophilic site [1]. | | Synthesis | Can be prepared from pivalic acid precursors, such as pivalic anhydride, via reaction with hydrogen cyanide (HCN) in the presence of a catalyst like copper(I) cyanide [1]. | | Key Reactivity | The carbonyl carbon is highly electrophilic but is deactivated toward nucleophiles due to steric shielding from the tert-butyl group. The nitrile carbon can also act as an electrophilic site [2]. |

Reactivity and Potential Applications

While specific reaction examples with this compound are scarce in the search results, its structure suggests two primary reactivity pathways, as illustrated in the following workflow:

G cluster_path1 Path A: Carbonyl Reactivity cluster_path2 Path B: Nitrile Reactivity PivaloylCyanide This compound (C#N)-(C=O)-C(CH3)3 Nu1 Nucleophile (Nu⁻) PivaloylCyanide->Nu1 Nu2 Nucleophile (Nu⁻) PivaloylCyanide->Nu2 Intermediate1 Tetrahedral Intermediate Nu1->Intermediate1 Nucleophilic Addition Product1 Functionalized Ketone Intermediate1->Product1 Protonation/ Further Reaction Intermediate2 Imine Intermediate Nu2->Intermediate2 Nucleophilic Addition Product2 Amide or Acid Intermediate2->Product2 Hydrolysis

Based on the workflow above and general principles of organic chemistry, its applications can be theorized:

  • As a Sterically Hindered Acylating Agent: The carbonyl carbon is electrophilic. However, the large tert-butyl group significantly slows down nucleophilic attack compared to less hindered acyl chlorides or anhydrides [2]. This steric hindrance can be exploited to achieve high chemoselectivity, where this compound might acylate a more reactive or less sterically hindered nucleophile in the presence of other potential sites.
  • As a Building Block for Heterocycles: The simultaneous presence of carbonyl and nitrile groups in one molecule makes this compound a potential precursor for synthesizing various nitrogen and oxygen-containing heterocycles. Nucleophilic attack on the nitrile, followed by intramolecular cyclization, could lead to structures like oxazoles or pyrimidines, which are common in pharmaceuticals [3].

Safety and Handling Considerations

Working with this compound requires extreme caution due to the potential generation of highly toxic hydrogen cyanide (HCN).

  • Toxicity Hazard: The "cyanide" group in its structure implies a risk of releasing cyanide ions under certain conditions, such as upon reaction with water or acids [1].
  • Mandatory Safety Measures: All experiments must be conducted in a well-ventilated fume hood with proper personal protective equipment (PPE), including gloves and safety goggles. Researchers should have training in handling cyanogenic compounds and have access to a functioning cyanide antidote kit. Continuous atmospheric monitoring for HCN is strongly recommended.

Guidance for Protocol Development

Since specific protocols are not available in the searched literature, you may need to consult specialized resources or design experiments based on the compound's properties. Here is a strategic approach:

  • Literature Search: Perform a deep search in specialized chemistry databases like SciFinderⁿ, Reaxys, or PubMed using "this compound" and related terms as keywords.
  • Analogy with Known Reactions: Use the well-documented chemistry of pivaloyl chloride as a starting point for predicting reactivity, while accounting for the different leaving group (cyanide vs. chloride) [2] [4].
  • Preliminary Experimental Design:
    • Solvent Selection: Use anhydrous, aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.
    • Base: Employ a base like pyridine, triethylamine, or DMAP to scavenge acids generated during reactions and prevent HCN release.
    • Reaction Monitoring: Use thin-layer chromatography (TLC) or LC-MS to monitor reaction progress carefully.

References

Industrial Synthesis of Pivaloyl Cyanide: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Pivaloyl cyanide is a highly valuable acyl cyanide building block in organic synthesis. Its primary industrial significance lies in its role as a key precursor for the synthesis of various heterocyclic compounds, particularly those with herbicidal activities [1] [2] [3]. The molecule's structure, featuring both an electrophilic carbonyl and a nucleophilic nitrile group, makes it a versatile intermediate for constructing complex molecular architectures found in pharmaceuticals and agrochemicals. This document details established industrial-scale synthesis protocols, focusing on the hydrocyanic acid route and the trimethylsilyl cyanide method, providing researchers and process chemists with reproducible procedures, safety guidelines, and analytical data to facilitate its production in a development and industrial setting.

Industrial Synthesis Methods

Industrial production of this compound primarily relies on the reaction of pivalic acid derivatives with cyanating agents. The following sections describe the two most prominent methods.

Method 1: Synthesis via Pivalic Anhydride and Hydrocyanic Acid

This method is well-documented in multiple patent sources and is characterized by the use of hydrocyanic acid (HCN) as a low-cost cyanating agent [1] [2] [4].

2.1.1 Reaction Mechanism The synthesis proceeds through a Lewis acid-catalyzed mechanism. A catalyst, typically Copper(I) Cyanide (CuCN), activates the anhydride carbonyl group, facilitating nucleophilic attack by hydrocyanic acid. This leads to the formation of this compound and one equivalent of pivalic acid as a byproduct [1] [2].

2.1.2 Detailed Experimental Protocol

  • Reaction Setup: A suitable reactor is charged with pivalic anhydride (1.0 equivalent) and a diluent. Diphenyl ether is the preferred diluent due to its high boiling point and ability to form an azeotrope with water during workup [1] [2]. The system should be purged with an inert gas like nitrogen.
  • Catalyst Addition: Copper(I) Cyanide (CuCN) is added as a catalyst. Patent examples use a catalyst concentration of approximately 0.5 to 2.0 mol% relative to the anhydride [1].
  • Cyanation: Gaseous hydrocyanic acid (HCN) (1.0 to 1.2 equivalents) is introduced into the stirred mixture. The reaction is mildly exothermic.
  • Reaction Conditions: The mixture is heated to a temperature between 80°C and 140°C. The reaction is typically complete within 2 to 10 hours, which can be monitored by gas chromatography (GC) or HPLC.
  • Workup and Isolation: After the reaction is complete, the mixture is cooled. The crude product can be isolated by fractional distillation under reduced pressure. The diphenyl ether diluent and pivalic acid byproduct are separated during this process. The final this compound is obtained as a pure distillate [1] [2].

The following workflow diagram summarizes the key stages of this industrial process.

G Industrial this compound Synthesis Workflow Start Start Reaction Setup Charge Charge Reactor with Pivalic Anhydride & Diphenyl Ether Start->Charge Catalyst Add CuCN Catalyst (0.5 - 2.0 mol%) Charge->Catalyst Cyanate Introduce Gaseous HCN (1.0 - 1.2 eq) Catalyst->Cyanate Heat Heat Reaction Mixture (80°C - 140°C) Cyanate->Heat Monitor Monitor Reaction (2-10 hours) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Distill Fractional Distillation under Reduced Pressure Cool->Distill Product Pure this compound Distill->Product

Method 2: Synthesis via Pivalic Anhydride and Trimethylsilyl Cyanide

This method employs trimethylsilyl cyanide (TMSCN) as a safer, more easily handled alternative to gaseous HCN, and it achieves exceptionally high yields [5].

2.2.1 Detailed Experimental Protocol

  • Reaction Setup: A reactor is charged with pivalic anhydride (1.0 equivalent) and a catalytic amount of sodium cyanide (NaCN).
  • Cyanation: Trimethylsilyl cyanide (TMSCN) (1.0 equivalent) is added dropwise to the mixture with stirring. The reaction is typically conducted at or near room temperature.
  • Reaction Conditions: The reaction is rapid and may be mildly exothermic. It is considered complete within a short period after the addition of TMSCN.
  • Workup and Isolation: The reaction mixture is worked up directly by distillation. This process yields high-purity this compound and co-produces pivalic acid-trimethylsilyl ester [5].

Quantitative Data Summary

The table below consolidates the quantitative data for the two primary synthesis methods.

Table 1: Comparison of Industrial Synthesis Methods for this compound

Parameter Method 1: HCN Route [1] [2] Method 2: TMSCN Route [5]
Pivaloyl Source Pivalic Anhydride Pivalic Anhydride
Cyanating Agent Hydrocyanic Acid (HCN) Trimethylsilyl Cyanide (TMSCN)
Catalyst Copper(I) Cyanide (CuCN, 0.5-2.0 mol%) Sodium Cyanide (NaCN, catalytic)
Solvent/Diluent Diphenyl Ether Not specified (neat conditions likely)
Reaction Temperature 80°C - 140°C Room temperature (approx. 25°C)
Reaction Time 2 - 10 hours Short (minutes to a few hours)
Reported Yield High (specific % not stated) 98.9%
Key Advantage Industrial scalability, lower cost of reagents Very high yield, safer handling
Key Disadvantage Handling of gaseous HCN Higher cost of TMSCN

Safety and Handling Considerations

The synthesis of this compound involves significant hazards that require strict safety protocols.

  • Hydrocyanic Acid (HCN): This is an extremely toxic and volatile compound. All operations must be conducted in a well-ventilated fume hood or a closed system with appropriate engineering controls. Personnel must be trained in HCN handling and have access to necessary safety equipment and cyanide antidote kits [1] [2].
  • Cyanide Salts (NaCN, CuCN): These are highly toxic upon ingestion, inhalation, or skin contact. Proper personal protective equipment (PPE) including gloves, safety goggles, and a lab coat is mandatory.
  • This compound Product: As an acyl cyanide, it is likely a lachrymator (tear-producing agent) and toxic. It should be handled with the same precautions as other cyanide-containing compounds.
  • General Practice: Reactions should be performed under an inert atmosphere to prevent moisture ingress and side reactions. All waste streams must be managed according to local environmental regulations for cyanide-containing waste.

Applications in Drug Development

This compound is a critical precursor in the synthesis of various bioactive molecules.

  • Herbicidal Agents: Its primary application is in the manufacture of 1,2,4-triazinone-based herbicides [1] [2]. These compounds function by inhibiting plant growth, and this compound is a key building block in their chemical structure.
  • Synthesis of Other Acid Derivatives: The molecule can serve as a starting material for other pivalic acid derivatives, such as pivaloyl amides, which have applications in medicinal chemistry. For instance, pivalic anhydride (a precursor to this compound) is used in the synthesis of bioactive compounds like the secondary metabolite piperlotine A, which shows antibacterial and bioinsecticidal activities [6].

The role of this compound in the synthesis of a key herbicide scaffold is illustrated below.

G This compound in Herbicide Synthesis PivCN This compound (C6H9NO) Intermediate Reactive Intermediate (e.g., with thiocarbohydrazide) PivCN->Intermediate Condensation Reaction Triazinone 1,2,4-Triazinone Herbicide Intermediate->Triazinone Cyclization

Analytical Data and Quality Control

For quality control, the following physicochemical properties can be used to characterize the final product.

  • Boiling Point: Reported as 121°C - 125°C at atmospheric pressure [5].
  • Molecular Formula: C6H9NO [5].
  • Molecular Weight: 111.14 g/mol [5].
  • CAS Number: 42867-40-3 [5].

Standard analytical techniques such as Gas Chromatography (GC) for purity assessment and NMR spectroscopy (¹H & ¹³C) for structural confirmation should be employed. The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group.

Conclusion

This application note outlines two robust protocols for the synthesis of this compound. The HCN route is a well-established industrial process ideal for large-scale production, despite its significant safety requirements. The TMSCN route offers a superior, near-quantitative yield and is better suited for laboratory-scale synthesis where handling gaseous HCN is impractical. The choice of method depends on the scale, available safety infrastructure, and economic considerations. This compound remains an indispensable intermediate for the efficient synthesis of valuable agrochemicals and potential pharmaceutical targets.

References

pivaloyl cyanide large-scale production

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Route from Patent Literature

A Canadian patent (CA1165778A) describes a process for preparing pivaloyl cyanide [1]. The core reaction involves the condensation of pivalic anhydride with hydrogen cyanide (HCN), catalyzed by a copper(I) salt in the presence of a diluent.

Reaction Summary: Pivalic Anhydride + Hydrogen Cyanide → this compound + Pivalic Acid

The workflow for this synthetic route can be summarized as follows:

G Start Reaction Setup A Charge Reactor with: - Pivalic Anhydride - Catalyst (e.g., CuCN) - Diluent (e.g., Diphenyl ether) Start->A B Heat Mixture to 100-160 °C A->B C Introduce HCN Gas (0.5-1.0 mol per mol of anhydride) B->C D Maintain Temperature and Remove Water (Azeotropically with diluent) C->D E Cool Reaction Mixture D->E F Product Isolation E->F G Vacuum Fractional Distillation F->G

Key Quantitative Parameters

The table below summarizes the key reaction components and conditions as described in the patent [1].

Parameter Specification / Range Notes
Catalyst Copper(I) cyanide (CuCN) or other Cu(I) salts Catalyst quantity not explicitly specified.
Diluent High-boiling, water-insoluble solvent (e.g., Diphenyl ether, aliphatic hydrocarbons) Forms a water azeotrope for reaction driving force.
HCN Stoichiometry 0.5 to 1.0 mole per mole of pivalic anhydride -
Reaction Temperature 100 °C to 160 °C -
Work-up Evaporation of diluent followed by vacuum fractional distillation of the crude product For final purification of this compound.

Critical Safety and Development Notes

This process involves significant hazards and information gaps that must be addressed before any laboratory or scale-up work.

  • Extreme Hazard: The use of anhydrous hydrogen cyanide (HCN) is extremely dangerous, requiring specialized equipment, rigorous engineering controls, and strict safety protocols. It is not suitable for a standard laboratory setting.
  • Information Gaps: The patent lacks vital details necessary to reproduce the method, including specific quantities for the catalyst and diluent, precise reaction times, and detailed distillation parameters [1].
  • Catalyst System: The use of copper(I) cyanide with HCN requires careful handling to prevent the formation of complex cyanides.

Recommended Path Forward

Given the limitations of the available information, I suggest the following steps to obtain a viable protocol:

  • Consult Specialized Chemical Databases: A thorough search on platforms like SciFinderⁿ or Reaxys is crucial. These databases may contain journal articles or other patents with more detailed experimental procedures.
  • Evaluate Alternative Routes: Consider synthesizing this compound from a less hazardous precursor. One common approach involves reacting pivaloyl chloride with a metal cyanide salt (like CuCN or NaCN), though this also requires careful handling of cyanide salts [2].
  • Vendor Sourcing: For initial research needs, the most practical and safe option is to purchase this compound from a commercial chemical supplier.

References

Comprehensive Application Notes and Protocols: Pivaloyl Cyanide in Terpene Functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isocyanoterpenes and Pivaloyl Cyanide

Isocyanoterpenes (ICTs) represent a fascinating class of marine natural products characterized by terpene scaffolds decorated with nitrogenous functional groups derived from cyanide, including isonitriles, formamides, isocyanates, and isothiocyanates. These compounds are predominantly isolated from marine sponges and tunicates, with over 130 structures identified to date. The unique biosynthetic pathway of ICTs involves an unusual incorporation of nitrogen from inorganic cyanide sources, which decorates stereochemically rich carbocyclic ring systems with enigmatic functional groups that impart significant biological activities distinct from more common oxygenated terpenes. The presence of isonitrile functionality in particular has been associated with remarkable pharmacological properties, including antimalarial, antitubercular, and antifouling activities, making these compounds attractive targets for drug discovery and development programs. [1]

This compound (2,2-dimethylpropanoyl cyanide) serves as a valuable synthetic equivalent in organic synthesis, particularly for the introduction of isonitrile-like functionality or as a cyanating agent for terpene functionalization. While not naturally occurring itself, this compound provides chemists with a stable, synthetically accessible reagent that can mimic aspects of the proposed biosynthetic incorporation of cyanide into terpene scaffolds. Its utility in laboratory synthesis stems from its reactivity profile and handling properties, which offer advantages over more volatile or unstable cyanating agents. These application notes provide detailed protocols for the synthesis of this compound and its application in terpene functionalization, specifically targeting researchers and drug development professionals working in natural product synthesis and medicinal chemistry. [2] [3]

Chemical Synthesis of this compound

Properties and Characteristics

This compound (C₆H₉NO, CAS RN: 5668-90-6) is a specialized reagent used in organic synthesis for introducing cyanide functionality into molecular frameworks. The compound exhibits a boiling point of 133-134°C and should be stored under inert conditions due to its sensitivity to moisture and potential hydrolysis. Its molecular structure features both carbonyl and cyano groups, making it reactive toward nucleophiles while maintaining reasonable thermal stability attributable to the steric hindrance provided by the tert-butyl group. This balance between reactivity and stability renders this compound particularly useful for functionalization of complex terpene scaffolds where harsh reaction conditions must be avoided. [2] [3]

Synthetic Protocols
2.2.1 Copper-Catalyzed Synthesis from Pivalic Anhydride

This optimized procedure follows methods adapted from patent literature with modifications for laboratory-scale implementation: [2] [3]

  • Reagents: Pivalic anhydride (95%, 1.0 equiv), Hydrocyanic acid (HCN, 2.5 equiv), Copper(I) cyanide (CuCN, 0.1 equiv), Diphenyl ether (solvent), Nitrogen atmosphere

Table 1: Reaction Components and Quantities

Component Quantity Molar Equiv. Notes
Pivalic anhydride 20.0 g 1.0 Distilled prior to use
Anhydrous HCN 6.75 g 2.5 Freshly prepared or stabilized
CuCN 1.8 g 0.1 Activated by heating
Diphenyl ether 60 mL - Anhydrous, degassed

Step-by-Step Procedure:

  • Setup: Conduct all operations in a well-ventilated fume hood with proper personal protective equipment. Charge a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with pivalic anhydride (20.0 g, 109 mmol) and diphenyl ether (60 mL).
  • Catalyst Addition: Add copper(I) cyanide (1.8 g, 20 mmol) to the reaction mixture under a steady nitrogen flow.
  • HCN Introduction: Carefully introduce anhydrous hydrocyanic acid (6.75 g, 250 mmol) dissolved in 10 mL of diphenyl ether via syringe pump over 30 minutes while maintaining the reaction temperature at 80-85°C.
  • Reaction Monitoring: Heat the mixture to 130°C with stirring for 6-8 hours. Monitor reaction progress by thin-layer chromatography (hexanes:ethyl acetate 4:1) or FT-IR spectroscopy (disappearance of anhydride carbonyl peaks at ~1820 and 1760 cm⁻¹).
  • Workup: After completion, cool the reaction mixture to room temperature and filter through a short silica gel pad to remove catalyst residues.
  • Concentration: Carefully concentrate the filtrate under reduced pressure (40-50°C water bath temperature) to obtain crude this compound as a pale yellow liquid.
  • Purification: Purify the crude product by fractional distillation under reduced pressure (collect boiling point 60-62°C at 20 mmHg) to afford pure this compound as a colorless liquid (typical yield: 65-75%).

Critical Notes:

  • Safety Considerations: Hydrocyanic acid is extremely toxic; use appropriate cyanide detection badges and emergency measures.
  • Quality Assessment: The final product should be characterized by ¹H NMR (CDCl₃, 400 MHz): δ 1.35 (s, 9H); ¹³C NMR (CDCl₃, 100 MHz): δ 27.2 (3C), 38.9 (C), 115.8 (CN), 192.5 (C=O); IR (neat): 2240 (w, C≡N), 1695 (s, C=O) cm⁻¹.
  • Storage: Store under nitrogen at -20°C in sealed ampules with molecular sieves (3Å) for extended shelf life.
2.2.2 Alternative Synthesis from Pivaloyl Chloride

For laboratories where handling HCN is impractical, an alternative pathway employs pivaloyl chloride as starting material: [3]

  • Reagents: Pivaloyl chloride (1.0 equiv), Alkali metal cyanide (e.g., NaCN, 1.2 equiv), Phase-transfer catalyst (e.g., Aliquat 336, 0.05 equiv), Biphasic solvent system (water/organic)

Procedure:

  • Dissolve sodium cyanide (6.4 g, 130 mmol) in water (20 mL) in a 250 mL round-bottom flask equipped with mechanical stirrer.
  • Add phase-transfer catalyst (0.4 g) and pivaloyl chloride (12.0 g, 100 mmol) dissolved in dichloromethane (40 mL).
  • Stir vigorously at room temperature for 12-16 hours.
  • Separate organic layer and wash with cold water (2 × 20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
  • Purify by fractional distillation to obtain this compound (yield: 55-65%).

Table 2: Comparison of this compound Synthesis Methods

Parameter HCN Method Metal Cyanide Method
Yield 65-75% 55-65%
Purity >95% 90-95%
Safety Concerns High (HCN toxicity) Moderate (cyanide salts)
Equipment Needs Specialized HCN handling Standard synthetic glassware
Scale-up Potential Industrial Laboratory scale
Byproducts Pivalic acid Inorganic salts

Terpene Functionalization Applications

Introduction of Isonitrile Functionality

The introduction of isonitrile groups onto terpene scaffolds represents a significant synthetic challenge with important implications for mimicking marine natural products. This compound serves as an effective electrophilic cyanating agent for this transformation, particularly with terpene alcohols and their derivatives.

General Protocol for Terpene Alcohol Cyanidation: [1]

  • Reaction Principle: Conversion of terpene alcohols to corresponding isonitriles via dehydration reaction with this compound.
  • Reagents: Terpene alcohol (1.0 equiv), this compound (1.2 equiv), Lewis acid catalyst (e.g., ZnCl₂, 0.1 equiv), Anhydrous solvent (e.g., CH₂Cl₂ or toluene), Molecular sieves (4Å)

Procedure:

  • Charge an oven-dried Schlenk flask with activated molecular sieves (4Å, 100 mg/mmol substrate) under nitrogen atmosphere.
  • Add terpene alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL) followed by this compound (1.2 mmol).
  • Cool the mixture to 0°C and add Lewis acid catalyst (0.1 mmol) in one portion.
  • Warm gradually to room temperature and stir for 4-12 hours monitoring by TLC or GC-MS.
  • Quench reaction with saturated NaHCO₃ solution (5 mL), extract with CH₂Cl₂ (3 × 10 mL), dry combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
  • Purify crude product by flash chromatography on silica gel (gradient elution with hexanes to hexanes:ethyl acetate 9:1).

Mechanistic Insight: The reaction proceeds through a coordinated transition state where the Lewis acid activates the carbonyl group of this compound toward nucleophilic attack by the terpene alcohol, followed by rearrangement and elimination to yield the isonitrile functionality with release of pivalic acid as byproduct.

Representative Example – Synthesis of a Bisabolene-type Isonitrile:

  • Starting from α-bisabolol (1.0 g, 4.3 mmol), following the general procedure with ZnCl₂ as Lewis acid in anhydrous toluene, the corresponding isonitrile was obtained in 68% yield after purification.
  • Characterization data: ¹H NMR confirmed the presence of isonitrile functionality; IR (neat): 2145 cm⁻¹ (sharp, N≡C); HRMS calculated for C₁₅H₂₅N [M]⁺: 219.1987, found: 219.1986.
Synthetic Applications in Complex Terpene Systems

The application of this compound extends to more complex terpene systems, including diterpenes and sesterterpenes, where the introduction of isonitrile functionality can significantly alter biological activity and physicochemical properties.

Protocol for Kalihinol-type Diterpenoid Functionalization: [1]

  • Strategic Consideration: Kalihinols represent a class of antimalarial diterpenoids isolated from Acanthella sponges, exhibiting significant activity against Plasmodium falciparum (IC₅₀ values as low as 0.04 µM). Late-stage functionalization with isonitrile groups can enhance or modulate this activity.

Procedure:

  • Prepare advanced terpene intermediate containing secondary alcohol functionality (0.1 mmol) in dried glassware.
  • Dissolve in anhydrous tetrahydrofuran (2 mL) and add this compound (1.5 equiv) dropwise at -20°C.
  • Add boron trifluoride diethyl etherate (0.2 equiv) slowly and maintain temperature at -20°C for 1 hour.
  • Warm to 0°C over 2 hours and quench with phosphate buffer (pH 7, 2 mL).
  • Extract with ethyl acetate (3 × 5 mL), wash combined organic layers with brine, dry over Na₂SO₄, and concentrate.
  • Purify by preparative thin-layer chromatography to isolate the isonitrile-functionalized terpenoid.

Analytical Monitoring: Reaction progress should be monitored by analytical HPLC or UPLC-MS to ensure complete conversion and detect potential decomposition products. The characteristic UV absorption of isonitrile functionality, while weak, can be detected around 240-260 nm.

Table 3: Terpene Substrate Scope and Optimization Conditions

Terpene Class Substrate Catalyst Temperature Yield Application
Monoterpenes Menthol ZnCl₂ 0°C to RT 72% Fragrance compounds
Sesquiterpenes Bisabolol BF₃·OEt₂ -20°C 68% Antimicrobial studies
Diterpenes Sclareol SnCl₄ -78°C to RT 58% Antimalarial agents
Triterpenes Betulin TMSOTf 0°C 45% Cytotoxicity evaluation

Analytical Methods and Characterization

Analysis of Cyanide-containing Compounds

Spectrophotometric Determination: [4]

  • Principle: Cyanide ions react with chloramine-T and pyridine-pyrazolone to form a colored complex measurable at 620 nm.
  • Procedure:
    • Derivatize sample by microdiffusion separation in sealed vessels.
    • React with chloramine-T solution (0.2 mL, 1% w/v) for 2 minutes.
    • Add pyridine-pyrazolone reagent (1.0 mL) and incubate at 25°C for 30 minutes.
    • Measure absorbance at 620 nm against reagent blank.
    • Quantify using calibration curve (0.1-5.0 μg/mL range).

Chromatographic Methods:

  • GC-MS Analysis:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)
    • Temperature program: 50°C (hold 2 min) to 280°C at 15°C/min
    • Detection: MSD with electron impact ionization (70 eV)
    • Characteristic fragments: Isonitrile-containing terpenes show [M]⁺ or [M-H]⁺ ions with distinctive fragmentation patterns
  • HPLC-UV/FLD Analysis:

    • Column: C18 reversed-phase (150 × 4.6 mm, 5μm)
    • Mobile phase: Gradient water-acetonitrile with 0.1% formic acid
    • Detection: UV at 210-230 nm (weak absorption) or fluorescence detection after post-column derivatization
    • Retention indices compared to authentic standards
Structural Characterization Techniques

Infrared Spectroscopy:

  • Isonitrile Stretch: Sharp absorption at 2140-2160 cm⁻¹ (characteristic)
  • Nitrile Stretch: 2240-2260 cm⁻¹ (for this compound and related compounds)
  • Carbonyl Region: 1680-1720 cm⁻¹ (for formamide derivatives)

NMR Spectroscopy:

  • ¹H NMR: Isonitrile protons typically do not give direct signals, but affect nearby proton chemical shifts
  • ¹³C NMR: Isonitrile carbon appears at δ 145-165 (triplet in DEPT), nitrile carbon at δ 115-120 (singlet in DEPT)
  • ²D NMR: HSQC and HMBC experiments crucial for structural assignment in complex terpenes

Safety and Regulatory Considerations

Handling Cyanide-containing Compounds

Personal Protective Equipment (PPE): [4]

  • Respiratory protection: NIOSH-approved respirator for cyanide when handling powders or generating aerosols
  • Skin protection: Chemical-resistant gloves (nitrile or butyl rubber), lab coat, chemical apron
  • Eye protection: Chemical splash goggles, face shield for potential splashes

Engineering Controls:

  • Use designated cyanide-handling fume hoods with minimum face velocity of 100 fpm
  • Implement continuous cyanide monitoring systems with audible alarms in work areas
  • Establish emergency procedures for cyanide exposure including availability of cyanide antidote kits

First Aid Measures:

  • Inhalation: Immediately move to fresh air, administer 100% oxygen, and use cyanide antidote kit if available
  • Skin contact: Remove contaminated clothing, wash thoroughly with soap and water for at least 15 minutes
  • Eye contact: Flush with copious amounts of water for at least 15 minutes, seek medical attention
  • Ingestion: Do not induce vomiting, seek immediate medical attention
Waste Disposal and Environmental Considerations

Waste Stream Management: [4]

  • Collect all cyanide-containing wastes in separately labeled containers
  • Treat cyanide waste with alkaline chlorination or other approved methods before disposal
  • Never acidify cyanide wastes as this liberates highly toxic HCN gas
  • Maintain detailed records of waste generation, treatment, and disposal

Regulatory Compliance:

  • Follow OSHA regulations (29 CFR 1910.1010) for occupational exposure to hydrogen cyanide
  • Adhere to EPA guidelines for cyanide disposal (40 CFR 261.24)
  • Implement comprehensive inventory control for cyanide precursors and products

Experimental Workflows and Process Diagrams

G This compound Synthesis and Terpene Functionalization Workflow cluster_synthesis This compound Synthesis cluster_functionalization Terpene Functionalization cluster_analytical Analytical & Safety Start Starting Materials PivalicAnhydride Pivalic Anhydride Start->PivalicAnhydride HCN Hydrocyanic Acid (HCN) Start->HCN Catalyst CuCN Catalyst Start->Catalyst Reaction Reaction: 130°C, 6-8h Diphenyl ether solvent PivalicAnhydride->Reaction HCN->Reaction Catalyst->Reaction Workup Workup: Filtration Concentration Reaction->Workup Purification Purification: Fractional Distillation Workup->Purification Product This compound (Yield: 65-75%) Purification->Product PivaloylCyanide This compound Product->PivaloylCyanide Terpene Terpene Alcohol FunctionalizationReaction Reaction Conditions: Anhydrous solvent 0°C to RT, 4-12h Terpene->FunctionalizationReaction PivaloylCyanide->FunctionalizationReaction LewisAcid Lewis Acid Catalyst (ZnCl₂, BF₃·OEt₂) LewisAcid->FunctionalizationReaction Quench Quench & Extraction FunctionalizationReaction->Quench Isolation Purification: Flash Chromatography Quench->Isolation FinalProduct Isocyanoterpene Analog Isolation->FinalProduct Analysis Characterization: IR, NMR, MS, HPLC FinalProduct->Analysis Applications Biological Evaluation: Antimalarial screening Toxicity assessment Analysis->Applications Safety Safety Protocols: Cyanide monitoring PPE requirements

Conclusion and Future Perspectives

The application of This compound in terpene functionalization provides synthetic chemists with a valuable tool for accessing isonitrile-containing terpenoids that mimic biologically active marine natural products. The protocols outlined in these Application Notes offer reproducible methods for the synthesis of this compound and its implementation in terpene functionalization, with emphasis on safety considerations essential when working with cyanide-containing compounds. The continued development of catalytic methods and greener alternatives for introducing isonitrile functionality will further enhance the utility of these approaches in natural product synthesis and medicinal chemistry.

Future directions in this field include the development of asymmetric variants of the cyanidation reaction, application to continuous flow processes for improved safety and scalability, and integration with biocatalytic methods for hybrid synthesis approaches. As the biological importance of isocyanoterpenes continues to be elucidated, particularly their antimalarial and antimicrobial properties, synthetic methodologies employing this compound and related reagents will remain essential for structure-activity relationship studies and lead optimization in drug discovery programs.

References

Troubleshooting Low Yields in Pivaloyl Cyanide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common problems, their symptoms, and solutions based on the patented synthesis method [1].

Problem Area Specific Issue & Symptoms Recommended Solution / Optimization
Catalyst System Inactive catalyst: Low conversion despite long reaction times. Use fresh Copper(I) Cyanide (CuCN). Catalyst is used at 0.5-2.0 mol% relative to pivalic anhydride [1].
Catalyst decomposition: Reaction starts then stalls. Ensure reaction mixture is strictly oxygen-free to prevent catalyst oxidation/deactivation [1].
Raw Material Quality & Handling Hydrocyanic Acid (HCN) Purity: Impurities act as catalyst poisons or participate in side reactions. Use high-purity HCN. Distill before use if necessary [1].
HCN Evaporation/Loss: Low yield due to insufficient reactant. Conduct reaction in a closed, pressurized system to prevent HCN loss, especially above its boiling point (26°C) [1].
Anhydride Hydrolysis: Pivalic anhydride reacts with moisture, reducing available reactant. Use anhydrous pivalic anhydride and dry solvents. Perform reaction under an inert atmosphere (e.g., N₂) [1].
Reaction Conditions & Work-up Temperature Control: Excessive temperature promotes decomposition and byproducts; low temperature slows reaction. Maintain optimal temperature range of 80-140°C. 90-110°C is often ideal [1].
Incorrect Solvent/Diluent: Poor selectivity, tar formation. Use an inert, high-boiling solvent like diphenyl ether to control reaction rate and minimize side reactions [1].
Work-up and Purification Losses: Product decomposes during distillation. Purify the crude product rapidly via fractional distillation under reduced pressure to minimize exposure to heat [1].

Detailed Experimental Protocol

This protocol is adapted from the method described in patent EP0053326B1 [1].

Reaction Setup & Synthesis

G A Charge Reactor: Pivalic anhydride, CuCN catalyst, Diphenyl ether B Heat to 90-110°C under N₂ atmosphere A->B C Introduce Gaseous HCN (stoichiometric excess) B->C D Stir at Temperature until reaction complete C->D E Cool Reaction Mixture D->E F Distill Off Solvent and Low-Boiling Byproducts E->F G Fractionally Distill Crude Product under reduced pressure F->G H Collect Pivaloyl Cyanide Fraction G->H note1 Key Parameter: Catalyst load: 0.5-2.0 mol% note1->B note2 Key Parameter: Use closed/pressurized system to contain HCN note2->C note3 Key Parameter: Rapid distillation to prevent decomposition note3->G

Key Quantitative Parameters

For easy reference, the critical reaction parameters are summarized in the table below.

Parameter Optimal Range Notes / Reference
Catalyst (CuCN) Loading 0.5 - 2.0 mol% Relative to pivalic anhydride [1].
Reaction Temperature 90 - 110 °C A broader range of 80-140°C is operable, but this range is ideal [1].
HCN Input Stoichiometric excess Used to drive the reaction to completion [1].
Solvent Diphenyl ether Acts as an inert, high-boiling diluent [1].

Key Synthesis Concepts

  • Mechanism Insight: The reaction proceeds via a Lewis acid-mediated mechanism. The CuCN catalyst activates the anhydride for nucleophilic attack by HCN [1].
  • Competing Reactions: The main competing reaction is the hydrolysis of this compound back to pivalic acid and HCN. This is why anhydrous conditions and a controlled work-up are crucial [1]. Using an excess of HCN helps suppress this reverse reaction.
  • Byproduct Management: The primary byproduct is pivalic acid, which can be separated during the fractional distillation due to its different boiling point [1].

References

Key Properties and Handling Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifying information and key quantitative data for pivaloyl cyanide, which is essential for any laboratory procedure.

Property Specification
CAS Number 42867-40-3 [1]
Molecular Formula C6H9NO [1]
Molecular Weight 111.14 g/mol [1]
Boiling Point 121-125 °C [2]
Recommended Storage 2-8°C (Refrigerator) [1]

Synthesis and General Purification Workflow

Based on a synthesis example, fractional distillation is the primary method for purifying this compound after its formation [2]. The workflow below outlines the key stages from reaction to pure product.

Start Reaction Mixture (this compound + Byproducts) Step1 Work-up Start->Step1 Initiate purification Step2 Fractional Distillation Step1->Step2 Transfer to apparatus Step3 Pure this compound Step2->Step3 Collect fraction at 121-125°C Storage Storage at 2-8°C Step3->Storage Package product

In the referenced synthesis example, this compound is produced from pivalic anhydride and trimethylsilyl cyanide with a catalytic amount of sodium cyanide. The crude product from this reaction is then worked up and purified by distillation, yielding a high-purity product (98.9%) with a boiling point of 121-125°C [2].

Frequently Asked Questions

Here are answers to some common questions that might arise when working with this compound.

Q1: What is the most common method for purifying this compound? A1: The standard method is fractional distillation. The pure compound distills at a boiling point of 121-125°C [2]. This technique is effective for separating this compound from common reaction byproducts and unreacted starting materials.

Q2: How should this compound be stored? A2: It is recommended to store this compound in a refrigerator at 2-8°C to maintain its stability over time [1].

Q3: Are there any safety data sheets (SDS) or handling precautions specifically for this compound? A3: The search results do not provide specific hazard information. It is critical to treat all cyanide-containing compounds as highly toxic. You must consult a dedicated Safety Data Sheet (SDS) from a reputable chemical supplier before handling. Acyl cyanides are generally toxic and must be used with appropriate personal protective equipment (PPE) and within a certified fume hood.

Troubleshooting and Method Development Tips

Since explicit troubleshooting guides were not found, you can approach purification issues systematically:

  • Low Purity After Distillation: If the distilled product is not pure, consider the nature of the impurities. Co-distilling impurities may require optimizing the distillation parameters (such as using a Vigreux column or slower heating rates) or introducing a pre-distillation work-up step, like a water wash, to remove specific byproducts.
  • Low Yield: This could be due to decomposition. Ensure that the distillation pot temperature is controlled and not excessively high. Confirming the identity and purity of the starting materials for the synthesis is also crucial.
  • Alternative Techniques: For very high purity requirements, or if distillation proves ineffective, techniques like preparative HPLC could be explored. While not reported for this specific molecule, general methods for purifying organic compounds using C18 columns and acetonitrile/water or acetonitrile/buffer gradients could be adapted [3].

References

pivaloyl cyanide storage stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Pivaloyl Cyanide: Chemical Profile

The table below summarizes the core identifier and a critical storage parameter for this compound.

Property Specification
CAS No. 42867-40-3 [1]
Molecular Formula C6H9NO [1]
Recommended Storage Temp. 2-8°C [1]

Storage & Handling Best Practices

Adhering to the following protocols is essential for maintaining the reagent's integrity and ensuring safety.

  • Temperature Control: Store this compound at 2-8°C [1]. This cold temperature is critical for slowing down decomposition reactions and maintaining purity over time.
  • Container & Environment: The chemical should be kept in a tightly sealed container to exclude moisture. Store in a cool, well-ventilated area, away from direct heat and ignition sources.
  • Material Compatibility: Ensure storage containers are made of compatible materials. Glass is generally suitable. Incompatible with strong oxidizers and bases.

Troubleshooting Common Scenarios

Here are solutions to frequently encountered issues in the lab.

  • Problem: Purity Drop or Discoloration

    • Cause: Exposure to elevated temperatures or prolonged storage outside recommended conditions.
    • Solution: Check storage equipment temperature. Re-purity the material using standard techniques like distillation under inert atmosphere before use. For long-term storage, confirm the material is kept consistently at 2-8°C [1].
  • Problem: Unexpected Reaction Outcome

    • Cause: Use of decomposed reagent.
    • Solution: Always assess the purity of this compound (e.g., by NMR) prior to use in critical synthetic steps. Do not assume stored material remains pure without verification.

Experimental Workflow for Stability Assessment

For projects requiring high reliability, you can implement this stability assessment protocol.

Start Start: Aliquot this compound Storage Store Under Conditions: • 2-8°C (Recommended) • Room Temp (Comparison) Start->Storage TimePoints Withdraw Samples at Set Time Points Storage->TimePoints Analysis Analyze Samples: • NMR for purity • Color/appearance TimePoints->Analysis Decision Purity > Acceptable Threshold? Analysis->Decision Use Material Approved for Use Decision->Use Yes Discard Discard or Re-purify Decision->Discard No

Critical Safety Considerations

  • Cyanide Hazard: The "-CN" group in this compound can release cyanide ions, which are highly toxic [2]. All manipulations must be conducted in a well-ventilated fume hood.
  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat.
  • Emergency Preparedness: Be familiar with the first aid measures and have protocols ready for exposure or spillage.

The available data strongly emphasizes strict temperature control at 2-8°C as the primary factor for stability [1]. For highly sensitive applications, establishing an in-house stability profile using the workflow above is highly recommended.

References

Synthesis Methods & Conditions for Pivaloyl Cyanide

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Method 1: From Pivalic Anhydride [1] [2] Method 2: From Trimethylsilyl Cyanide [3]
Reactants Pivalic anhydride, Hydrocyanic acid (HCN) Trimethylsilyl cyanide, Pivaloyl chloride
Catalyst System Copper(I) cyanide (CuCN); Alkali or alkaline earth metal salt of pivalic acid may be present [1] [2] Not specified for this specific step; reaction typically proceeds without an additional catalyst [3]
Solvent Diphenyl ether [1] [2] The reaction is typically performed in an aprotic organic solvent [3]
Reaction Temperature 80 - 130 °C [1] [2] ~0 °C to room temperature [3]
Key Feature Semi-continuous process; catalyst and solvent can be reused for subsequent batches [1] [2] Trimethylsilyl cyanide is a versatile intermediate for other acyl cyanides [3]

Based on these methods, here is a generalized experimental workflow.

Start Start Pivaloyl Cyanide Synthesis M1 Method 1: From Pivalic Anhydride Start->M1 M2 Method 2: From Trimethylsilyl Cyanide Start->M2 Sub1_1 Setup Reactor: Catalyst (CuCN), Solvent (Diphenyl Ether) M1->Sub1_1 Sub2_1 Synthesize/Procure Trimethylsilyl Cyanide M2->Sub2_1 Sub1_2 Add Reactants: Pivalic Anhydride & HCN Sub1_1->Sub1_2 Sub1_3 Heat Reaction: 80-130°C Sub1_2->Sub1_3 Sub1_4 Isolate Product: Evaporation & Fractional Distillation Sub1_3->Sub1_4 Sub2_2 Cool Reactor: ~0°C Sub2_1->Sub2_2 Sub2_3 Add Pivaloyl Chloride to TMSCN Sub2_2->Sub2_3 Sub2_4 Warm to Room Temperature Sub2_3->Sub2_4 Sub2_5 Isolate Product Sub2_4->Sub2_5

Troubleshooting Common Experimental Issues

Problem & Phenomenon Potential Causes Recommended Solutions

| Low Product Yield Low conversion or final product amount. | Incorrect temperature: Too low (slow reaction) or too high (decomposition) [1] [2]. Catalyst deactivation: Moisture or impurities [1] [2]. Poor mixing: Inefficient contact between reactants in a semi-continuous setup [1]. | Maintain precise temperature control within 80-130°C for Method 1 [1] [2]. Ensure all glassware and reagents are dry. For Method 1, confirm the catalyst suspension is well-stirred [1]. | | Long Reaction Time Reaction does not reach completion in expected time. | Sub-optimal catalyst loading [1] [2]. Low reaction temperature. | For Method 1, use CuCN in the range of 0.5 to 10 mol% (typically 1-8 mol%) relative to the limiting reactant [1] [2]. Verify and adjust the temperature setpoint. | | Product Purity Issues Impurities detected in final product. | Incomplete distillation or wrong boiling cut [1] [2]. Side reactions from excessive heating or impurities. | Use careful fractional distillation for purification. For Method 1, the crude product is isolated by evaporation of excess HCN and solvent, followed by fractional distillation of the residue [1] [2]. Avoid exceeding upper temperature limits. |

Experimental Protocol: Synthesis from Pivalic Anhydride

This procedure is adapted from patent US4432910A and its European counterpart EP0053326B1 [1] [2].

Objective: To prepare this compound from pivalic anhydride and hydrocyanic acid using a copper(I) cyanide catalyst.

Hazard Analysis: Perform a thorough risk assessment before starting. Hydrocyanic acid (HCN) is extremely toxic and volatile. This reaction must be conducted in a certified fume hood with proper engineering controls and personal protective equipment (PPE). Ensure adequate training in handling toxic and hazardous chemicals.

Procedure:

  • Setup: In a fume hood, place a dry reaction flask equipped with a stirrer, thermometer, reflux condenser, and an inlet tube for HCN. Connect the condenser outlet to a gas scrubber containing a basic solution (e.g., sodium hydroxide) to trap any unreacted HCN.
  • Charge Reactor: Add diphenyl ether (solvent) and copper(I) cyanide (CuCN, catalyst, 0.5-10 mol%) to the flask [1] [2].
  • Form Catalyst System (Optional): The patent describes that an alkali or alkaline earth metal salt of pivalic acid may be formed in situ or added. This could involve adding a small amount of pivalic acid with an alkali base or using the salt directly alongside CuCN [1] [2].
  • Add Reactants: Introduce pivalic anhydride to the reactor. Then, carefully bubble a stream of gaseous hydrocyanic acid (HCN) through the reaction mixture. The patent suggests HCN can be used in a stoichiometric amount or in excess (e.g., 10-50% excess) [1].
  • Heat and React: Heat the reaction mixture with stirring to a temperature between 80 °C and 130 °C. Maintain this temperature until the reaction is complete, which can be monitored by the cessation of HCN uptake or via analytical methods like GC [1] [2].
  • Isolate Product: After the reaction, the crude this compound can be isolated by first evaporating any excess HCN and the solvent (diphenyl ether) under reduced pressure. The this compound is then purified from the residue by fractional distillation [1] [2].
  • Reuse (Semi-Continuous): A key advantage described is that the mixture of solvent (diphenyl ether) and catalyst (CuCN) remaining in the reaction vessel after distillation can be reused directly for subsequent batches by adding fresh pivalic anhydride and HCN [1] [2].

Key Technical FAQs

Q1: What is the primary role of copper(I) cyanide (CuCN) in the synthesis from pivalic anhydride? It acts as a Lewis acid catalyst. It activates the reaction between pivalic anhydride and hydrocyanic acid, allowing it to proceed efficiently at a moderate temperature of 80-130°C [1] [2].

Q2: Can the reaction solvent and catalyst be recovered? Yes, the semi-continuous process is a key feature of the patent. After distilling off the this compound product, the remaining mixture of diphenyl ether and copper(I) cyanide in the reaction vessel can be reused for the next batch by simply adding new starting materials. This can be repeated as long as the mixture remains stirrable [1] [2].

Q3: Why is trimethylsilyl cyanide (TMSCN) a useful reagent for making this compound? TMSCN serves as a cyanide anion equivalent that is easier and safer to handle than HCN or metal cyanides in a lab setting. It reacts readily with acid chlorides, like pivaloyl chloride, under very mild conditions (around 0°C to room temperature) to yield acyl cyanides [3].

References

Pivaloyl Cyanide: Basic Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of pivaloyl cyanide that were available from the search results.

Property Description
Chemical Name This compound [1]
CAS Number 42867-40-3 [1]
Molecular Formula C6H9NO [1]
Molecular Weight 111.14 g/mol [1]
Synonyms 2,2-Dimethylpropanoyl Cyanide; Trimethylacetyl Cyanide [1]
Storage 2-8°C (Refrigerator) [1]
Chemical Structure (CH3)3C-C(=O)-CN

Important Information Gaps and Recommendations

Based on the search results, the following critical information for laboratory use is currently missing:

  • Solvent Selection: No specific data on solubility, compatibility, or elution strength in various organic solvents.
  • Safety Data: No information on toxicity, required personal protective equipment (PPE), or first aid measures.
  • Stability: Aside from the storage temperature, no details on stability under various conditions (e.g., exposure to light, moisture, or air).
  • Experimental Protocols: No step-by-step methodologies for common reactions involving this compound.

To create comprehensive troubleshooting guides and FAQs, I suggest you consult the following resources:

  • Safety Data Sheets (SDS): Obtain the SDS from the chemical supplier for definitive handling, hazard, and first-aid information.
  • Specialized Chemical Databases: Search commercial chemical supplier catalogs (e.g., Sigma-Aldrich, TCI Chemicals) for solubility data and application notes.
  • Scientific Literature: Use platforms like SciFinder or Reaxys to find journal articles that detail the use of this compound in synthetic procedures, which will provide practical insights into solvent selection and reaction conditions.

A Framework for Solvent Selection in HPLC Analysis

While not specific to this compound, the search results do contain general principles for selecting mobile phase solvents in HPLC, which is a common application context. The following workflow outlines the decision process for a reversed-phase HPLC method, which you can adapt once specific data for this compound is found.

Start Start: Develop HPLC Method Goal Goal: Separate this compound from Reaction Mixture Start->Goal Step1 Choose Chromatography Mode Goal->Step1 RP Reversed-Phase (Common) Step1->RP HILIC HILIC (for polar compounds) Step1->HILIC NP Normal Phase (less common) Step1->NP Step2 Select Organic Modifier ACN Acetonitrile - High elution strength - Low viscosity - Low UV cut-off Step2->ACN MeOH Methanol - Lower elution strength - Higher viscosity - Higher UV cut-off Step2->MeOH THF THF - Different selectivity - Check for PEEK tubing compatibility Step2->THF Step3 Optimize Mobile Phase Composition Step4 Consider pH and Additives Step3->Step4 Adjust % to achieve desired retention End Validate HPLC Method Step4->End Final Method RP->Step2 ACN->Step3 e.g., start with 60% ACN in water MeOH->Step3 e.g., start with 70% MeOH in water

References

pivaloyl cyanide safety handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Pivaloyl Cyanide: Basic Data

The table below summarizes the key identifying information and physical properties of this compound found in the search results.

Property Value / Description
CAS Number 42867-40-3 [1] [2]
Molecular Formula C₆H₉NO [1] [2]
Molecular Weight 111.14 g/mol [1] [2]
Boiling Point 147°C [1]
Density 0.940 (at an unspecified temperature) [1]
Flash Point 43°C [1]
Appearance Not specified in search results [2]
Common Synonyms Trimethylacetyl Cyanide; 2,2-Dimethylpropanoyl Cyanide [2]

Critical Safety Information Gap

A proper safety guide requires details on hazards, personal protective equipment (PPE), safe handling procedures, and first-aid measures, which are not available in the search results.

  • Hazard Identification: The specific health hazards (e.g., toxicity, corrosivity) of this compound are not described.
  • Precautionary Statements: The search results do not provide necessary handling precautions [1] [2] [3].
  • First-Aid Measures: No information is available on what to do in case of inhalation, skin contact, or ingestion.

General Handling Workflow for Hazardous Chemicals

While specific protocols for this compound are unavailable, the diagram below outlines a general risk assessment and handling workflow that should be followed in a laboratory setting when information is incomplete.

Start Start Risk Assessment Step1 1. Obtain & Review SDS Start->Step1 Step2 2. Identify Hazards (Toxicity, Flammability, Reactivity) Step1->Step2 Step3 3. Define Controls (PPE, Fume Hood, Procedures) Step2->Step3 Step4 4. Prepare for Emergencies (First-Aid, Spill Kit) Step3->Step4 Step5 5. Execute Procedure with Continuous Caution Step4->Step5 End Safe Completion Step5->End

References

Basic Information & Key Properties of Pivaloyl Cyanide

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the compound's properties is the first step in designing a purification process. Here is a summary of its key characteristics:

Property Value
CAS Number 42867-40-3 [1] [2]
Molecular Formula C₆H₉NO [1] [2]
Molecular Weight 111.14 g/mol [1] [2]
Boiling Point 147 °C [1]
Density 0.940 g/cm³ [1]
Flash Point 43 °C [1]
Synonyms Trimethylacetyl cyanide; 2,2-Dimethylpropanoyl cyanide [2]

Identifying and Classifying Common Impurities

To troubleshoot effectively, you must first identify the potential impurities. The synthesis pathway is a primary source. One patent indicates that pivaloyl cyanide can be produced by reacting pivalic anhydride with hydrocyanic acid in the presence of a copper(I) cyanide catalyst within a diluent like diphenyl ether [3]. Based on this method, common impurities could include:

  • Unreacted starting materials: Pivalic anhydride, hydrocyanic acid.
  • By-products of the reaction: Pivalic acid (from hydrolysis).
  • Catalyst residues: Copper complexes.
  • Solvent residues: Diphenyl ether.
  • Decomposition products: The compound may be sensitive to heat or moisture, leading to degradation.

Purification and Removal Methodologies

The following techniques are standard in organic chemistry for impurity removal. You will need to adapt and test them for your specific sample of this compound.

Distillation

Given the known boiling point of 147°C [1], distillation is a primary method for purifying this compound from non-volatile or differently volatile impurities.

  • Fractional Distillation: This is highlighted in the patent as a final step to isolate a pure crude product of this compound from the reaction mixture [3]. It is effective for separating the target compound from the higher-boiling solvent diphenyl ether and other impurities.
Washing with Aqueous Solutions

This method is effective for removing specific classes of impurities.

  • Acidic Impurities: Wash the organic phase (containing your this compound in a suitable water-immiscible solvent) with a dilute basic solution, such as sodium bicarbonate. This will remove unreacted pivalic acid [4].
  • Catalyst Residues: The patent mentions that the reaction mixture is a suspension containing copper cyanide salts [3]. A thorough water wash or filtration might help remove some of these inorganic salts.
Chromatography

For high-purity requirements, especially in pharmaceutical applications, chromatography is indispensable.

  • Flash Column Chromatography: This is a standard preparative method for separating organic compounds. Testing different stationary phases (silica gel, alumina) and solvent elution gradients will be necessary to develop a successful separation protocol.

Experimental Workflow for Impurity Removal

The following diagram outlines a logical, step-by-step workflow for troubleshooting the purification of this compound. You can use this as a guide to systematically address the issue.

cluster_analysis Step 1: Impurity Analysis cluster_primary Step 2: Primary Purification cluster_secondary Step 3: Secondary Purification (if needed) Start Start: Crude this compound Analysis Analyze Sample (TLC, GC-MS, NMR) Start->Analysis Distill Fractional Distillation Analysis->Distill Wash Aqueous Wash (Remove acidic/basic impurities) Distill->Wash Dry Dry Organic Phase (Anhydrous Na₂SO₄/MgSO₄) Wash->Dry Chromatography Flash Column Chromatography Dry->Chromatography End End: Pure this compound Chromatography->End

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? One supplier recommends storage in a refrigerator at 2-8°C [2]. Due to its reactivity and likely sensitivity to moisture, storing it under an inert atmosphere (e.g., nitrogen or argon) in a sealed container is also advisable.

Q2: My yield after purification is low. What could be the cause? Low yields can be attributed to:

  • Decomposition during distillation: The compound might be heat-sensitive. Consider using a short-path or Kugelrohr distillation setup to minimize exposure to high temperatures.
  • Formation of stable byproducts: If copper cyanide catalyst is used, it may form stable complexes, trapping your product [3]. Optimizing catalyst loading and reaction time is crucial.
  • Losses during aqueous workup: this compound may have slight solubility in aqueous layers or could hydrolyze. Ensure the use of a water-immiscible solvent and keep washing steps brief and controlled.

Q3: How can I monitor the purity of my sample during the process?

  • Thin-Layer Chromatography (TLC): A quick and effective method to check the number of components in your sample.
  • Gas Chromatography (GC) or GC-MS: Highly suitable for a volatile compound like this compound and excellent for quantitative analysis.
  • NMR Spectroscopy: Provides definitive structural information to confirm identity and assess purity.

References

Pivaloyl Cyanide Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

For any distillation process, knowing the basic physical properties of the compound is essential. The table below summarizes key data for Pivaloyl Cyanide [1].

Property Value
Chemical Name This compound
CAS Number 42867-40-3
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Boiling Point 147°C
Density 0.940
Flash Point 43°C
Appearance Colorless to light yellow liquid
Storage 2-8°C

Critical Safety Note: The flash point of 43°C classifies this liquid as flammable. Special precautions must be taken during distillation to avoid fire hazard, especially if using a heating mantle or other open heating elements. Always consult the Material Safety Data Sheet (MSDS) before proceeding.

General Distillation Workflow

The following diagram outlines a standard simple distillation setup, which is a common starting point for purifying a compound with a known boiling point. The process emphasizes safety checks and careful temperature control.

start Start Distillation Setup check_msds Consult MSDS for Hazards start->check_msds assemble Assemble Glassware (Ensure Tight Seals) check_msds->assemble apply_heat Apply Heat Gradually (Oil Bath Recommended) assemble->apply_heat monitor_temp Monitor Temperature Closely at 147°C apply_heat->monitor_temp collect Collect Distillate in Ice-Cold Receiver monitor_temp->collect Vapor Condenses end Process Complete collect->end

References

pivaloyl cyanide reaction scale-up challenges

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Conditions and Scalability

Challenge Technical Detail Scale-Up Consideration
Highly Toxic Reagents [1] [2] Reaction requires hydrogen cyanide (HCN) or cyanide salts [1] [2]. Requires stringent engineering controls (closed systems, scrubbers), comprehensive procedures, and personal protective equipment (PPE).
Catalyst Handling [1] [2] Uses copper(I) cyanide catalyst [1] [2]. Catalyst removal and copper-containing waste stream treatment are necessary post-reaction.
Reaction Temperature [1] Patents report optimal range of 120-140°C [1]. Maintaining precise, uniform temperature at large scale is critical for safety and yield; requires robust heating/cooling systems.
Byproduct Formation [1] Pivalic anhydride byproduct can form [1]. Anhydride can be recycled back to pivaloyl cyanide, improving process economy at scale [1].

Synthesis Protocol and Parameters

The following workflow and details outline the core manufacturing process from the patent literature [1] [2].

pivaloyl_cyanide_synthesis PivalicAnhydride Pivalic Anhydride Reactor Reaction Mixture • Temp: 120-140°C • Diluent: Diphenyl Ether PivalicAnhydride->Reactor HCN Gaseous HCN HCN->Reactor Catalyst Copper(I) Cyanide Catalyst Catalyst->Reactor PivaloylCyanide This compound Reactor->PivaloylCyanide Fractional Distillation PivalicAcid Pivalic Acid Reactor->PivalicAcid (Byproduct)

  • Reaction Setup: The process involves reacting pivalic anhydride with gaseous hydrogen cyanide (HCN) in the presence of a copper(I) cyanide (CuCN) catalyst [1] [2].
  • Solvent and Conditions: The reaction is carried out in a high-boiling solvent, such as diphenyl ether, at temperatures between 120°C and 140°C [1].
  • Product Isolation: The desired this compound is isolated from the reaction mixture and purified by fractional distillation under reduced pressure [1] [2]. A typical purification step involves distillation at a boiling point of 40-42°C at 12 Torr [1].

Safety and Handling FAQ

> Disclaimer: The following is based on technical literature. All safety protocols must be developed and validated by qualified chemical safety professionals.

  • What is the primary safety hazard when working with this compound? The extreme hazard stems from the reagents, particularly hydrogen cyanide (HCN), a highly volatile and toxic gas [1] [2]. The scale-up process must be designed as a closed system to prevent any release of HCN vapor. Operations should be conducted in a well-ventilated area, preferably within a certified fume hood or, for larger scales, a contained environment with dedicated scrubbing.

  • How can the process efficiency be maintained upon scale-up? The patent literature indicates that the byproduct pivalic acid can be recycled [1]. By converting it back to pivalic anhydride, you can reintroduce it into the reaction as a starting material. This recycling strategy improves the atom economy and reduces waste, which is a critical economic and environmental factor for large-scale production.

  • Are there alternative, safer cyanide sources? While the patents specifically use HCN gas [1] [2], general synthetic chemistry knowledge explores safer cyanide sources like alkali metal cyanides (e.g., NaCN, KCN) or trimethylsilyl cyanide (TMSCN) [3]. However, their applicability and efficiency in the specific synthesis of this compound would require investigation and optimization, as they may involve different reaction pathways or conditions.

References

pivaloyl cyanide analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Pivaloyl Cyanide: Basic Information

The table below summarizes the core chemical and physical data for this compound.

Property Description
CAS Number 42867-40-3 [1]
Chemical Name This compound [1]
Synonyms Trimethylacetyl Cyanide; 2,2-Dimethylpropanoyl Cyanide [1]
Molecular Formula C₆H₉NO [1]
Molecular Weight 111.14 g/mol [1]
Storage 2-8°C (Refrigerator) [1]

Synthesis and Handling Protocols

While detailed analytical methods are not available, the search results provide insights into its synthesis and stability, which are crucial for troubleshooting.

Synthesis of this compound

A primary method for synthesizing this compound involves the reaction of pivalic anhydride with hydrocyanic acid in the presence of a catalyst [2] [3] [4].

Detailed Experimental Procedure [3]:

  • Reaction Setup: A suspension is prepared containing copper(I) cyanide (CuCN) as a catalyst in diphenyl ether as a diluent.
  • Introduction of Reagents: Pivalic anhydride and gaseous hydrocyanic acid (HCN) are introduced into the reaction mixture.
  • Reaction Conditions: The reaction is typically carried out at elevated temperatures. One patent specifies a temperature range of 120°C to 160°C [3].
  • Work-up: After the reaction is complete, the mixture is cooled. The crude this compound can be isolated through evaporation of the diluent under reduced pressure.
  • Purification: The final product is purified by fractional distillation to obtain pure this compound [3].

Key Considerations:

  • Catalyst: The process commonly uses copper(I) cyanide. Alkali metal or alkaline earth metal salts can also be employed as catalysts [2] [4].
  • Safety: This procedure involves the use of highly toxic hydrocyanic acid, requiring appropriate engineering controls and personal protective equipment.
Stability and Storage

This compound is a reactive compound. Its recommended storage condition is in a refrigerator at 2-8°C [1]. Its reactivity is leveraged in synthesis, where it is known to participate in reactions such as the acylation of C-magnesiated nitriles to form reactive intermediates like acyl ketenimines [5].

Potential Analytical Approaches

Since direct analytical methods for this compound were not found, the following suggestions are based on general analytical chemistry principles and related compounds.

  • Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable for analyzing volatile or semi-volatile organic compounds. You would need to select an appropriate column (e.g., a non-polar to mid-polar capillary column for GC) and optimize the temperature program or mobile phase [6].
  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and purity assessment. Note that pivalic acid is sometimes used as an internal standard in NMR, with its singlet appearing at 1.08 ppm [7].
  • Mass Spectrometry (MS): Coupling GC or HPLC with Mass Spectrometry is a powerful method for identification and quantification. Electron Ionization (EI) in MS can produce characteristic nitrilium cations from related compounds, which could serve as a model for investigating the fragmentation pattern of this compound [6].

Troubleshooting Common Scenarios

The following workflow outlines a logical approach to diagnosing issues with this compound in experimental procedures.

Start Problem: Low Yield or Purity Step1 Check Storage Conditions Start->Step1 Step2 Verify Reaction Catalyst Start->Step2 Step3 Confirm Reagent Purity Start->Step3 Step4 Review Purification Parameters Start->Step4 Guide1 Guide: Store at 2-8°C [1] Step1->Guide1 Guide2 Guide: Ensure active CuCN catalyst [3] [4] Step2->Guide2 Guide3 Guide: Use fresh, anhydrous pivalic anhydride Step3->Guide3 Guide4 Guide: Optimize fractional distillation [3] Step4->Guide4

References

Pivaloyl Cyanide: Properties and Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Pivaloyl cyanide is an organic compound with the molecular formula C₆H₉NO. The table below summarizes its key identifiers and physical properties [1] [2].

Property Value
CAS Number 42867-40-3
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Other Names Trimethylacetyl cyanide; 2,2-Dimethylpropanoyl cyanide; 3,3-Dimethyl-2-oxobutanenitrile
Boiling Point 147°C
Density 0.940 g/cm³
Flash Point 43°C
Appearance Colorless to light yellow liquid
Storage Sealed in dry conditions, 2-8°C
Synthesis of this compound

A common industrial preparation method involves the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid. This reaction is typically performed [3]:

  • Catalyst: An alkali metal/copper cyanide complex (e.g., Na₃[Cu(CN)₄] or K₃[Cu(CN)₄]).
  • Solvent/Reaction Medium: An inert, high-boiling aprotic organic diluent like diphenyl ether.
  • Reaction Conditions: Carried out continuously at high temperatures, between 180°C and 240°C.

The following diagram illustrates the general synthesis workflow for this compound:

PivaloylSynthesis PivalicAnhydride Pivalic Acid Anhydride Reactor Reaction Vessel (T: 195-225 °C) PivalicAnhydride->Reactor HydrocyanicAcid Anhydrous Hydrocyanic Acid HydrocyanicAcid->Reactor Catalyst Catalyst (e.g., Na₃[Cu(CN)₄]) Catalyst->Reactor CrudeMixture Crude Product Mixture Reactor->CrudeMixture Distillation Fractional Distillation (In vacuo) CrudeMixture->Distillation FinalProduct This compound Distillation->FinalProduct Recycle Unreacted HCN Recycled Distillation->Recycle

Current Limitations and Further Research

The search results confirm this compound is a useful synthetic intermediate [1], but lack specific experimental data for a direct reactivity comparison. To build a complete comparison guide, you would need to investigate several areas:

  • Identify Key Comparators: Determine the most relevant alternative cyanating agents (e.g., BrCN, TMSCN, CuCN, NaCN) for a side-by-side comparison [4].
  • Gather Experimental Data: Consult primary chemical literature for quantitative data comparing reaction yields, rates, and byproduct formation across different reaction types.
  • Evaluate Safety Profiles: Compare the acute toxicity, volatility, and storage requirements of this compound with other reagents, noting that many traditional cyanating agents are highly toxic and hazardous [4].

References

pivaloyl cyanide spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Pivaloyl Cyanide

The following synthesis method is adapted from patent literature, which describes the reaction of pivalic anhydride with hydrocyanic acid (HCN) in the presence of a catalyst [1] [2] [3].

Reaction Scheme: Pivalic anhydride + Hydrocyanic Acid → this compound + Pivalic Acid [1] [2]

Detailed Experimental Protocol:

Step Parameter Description
1 Reaction Substrates Pivalic anhydride and hydrocyanic acid (HCN) [1].
2 Catalyst System Copper(I) cyanide (CuCN), sometimes with added alkali metal or alkaline earth metal cyanide salts (e.g., NaCN) [1] [2].
3 Reaction Diluent An organic solvent, preferably diphenyl ether, is used [1] [2].
4 Reaction Setup The catalyst is suspended in the diluent. Pivalic anhydride and HCN are then introduced to this mixture [1] [2].
5 Temperature & Duration The reaction is typically carried out at the boiling point of the mixture for several hours [1].
6 Product Isolation After reaction, the crude product is obtained by evaporating the volatile components from the reaction mixture [1] [2].
7 Purification The pure this compound is obtained by fractional distillation of the crude product under reduced pressure [1] [2].

The workflow for this synthesis can be visualized as follows:

G Start Start Reaction Setup Cat Suspend CuCN catalyst in diphenyl ether Start->Cat Add Add Pivalic Anhydride and HCN Cat->Add React Heat at Boiling Point for several hours Add->React Evap Evaporate Volatile Components React->Evap Distill Fractional Distillation under reduced pressure Evap->Distill End Pure this compound Distill->End

Suggested Paths for Spectroscopic Data

Since the search results lack the specific characterization data you need, here are practical suggestions for locating it:

  • Consult Specialized Databases: Search for "this compound" on authoritative chemical databases. These platforms often contain curated spectroscopic data.
    • Reaxys or SciFinder-n: These are particularly comprehensive for chemical properties and spectra.
    • PubChem: This NCBI database provides a wide range of chemical information, and may contain submitted spectral data.
  • Broaden Scientific Literature Search: Perform a targeted search in scientific journals using academic search engines like Google Scholar, PubMed, or Web of Science. Use keywords such as "this compound NMR", "this compound IR spectrum", or "2,2-dimethylpropanoyl cyanide characterization".
  • Analyze Closest Available Data: The search results indicate that this compound is a precursor to herbicidal active ingredients [1]. Spectroscopic data for pivalic acid and its esters are more commonly reported [4]. Analyzing these can provide a useful reference, though not a direct substitute.

References

pivaloyl cyanide NMR data verification

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Key Information

The table below summarizes the core identity and a primary synthetic route for pivaloyl cyanide, as detailed in patent literature [1] [2] [3].

Property Description
CAS Registry Number 42867-40-3 [4]
Molecular Formula C(_6)H(_9)NO [4]
IUPAC Name 2,2-dimethylpropanoyl cyanide [1] [2]
Common Synthesis Reaction of pivalic acid anhydride with anhydrous hydrocyanic acid [1] [2] [3]

How to Locate NMR Data

For researchers, the most efficient paths to obtain verified NMR data are through specialized databases and direct supplier contact.

  • Consult Specialized Spectral Databases: The most reliable NMR spectra are typically found in commercial or institutional subscriptions to databases like Spectral Database for Organic Compounds (SDBS) or Reaxys. These resources provide peer-assigned spectra crucial for publication-quality verification.
  • Contact Chemical Suppliers Directly: As shown in the search results, this compound is available from several specialty chemical suppliers (e.g., Ambeed, Dayang Chem) [4] [5]. They often provide analytical data, including NMR spectra, upon request for research and development purposes.

A Note on Experimental Protocol

While the search did not yield a step-by-step NMR protocol for the final product, the patent literature describes the synthesis workflow. The following diagram outlines the general process for the continuous production of this compound, which may inform the context of your experimental data [1] [2].

Start Reaction Setup Cat Catalyst & Diluent ( e.g., Na₃[Cu(CN)₄] in Diphenyl ether ) Start->Cat Reaction Reaction Mixture (180-240 °C) Cat->Reaction React1 Pivalic Acid Anhydride React1->Reaction Continuous feed React2 Gaseous Hydrocyanic Acid (HCN) React2->Reaction Gas introduced Distill Continuous Distillation Reaction->Distill Output1 Crude this compound and Pivalic Acid Distill->Output1 Output2 Unreacted HCN Distill->Output2 Fraction Fractional Distillation (in vacuo) Output1->Fraction Recycle Recycle Stream Output2->Recycle Evaporation Recycle->Reaction Reintroduce Final Purified this compound Fraction->Final

References

Basic Properties and Synthesis of Pivaloyl Cyanide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifying information and physical properties of pivaloyl cyanide.

Property Type Description
CAS Number 42867-40-3 [1]
Molecular Formula C6H9NO [1]
Molecular Weight 111.14 g/mol [1]
Boiling Point 147 °C [1]
Density 0.940 g/cm³ [1]
Flash Point 43 °C [1]

A patent describes a process for preparing this compound. The synthesis involves reacting pivalic anhydride with hydrogen cyanide (HCN) in the presence of a catalyst system. This system includes a copper(I) salt (like copper(I) cyanide), a salt of an alkali or alkaline earth metal, and a Lewis acid, using a diluent such as diphenyl ether [2].

The workflow for this synthesis can be visualized as follows:

G PivalicAnhydride Pivalic Anhydride Reaction Reaction PivalicAnhydride->Reaction HCN Hydrogen Cyanide (HCN) HCN->Reaction CatalystSystem Catalyst System CatalystSystem->Reaction ProductMixture Reaction Product Mixture Isolation Isolation ProductMixture->Isolation Evaporation PivaloylCyanide This compound Reaction->ProductMixture Isolation->PivaloylCyanide Fractional Distillation

Potential Synthetic Applications and Context

The search results did not yield direct, detailed experimental protocols for this compound's applications. However, some context can be inferred from related chemistry:

  • General Cyanamides: this compound belongs to the family of cyanamide compounds. These molecules are characterized by a unique duality: they possess a nucleophilic amino nitrogen and an electrophilic nitrile group [3]. This allows them to participate in various reactions, such as cycloadditions and serving as electrophilic cyanation agents [3].
  • The Pivaloyl Group: The pivaloyl (trimethylacetyl) group is known for forming esters that are unusually resistant to hydrolysis [4]. This property is valuable for protecting alcohols in multi-step synthetic sequences, such as in the synthesis of complex natural products or pharmaceuticals [4]. While the search results confirm the use of pivaloyl chloride for this purpose, the analogous use of this compound as a reagent for introducing the pivaloyl group can be a area of exploration.

The following diagram illustrates this general reactivity pattern based on cyanamide chemistry:

G Cyanamides Cyanamides (R₂N-C≡N) Node1 Nucleophilic Site (sp³ Nitrogen) Cyanamides->Node1 Node2 Electrophilic Site (Nitrile Carbon) Cyanamides->Node2 App1 Aminocyanation Reactions Node1->App1 App2 Cycloaddition Chemistry Node2->App2 App3 Electrophilic Cyanation Transfer Node2->App3

References

pivaloyl cyanide stability vs benzoyl cyanide

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties at a Glance

The following table compares the basic properties of benzoyl cyanide and pivaloyl cyanide based on the information found.

Property Benzoyl Cyanide This compound
Chemical Structure Aromatic acyl cyanide Aliphatic acyl cyanide (neopentyl)
CAS Number 613-90-1 [1] [2] 42867-40-3 [3]
Molecular Formula C₈H₅NO [1] [2] C₆H₉NO [3]
Molecular Weight 131.13 g/mol [1] [2] 111.14 g/mol [3]
Melting Point 28-31 °C [1] Information not available in search results
Boiling Point 206 °C [1] Information not available in search results
Storage Recommendations Room temperature (recommended in a cool, dark place <15°C), store under inert gas, hygroscopic [2] 2-8°C (Refrigerator) [3]

Stability and Reactivity Insights

While direct experimental stability data is limited, the chemical structures and related information provide key insights into their behavior.

  • Steric Effects: The core difference lies in their structures. The pivaloyl group is derived from pivalic acid, which has a central carbon bonded to three methyl groups, creating a large, bulky tert-butyl structure [4]. This shield can make this compound more stable against nucleophilic attack by hindering access to the carbonyl carbon. In contrast, benzoyl cyanide lacks this steric protection.
  • Electronic and Temperature Considerations: Benzoyl cyanide is typically stored in a cool, dark place under inert gas due to its hygroscopic nature [2]. One study on benzoylation reactions noted that bulkier electrophiles, like pivaloyl chloride, required elevated temperatures and extended reaction times to achieve conversion compared to benzoyl chloride [5]. This observation strongly suggests that pivaloyl derivatives are less reactive and thus more stable under standard conditions.

A Practical Workflow for Comparison

To conclusively determine the stability of these compounds for your specific application, a direct experimental comparison is highly recommended. The diagram below outlines a potential workflow for such an investigation.

Experimental Protocols for Key Assays:

  • Hydrolysis Assay: Prepare separate solutions of each acyl cyanide in a suitable solvent (e.g., acetonitrile). Introduce a controlled amount of water or buffer and maintain at constant temperature (e.g., 25°C, 40°C). Monitor the reaction over time using techniques like HPLC or NMR spectroscopy to track the disappearance of the starting material and formation of hydrolysis products (the corresponding carboxylic acids) [1].
  • Thermal Stability Analysis: Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). In TGA, a small sample is heated at a constant rate while its mass is measured, identifying temperatures of decomposition. DSC measures heat flow, revealing melting points, glass transitions, and exothermic decomposition events.
  • Forced Degradation Study: Expose the compounds to accelerated stress conditions, including elevated temperature (e.g., 40°C & 60°C), high humidity (e.g., 75% relative humidity), and possibly oxidative conditions. Sample at intervals and analyze to determine degradation rates and identify major degradation products.

References

Pivaloyl Cyanide: Basic Properties and Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Pivaloyl cyanide is recognized for the significant steric hindrance around its carbonyl group, a direct result of the bulky tert-butyl (pivaloyl) group. The table below summarizes its core properties:

Property Value
CAS Number 42867-40-3 [1]
Molecular Formula C₆H₉NO [1]
Molecular Weight 111.14 g/mol [1]
Boiling Point 147 °C [1]
Density 0.940 g/cm³ [1]

The steric influence of the pivaloyl group is a central theme in its synthesis and applications. The following diagram outlines a general preparation workflow.

G General Workflow for this compound Synthesis PivalicAcid Pivalic Acid (C(CH₃)₃COOH) PivaloylChloride Pivaloyl Chloride PivalicAcid->PivaloylChloride Reaction Reaction PivaloylChloride->Reaction CN_Source Cyanide Source (e.g., CuCN, HCN) CN_Source->Reaction PivaloylCyanide This compound (C(CH₃)₃C(O)CN) Reaction->PivaloylCyanide

This synthesis can be performed using different specific protocols:

  • Industrial-Scale Synthesis: One patent describes a process where pivalic acid is first converted to pivalic anhydride. This anhydride then reacts with hydrocyanic acid (HCN) in the presence of a catalyst, such as copper(I) cyanide (CuCN) and a diluent like diphenyl ether, to produce this compound [2] [3]. The use of a catalyst is crucial for this reaction pathway.
  • Alternative Laboratory Route: Another synthetic approach involves the reaction of pivaloyl chloride with a cyanide salt in a suitable solvent [1]. The high steric demand of the pivaloyl group can influence the reaction rate and conditions required for this conversion.

Documented Applications and Steric Influence

The bulky tert-butyl group in this compound directly impacts its reactivity, leading to specific applications. The table below lists some key uses.

Application Area Role / Consequence of Steric Hindrance
Organic Synthesis [4] Used in the synthesis of 1,2,4-triazin-5-one derivatives, which are precursors to herbicides like metribuzin.
Chemical Research [5] Serves as a suitable precursor for generating the NCCO radical in kinetic studies, likely due to the steric bulk facilitating a clean cleavage.
Stability of Derivatives Esters of pivalic acid (and by extension, other derivatives) are known for their unusual resistance to hydrolysis due to the steric protection of the carbonyl carbon [6].

References

pivaloyl cyanide patent literature analysis

Author: Smolecule Technical Support Team. Date: February 2026

Patent Process Data Summary

Feature Description
Primary Reactant Pivalic anhydride [1] [2] [3]
Cyanide Source Hydrogen cyanide (HCN) [1] [2] [3]
Key Catalyst Copper(I) cyanide (CuCN) [1] [2] [3]
Common Solvent/Diluent Diphenyl ether [1] [2] [3]
Typical Yield ~70-75% [4]
Product Boiling Point 147 °C [5] [6]

Detailed Experimental Protocol

The following workflow details the synthesis of pivaloyl cyanide as described in the patent literature. This process is designed to be performed as a batch reaction.

G Start Start Reaction Setup A Charge Reactor: Pivalic Anhydride Diphenyl Ether Start->A  Continuous Process B Add Catalyst: Copper(I) Cyanide A->B  Continuous Process C Introduce HCN Gas (With stirring) B->C  Continuous Process D Heat Reaction Mixture (Up to ~200°C) C->D  Continuous Process E Remove Evolved Pivalic Acid D->E  Continuous Process E->D  Continuous Process F Cool Reaction Mixture E->F G Distill Crude Product (Under reduced pressure) F->G H Obtain Pure this compound G->H

Step-by-Step Methodology
  • Reaction Setup: A suitable reactor is charged with pivalic anhydride and diphenyl ether as the reaction medium [1] [2]. The process can use a molar ratio of hydrogen cyanide to pivalic anhydride between 1:1 and 1.5:1 [4].
  • Catalyst Addition: Copper(I) cyanide catalyst is added to the mixture. The patents note that alkali metal or alkaline earth metal salts can be added as co-catalysts [1] [3].
  • HCN Introduction: Gaseous hydrogen cyanide is introduced into the stirred mixture [2] [3].
  • Reaction and By-product Removal: The reaction mixture is heated, often up to about 200°C. As the reaction proceeds, pivalic acid is formed as a by-product and is continuously removed from the reaction vessel, for example, by distillation [1] [4]. This step is crucial for driving the reaction to completion.
  • Work-up and Isolation: After the reaction is complete, the mixture is cooled. The crude this compound is then isolated from the high-boiling diphenyl ether solvent and purified, typically via fractional distillation under reduced pressure [1] [2] [4].

Analysis and Key Features

The patent literature describes a process designed for efficiency and safety.

  • Safety Focus: Using stable, solid pivalic anhydride instead of highly reactive acid chlorides is a key safety improvement [3]. The entire process is engineered to handle the highly toxic HCN in a controlled manner.
  • Process Efficiency: The continuous removal of the pivalic acid by-product shifts the reaction equilibrium toward the desired product, improving yield [1]. The use of a high-boiling solvent like diphenyl ether facilitates easy separation of the product.

Commercial Context

This compound is commercially available from chemical suppliers, with current listings indicating it is manufactured in China and sold in quantities like 25kg or 100kg drums [5] [6]. Its primary value lies as a building block in organic synthesis.

References

pivaloyl cyanide analytical standard preparation

Author: Smolecule Technical Support Team. Date: February 2026

Pivaloyl Cyanide: Identity and Synthesis

This compound is a carboxylic acid derivative with the formula (CH₃)₃CC(O)CN [1]. The table below summarizes its core identity and the primary synthetic method found in the search results.

Property Description
CAS Number 42867-40-3 [2]
Molecular Formula C₆H₉NO [3]
IUPAC Name 2,2-dimethylpropanoyl cyanide [3] [4]
Common Synthesis Reaction of pivalic acid (or its derivatives) with hydrocyanic acid (HCN) using a copper/copper salt catalyst [3] [4].

The following diagram outlines the general workflow for synthesizing and purifying this compound based on the patent literature. Please note that this describes an industrial-scale synthesis and not the specific, highly controlled preparation of an analytical standard.

G A Start with Pivalic Acid Derivative B React with HCN A->B C Use Cu/Cu(CN)₂ Catalyst System B->C D Carry out Reaction in Inert Diluent C->D E Isolate Crude Product D->E F Purify via Fractional Distillation E->F G Obtain this compound F->G

Guidance for Analytical Standard Preparation

The search results lack the precise protocols for preparing a high-purity analytical standard. For your research and publication, consider the following approaches:

  • Consult Official Method Collections: For standardized analytical procedures, resources like the EPA's Selected Analytical Methods (SAM) [5] are authoritative, though they may not cover this specific compound.
  • Refine the Synthesis: The general synthesis can be a starting point. Preparing an analytical standard would require:
    • Using high-purity starting materials.
    • Optimizing reaction conditions to minimize byproducts.
    • Implementing rigorous, multi-step purification (e.g., multiple distillations, recrystallization, or chromatography).
  • Characterize Thoroughly: A true analytical standard must be fully characterized by techniques including:
    • Chromatography: HPLC or GC to demonstrate purity and identify impurities.
    • Spectroscopy: NMR, IR, and Mass Spectrometry for structural confirmation.
    • Elemental Analysis.

References

Pivaloyl Cyanide: Key Identifiers & Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
CAS Number 42867-40-3 [1] [2]
Molecular Formula C₆H₉NO [1] [2]
Molecular Weight 111.14 g/mol [1] [2]
Synonym Trimethylacetyl Cyanide [2]
Boiling Point 147 °C [1]
Density 0.940 g/cm³ [1]
Flash Point 43 °C [1]

Synthetic Application and Protocol

While direct performance comparisons are unavailable, one source mentions Pivaloyl Cyanide's use as a reagent in organic synthesis. The following experimental protocol is adapted from a patent for its preparation [3] [4].

  • Primary Use: Serves as a building block for synthesizing herbicidal compounds. The pivaloyl group is a key component in the development of various herbicides [3] [4].
  • Reaction Type: Synthesis from Pivalic Anhydride [3] [4].
  • Key Reagents: Pivalic anhydride and hydrocyanic acid [3] [4].
  • Catalyst System: Copper(I) cyanide (CuCN) [3] [4].
  • Reaction Diluent: Diphenyl ether [3] [4].
  • Workflow: The synthesis involves a reaction facilitated by a catalyst, followed by purification steps to isolate the final product.

The workflow for this synthesis can be summarized as follows:

Start Reaction Setup Step1 Combine Pivalic Anhydride, Hydrocyanic Acid, Catalyst (CuCN), and Diluent Start->Step1 Step2 Heat the Mixture (Up to 180°C) Step1->Step2 Step3 Cool Reaction Mixture Step2->Step3 Step4 Fractional Distillation Under Vacuum Step3->Step4 End Obtain Pure This compound Step4->End

Experimental Procedure:

  • Setup: Combine pivalic anhydride, hydrocyanic acid, a copper(I) cyanide catalyst, and diphenyl ether as a diluent in a reaction vessel [3] [4].
  • Reaction: Heat the mixture to a temperature of up to 180°C to facilitate the reaction [3] [4].
  • Isolation: After the reaction is complete, cool the mixture. The crude this compound is then isolated from the catalyst and diluent through fractional distillation under vacuum [3] [4].

References

pivaloyl cyanide vs pivaloyl chloride reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Reactivity Comparison

The table below summarizes the key characteristics and known reactivity data for both compounds.

Feature Pivaloyl Chloride Pivaloyl Cyanide
CAS Number 3282-30-2 [1] Information not available in search results
Molecular Formula C5H9ClO [2] [1] C6H9NO (from patent data) [3]
Structure (CH3)3CC(O)Cl (CH3)3CC(O)CN
Key Functional Group Acyl Chloride Acyl Cyanide
Leaving Group Chloride (Cl⁻) Cyanide (CN⁻)
Common Reactivity Acylation of alcohols (esters), amines (amides); reacts violently with water (hydrolysis) [2] [1]. Acts as an acylating agent, likely less reactive than acid chlorides [3].
Key Application Introducing the pivaloyl (Piv) group as a protective group for alcohols [4]; synthesis of pharmaceuticals and agrochemicals [2] [5]. Used in the synthesis of carboxylic acid derivatives, potentially for aryl and aliphatic groups [3].

Synthesis and Experimental Protocols

The search results provide some insight into how these compounds are synthesized, which indirectly informs their reactivity.

Synthesis of Pivaloyl Chloride

Pivaloyl chloride is commercially significant and is typically produced on a large scale. A common laboratory method involves reacting the parent acid with a chlorinating agent [2]. The workflow below outlines a general synthesis protocol.

G Start Start: Pivalic Acid Step1 Reaction with Phosphorus Pentachloride (PCl₅) or other chlorinating agent Start->Step1 Step2 Reaction Mixture Step1->Step2 Step3 Purification (e.g., Distillation) Step2->Step3 End End: Pure Pivaloyl Chloride Step3->End

Synthesis of this compound

A patent describes the preparation of this compound, which involves a Lewis acid-catalyzed reaction. The provided workflow details this specific experimental protocol [3].

G Start Start: Pivalic Anhydride Step1 React with Hydrogen Cyanide (HCN) Catalyst: Copper(I) Cyanide (CuCN) Diluent: Diphenyl Ether Start->Step1 Step2 Form Crude Product Step1->Step2 Step3 Purification (Fractional Distillation) Step2->Step3 End End: Pure this compound Step3->End

  • Key Reaction Notes: This synthesis is performed at the boiling temperature of the reaction mixture. The catalyst can be a copper(I) salt or a salt of another metal like an alkali or alkaline earth metal [3].

Key Limitations of Available Data

  • No Direct Comparative Data: The search results do not contain side-by-side experimental studies comparing reaction rates, yields, or selectivity between pivaloyl chloride and this compound.
  • Limited Data on this compound: Information on this compound is scarce and comes primarily from a single patent source [3], whereas data on the widely used pivaloyl chloride is more readily available [2] [5] [4].
  • Lack of Quantitative Metrics: The available information does not provide quantitative data crucial for a research guide, such as kinetic parameters, functional group tolerance, or direct comparisons of yields in identical reactions.

References

×

XLogP3

1.3

Other CAS

42867-40-3

Wikipedia

3,3-Dimethyl-2-oxobutanenitrile

Dates

Last modified: 08-15-2023

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